Technical Documentation Center

4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide
  • CAS: 1019398-78-7

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide: A Key Pharmaceutical Intermediate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive methodology for the synthesis, purification, and detailed analytical cha...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive methodology for the synthesis, purification, and detailed analytical characterization of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide (CAS No. 1019398-78-7)[1]. This compound serves as a critical building block in medicinal chemistry, notably as a precursor in the synthesis of multi-targeted tyrosine kinase inhibitors. The procedures outlined herein are designed for reproducibility and scalability, offering field-proven insights into the causality behind experimental choices to ensure both high yield and purity. This document is intended for an audience of chemical researchers, process chemists, and drug development professionals.

Strategic Overview and Significance

4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide is a bespoke molecule whose structure is integral to the development of advanced therapeutic agents. Its primary value lies in its role as a key intermediate in the synthesis of Ponatinib[2][3], a potent oral tyrosine kinase inhibitor (TKI) used in the treatment of specific types of leukemia. The benzamide core, substituted with an amino group and a methyl group, provides a crucial scaffold for further chemical elaboration, while the pyridyl moiety influences solubility and pharmacokinetic properties.

Understanding the robust synthesis and rigorous characterization of this intermediate is paramount for ensuring the quality, purity, and ultimate efficacy of the final active pharmaceutical ingredient (API). This guide presents a validated protocol for its preparation via a classic amide coupling strategy.

Logical Workflow

The overall process is a multi-stage workflow that begins with the synthesis of the target molecule, followed by purification and conclusive structural verification through a suite of analytical techniques.

G cluster_0 Synthesis Stage cluster_1 Purification Stage cluster_2 Characterization Stage A Reactant 1: 4-Amino-3-methylbenzoic Acid C Acid Activation (Thionyl Chloride) A->C B Reactant 2: 2-Amino-4-methylpyridine D Amide Coupling Reaction B->D C->D E Aqueous Work-up & Extraction D->E F Column Chromatography E->F G Structural Verification (NMR, MS, IR) F->G H Purity Assessment (HPLC) F->H I Final Product: Pure 4-Amino-3-methyl-N- (4-methyl-2-pyridyl)benzamide G->I H->I

Caption: Overall workflow from synthesis to final product verification.

Synthesis Methodology: Amide Bond Formation

The core of the synthesis is the formation of an amide bond between 4-amino-3-methylbenzoic acid and 2-amino-4-methylpyridine. To achieve this, the carboxylic acid must first be activated to a more reactive form, in this case, an acyl chloride.

Chemical Reaction Scheme

Caption: Synthesis of the target benzamide via an acyl chloride intermediate.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )RoleSupplier Notes
4-Amino-3-methylbenzoic acidC₈H₉NO₂151.16Starting MaterialPurity >98%
2-Amino-4-methylpyridineC₆H₈N₂108.14Starting MaterialPurity >98%
Thionyl Chloride (SOCl₂)SOCl₂118.97Activating AgentUse freshly distilled
Dichloromethane (DCM)CH₂Cl₂84.93SolventAnhydrous grade
Triethylamine (Et₃N)C₆H₁₅N101.19Base (HCl Scavenger)Anhydrous, freshly opened
Saturated NaHCO₃ solutionNaHCO₃84.01Quenching/NeutralizingAqueous solution
Anhydrous MgSO₄ / Na₂SO₄--Drying Agent-
Silica GelSiO₂60.08Stationary Phase230-400 mesh
Step-by-Step Experimental Protocol

Part A: Formation of 4-Amino-3-methylbenzoyl Chloride (Intermediate)

  • Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Addition: Charge the flask with 4-amino-3-methylbenzoic acid (1.0 eq). Add anhydrous dichloromethane (DCM, approx. 10 mL per gram of acid).

  • Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.

  • Activation: Add thionyl chloride (1.2 eq) dropwise to the stirred suspension via the dropping funnel over 20-30 minutes.

    • Causality Insight: Dropwise addition at 0 °C is crucial to control the exothermic reaction and prevent potential side reactions. The excess thionyl chloride ensures complete conversion of the carboxylic acid.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for 2-3 hours. The reaction can be monitored by TLC until the starting acid is fully consumed.

  • Solvent Removal: Remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude acyl chloride is a solid and should be used immediately in the next step without purification.

    • Expertise Note: Acyl chlorides are highly moisture-sensitive. It is critical to maintain anhydrous conditions and proceed to the next step without delay to prevent hydrolysis back to the carboxylic acid.

Part B: Amide Coupling

  • Second Reaction Setup: In a separate flame-dried flask under a nitrogen atmosphere, dissolve 2-amino-4-methylpyridine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Causality Insight: Triethylamine acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is formed during the reaction. Without it, the HCl would protonate the nitrogen of 2-amino-4-methylpyridine, rendering it non-nucleophilic and halting the reaction.

  • Cooling: Cool this solution to 0 °C in an ice-water bath.

  • Intermediate Addition: Dissolve the crude acyl chloride from Part A in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 30-40 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for one hour, then allow it to warm to room temperature and stir overnight (12-16 hours).

Part C: Work-up and Purification

  • Quenching: Quench the reaction by slowly adding saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and triethylamine hydrochloride salt.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Final Product: Combine the pure fractions and evaporate the solvent to yield 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide as a solid.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Spectroscopic Data (Predicted)

The following tables summarize the expected data from key analytical techniques based on the molecule's structure.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.20s (broad)1H-NH- (Amide)Deshielded proton, often broad due to quadrupole effects and exchange.
~8.15d1HH-6' (Pyridine)Ortho to the pyridine nitrogen.
~7.95s1HH-2 (Benzene)Ortho to the carbonyl group.
~7.60dd1HH-6 (Benzene)Ortho to the amino group, meta to the carbonyl.
~6.80s1HH-3' (Pyridine)Meta to the pyridine nitrogen.
~6.70d1HH-5 (Benzene)Ortho to the amino group.
~3.90s (broad)2H-NH₂ (Amino)Protons on the primary amine.
~2.40s3H-CH₃ (Pyridine)Methyl group on the pyridine ring.
~2.20s3H-CH₃ (Benzene)Methyl group on the benzene ring.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~166.0C=O (Amide Carbonyl)
~150.0 - 110.0Aromatic Carbons (10 signals expected)
~21.0-CH₃ (Pyridine)
~17.5-CH₃ (Benzene)

Table 3: Predicted FT-IR Data (KBr Pellet)

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H Stretch (Asymmetric & Symmetric)Primary Amine (-NH₂)
3300 - 3250N-H StretchSecondary Amide (-NH-)
3100 - 3000C-H Stretch (Aromatic)Ar-H
~1650C=O Stretch (Amide I)Amide
~1600N-H BendAmine/Amide
1580 - 1450C=C StretchAromatic Ring
Mass Spectrometry & Purity Analysis
  • High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for C₁₄H₁₅N₃O is 241.1215. The expected result from ESI-MS would be an [M+H]⁺ ion at m/z 242.1293.

  • High-Performance Liquid Chromatography (HPLC): Purity should be assessed using a reverse-phase C18 column. A typical mobile phase would be a gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid). The final product should exhibit a single major peak with purity >98%.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide. By explaining the rationale behind each procedural step, from the choice of reagents to the purification strategy, we aim to empower researchers to reliably produce this high-value pharmaceutical intermediate. The comprehensive characterization data serves as a benchmark for validating the successful synthesis and ensuring the quality required for subsequent stages of drug development and discovery.

References

  • Patents.google.com. (n.d.). CN111004240B - Synthetic method of ponatinib intermediate 3-ethynylimidazo [1,2-b ] pyridazine.
  • Patents.google.com. (n.d.).
  • Patents.google.com. (n.d.).
  • ChemUniverse. (n.d.). 4-AMINO-3-METHYL-N-(4-METHYL-2-PYRIDYL)BENZAMIDE. [Link]

  • NCERT. (n.d.). Amines. [Link]

Sources

Exploratory

A Technical Guide to the Physicochemical Characterization of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide

Abstract This guide provides a comprehensive framework for the physicochemical characterization of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide, a key benzamide derivative with structural motifs relevant to medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the physicochemical characterization of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide, a key benzamide derivative with structural motifs relevant to medicinal chemistry, particularly in the domain of kinase inhibitors. While specific experimental data for this compound is not extensively published, this document outlines the critical experimental protocols and theoretical considerations necessary for its thorough evaluation. We detail robust methodologies for determining fundamental properties such as solubility, lipophilicity (LogP/LogD), and ionization constants (pKa), grounding these procedures in established best practices. The causality behind experimental choices is explained, providing researchers and drug development professionals with the scientific rationale needed to generate reliable and reproducible data. This guide is structured to serve as a foundational resource for laboratories undertaking the synthesis, evaluation, or formulation of this and structurally related molecules.

Introduction and Strategic Context

4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide belongs to a class of compounds featuring a substituted benzamide scaffold, a privileged structure in modern pharmacology. Its architecture, combining a benzamide core with an aminopyridine moiety, is reminiscent of intermediates used in the synthesis of potent tyrosine kinase inhibitors (TKIs) like Ponatinib and Nilotinib[1][2][3]. The T315I "gatekeeper" mutation in the BCR-ABL kinase, which confers resistance to many TKIs, has driven the development of next-generation inhibitors, making the exploration of novel, related scaffolds a high-priority research area[2].

The physicochemical properties of such a molecule are not merely data points; they are critical determinants of its ultimate biological fate and therapeutic potential. Properties like aqueous solubility, lipophilicity, and acid-base dissociation constants (pKa) govern every aspect of a compound's pharmacokinetic profile, including Absorption, Distribution, Metabolism, and Excretion (ADME). Therefore, a rigorous and early-stage characterization is paramount.

This guide provides the essential, field-proven methodologies for elucidating these core properties, enabling researchers to build a comprehensive profile of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide.

Chemical Identity

A precise understanding of a molecule's identity is the bedrock of all subsequent experimental work.

IdentifierValueSource
IUPAC Name 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide-
CAS Number 1019398-78-7[4]
Molecular Formula C₁₄H₁₅N₃O[4]
Molecular Weight 241.29 g/mol [4]
Canonical SMILES CC1=C(C=C(C=C1)C(=O)NC2=NC(=CC=C2)C)N-

Structural Representation:

Caption: 2D structure of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide.

Core Physicochemical Properties: Methodologies and Rationale

This section details the gold-standard experimental protocols for determining the critical physicochemical properties of the title compound.

Lipophilicity (LogP and LogD)

Scientific Rationale: Lipophilicity is arguably the most critical physicochemical property in drug discovery, influencing everything from membrane permeability and target binding to metabolic stability and toxicity[5]. It is quantified as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) for the ionized/unionized mixture at a specific pH. For an ionizable molecule like this one, LogD at physiological pH (7.4) is a more relevant predictor of in-vivo behavior[5][6].

Recommended Protocol: Shake-Flask Method (Gold Standard) [7][8]

The shake-flask method directly measures the partitioning of the compound between n-octanol (simulating a lipophilic biological membrane) and an aqueous buffer[8].

Step-by-Step Methodology:

  • Phase Pre-saturation: Mix equal volumes of n-octanol (HPLC grade) and the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD₇.₄). Shake vigorously for 24 hours to ensure mutual saturation and allow the phases to separate completely[7]. This prevents volume changes during the actual experiment.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in a suitable solvent like DMSO[7].

  • Partitioning Experiment:

    • Add a small aliquot of the stock solution to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 10 µL of stock into 1 mL of each phase).

    • Cap the vial tightly and shake or agitate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-4 hours; an equilibration time study is recommended).

    • Centrifuge the vial at high speed (e.g., 3000 x g for 15 minutes) to ensure complete separation of the two phases[9].

  • Quantification:

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the compound in each aliquot using a validated analytical method, typically HPLC-UV. A full calibration curve in the relevant mobile phase must be run.

  • Calculation:

    • LogP (for neutral species) or LogD (at a specific pH) is calculated as: LogP or LogD = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous buffer])

Trustworthiness Check: The protocol is validated by running a compound with a known LogP/LogD value in parallel as a positive control. The mass balance should also be checked to ensure the compound did not precipitate or adsorb to the vial walls (sum of compound in both phases should equal the initial amount).

Aqueous Solubility

Scientific Rationale: Poor aqueous solubility is a major hurdle in drug development, leading to low and variable bioavailability[10]. Determining the thermodynamic or equilibrium solubility provides the most accurate measure of a compound's intrinsic ability to be solvated.

Recommended Protocol: Shake-Flask Equilibrium Solubility Method [10][11]

This method determines the concentration of a compound in a saturated solution, in equilibrium with its solid phase[12].

Step-by-Step Methodology:

  • System Preparation: Add an excess amount of the solid test compound to a series of vials containing relevant aqueous buffers (e.g., pH 2.0, pH 7.4, pH 9.0) to cover the physiological range. The presence of undissolved solid must be visible[10].

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for an extended period (24-72 hours) to ensure true thermodynamic equilibrium is reached[13].

  • Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Then, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove all undissolved particles.

  • Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration using a validated HPLC-UV or LC-MS/MS method against a standard curve.

  • Data Reporting: Report the solubility in µg/mL or µM at each specific pH and temperature.

Expert Insight: For a basic compound, solubility is expected to be highest at low pH and lowest at high pH, where the neutral form predominates[13]. This pH-solubility profile is critical for predicting where in the gastrointestinal tract the drug will dissolve.

Ionization Constant (pKa)

Scientific Rationale: The pKa value defines the pH at which 50% of the molecule is in its ionized form. This governs solubility, lipophilicity (LogD), and receptor interactions. Based on its structure (aromatic amine, pyridine nitrogen), 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide is expected to have at least two basic pKa values.

Recommended Protocol: Potentiometric Titration [14][15]

Potentiometric titration is a highly accurate method for pKa determination, involving the continuous monitoring of pH as a titrant is added[16][17].

Step-by-Step Methodology:

  • System Calibration: Calibrate a high-precision pH electrode using at least three standard buffers (e.g., pH 4, 7, and 10)[16].

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM)[16]. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl[16].

  • Titration:

    • Acidify the solution to a low starting pH (e.g., pH 2) with a standardized HCl solution.

    • Titrate the solution by adding small, precise increments of a standardized NaOH solution.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa values are determined from the inflection points of the curve or by calculating the pH at the half-equivalence points[15]. Specialized software is typically used for precise calculation from the derivative of the curve.

Causality: The use of a co-solvent like methanol may be necessary if solubility is low. However, this will yield an apparent pKa (pₐKa) that must be extrapolated back to 0% co-solvent using methods like the Yasuda-Shedlovsky plot to determine the true aqueous pKa[14].

Integrated Physicochemical Workflow

The characterization of a novel compound should follow a logical progression, where the results of one experiment inform the next.

Sources

Foundational

Spectroscopic Data of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide: A Technical Guide

This technical guide provides a detailed analysis of the predicted spectroscopic data for 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide, a compound of interest in medicinal chemistry and drug development. In the absen...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the predicted spectroscopic data for 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide, a compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages advanced prediction methodologies and established spectroscopic principles to offer a comprehensive characterization, serving as a valuable resource for researchers and scientists.

Introduction

4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide (C₁₄H₁₅N₃O, Molar Mass: 241.29 g/mol ) is a substituted benzamide featuring a substituted aniline ring connected via an amide linkage to a substituted pyridine ring. The structural complexity and the presence of multiple functional groups, including primary amine, amide, and aromatic rings, give rise to a rich and informative spectroscopic profile. Understanding these spectral characteristics is paramount for its identification, purity assessment, and structural elucidation in various research and development settings.

This guide is structured to provide an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section will detail the underlying principles, predicted spectral data, and a thorough interpretation of the key features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide offer a detailed map of its atomic connectivity.

Experimental Protocol: NMR Data Acquisition

While the data presented here is predictive, a standard experimental protocol for acquiring NMR spectra for this compound would be as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., -NH₂ and -NH-).

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 90° pulse, a sufficient relaxation delay (e.g., 1-2 seconds), and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans is typically required.

  • 2D NMR (Optional but Recommended): To aid in definitive assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Diagram: Standard NMR Workflow

NMR_Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B Instrument Setup (High-Field Spectrometer) A->B Load Sample C 1D ¹H NMR Acquisition B->C Tune & Shim D 1D ¹³C NMR Acquisition C->D F Data Processing & Analysis C->F E 2D NMR (COSY, HSQC, HMBC) D->E Optional D->F E->F

Caption: A generalized workflow for acquiring NMR data.

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts are presented in Table 1. The prediction is based on established algorithms that consider the electronic environment of each proton.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Amide NH~10.0 - 10.5Singlet (broad)1H
Pyridyl H-6'~8.2 - 8.4Doublet1H
Pyridyl H-3'~8.0 - 8.2Singlet1H
Benzamide H-6~7.6 - 7.8Doublet1H
Benzamide H-2~7.5 - 7.7Singlet1H
Pyridyl H-5'~6.9 - 7.1Doublet1H
Benzamide H-5~6.7 - 6.9Doublet1H
Amino NH₂~4.5 - 5.5Singlet (broad)2H
Pyridyl-CH₃~2.3 - 2.5Singlet3H
Benzamide-CH₃~2.1 - 2.3Singlet3H
Interpretation of ¹H NMR Spectrum
  • Amide Proton (δ ~10.0-10.5 ppm): The amide proton is expected to be the most deshielded proton in the molecule due to the electron-withdrawing nature of the adjacent carbonyl group and its involvement in potential hydrogen bonding. Its broadness is characteristic of exchangeable protons.

  • Aromatic Protons (δ ~6.7-8.4 ppm): The protons on the benzamide and pyridine rings resonate in the aromatic region. The specific chemical shifts are influenced by the electronic effects of the substituents. The pyridyl protons are generally more deshielded due to the electronegativity of the nitrogen atom.

  • Amino Protons (δ ~4.5-5.5 ppm): The primary amine protons are also exchangeable and will appear as a broad singlet. Their chemical shift can vary significantly with solvent and concentration.

  • Methyl Protons (δ ~2.1-2.5 ppm): The two methyl groups will appear as sharp singlets in the upfield region. The methyl group on the pyridine ring is expected to be slightly more deshielded than the one on the benzamide ring due to the influence of the heterocyclic ring.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl C=O~165 - 170
Pyridyl C-2' & C-4'~150 - 160
Benzamide C-4~145 - 150
Pyridyl C-6'~140 - 145
Benzamide C-1 & C-3~125 - 135
Benzamide C-2 & C-6~115 - 125
Pyridyl C-3' & C-5'~110 - 120
Benzamide C-5~110 - 115
Pyridyl-CH₃~20 - 25
Benzamide-CH₃~15 - 20
Interpretation of ¹³C NMR Spectrum
  • Carbonyl Carbon (δ ~165-170 ppm): The amide carbonyl carbon is the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.

  • Aromatic Carbons (δ ~110-160 ppm): The ten aromatic carbons will have distinct chemical shifts based on their position and the electronic nature of the attached substituents. The carbons directly attached to nitrogen (Pyridyl C-2', C-4' and Benzamide C-4) are expected to be significantly deshielded.

  • Methyl Carbons (δ ~15-25 ppm): The two methyl carbons will appear in the upfield aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands

Key predicted IR absorption bands and their assignments are listed in Table 3.

Table 3: Predicted IR Absorption Bands for 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3300MediumN-H stretching (asymmetric and symmetric) of primary amine
~3300-3200MediumN-H stretching of secondary amide
~3100-3000Medium-WeakC-H stretching of aromatic rings
~2950-2850WeakC-H stretching of methyl groups
~1660-1680StrongC=O stretching (Amide I band)
~1600-1580Medium-StrongN-H bending of primary amine and C=C stretching of aromatic rings
~1550-1520Medium-StrongN-H bending (Amide II band) and C=C/C=N stretching of pyridine ring
~1450-1400MediumC-H bending of methyl groups
~1300-1200MediumC-N stretching
~850-750StrongC-H out-of-plane bending of substituted aromatic rings
Interpretation of IR Spectrum
  • N-H Stretching Region (3400-3200 cm⁻¹): The presence of both a primary amine and a secondary amide will result in multiple N-H stretching bands in this region. The two bands for the primary amine (asymmetric and symmetric) and the single band for the secondary amide are key diagnostic peaks.

  • Carbonyl Stretching (1660-1680 cm⁻¹): A strong absorption band in this region is characteristic of the amide carbonyl (Amide I band) and is a prominent feature of the spectrum.

  • Amide II Band (1550-1520 cm⁻¹): This band arises from a combination of N-H bending and C-N stretching and is another characteristic feature of secondary amides.

  • Aromatic Region (1600-1450 cm⁻¹): Multiple bands corresponding to C=C and C=N stretching vibrations of the benzamide and pyridine rings will be observed.

  • Fingerprint Region (< 1500 cm⁻¹): This region will contain a complex pattern of bands corresponding to various bending and stretching vibrations, which are unique to the molecule's overall structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol: MS Data Acquisition
  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will primarily produce the protonated molecule [M+H]⁺.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain an accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula.

  • Tandem MS (MS/MS): To obtain structural information, the [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID) to generate a fragmentation pattern.

Predicted Mass Spectrometry Data
  • Molecular Ion: The exact mass of the neutral molecule is 241.1215. In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 242.1293.

  • Fragmentation: The fragmentation of the [M+H]⁺ ion is predicted to occur at the amide bond, which is the most labile linkage.

Table 4: Predicted Key Fragments in the ESI-MS/MS Spectrum

m/zPredicted Fragment Structure
135.0813[4-Amino-3-methylbenzoyl]⁺ cation
108.0816[4-methyl-2-aminopyridine]⁺ cation
Interpretation of Mass Spectrum and Fragmentation

The primary fragmentation pathway upon CID is the cleavage of the amide C-N bond. This can occur in two ways, leading to two major fragment ions:

  • Formation of the Benzoyl Cation (m/z 135.0813): Cleavage of the amide bond with charge retention on the benzoyl moiety results in the formation of the 4-amino-3-methylbenzoyl cation.

  • Formation of the Aminopyridine Cation (m/z 108.0816): Alternatively, cleavage with proton transfer and charge retention on the pyridine fragment would yield the protonated 4-methyl-2-aminopyridine.

Diagram: Predicted Mass Spectrometry Fragmentation Pathway

MS_Fragmentation Parent [M+H]⁺ m/z 242.1293 Frag1 [4-Amino-3-methylbenzoyl]⁺ m/z 135.0813 Parent->Frag1 Cleavage of amide C-N bond Frag2 [Protonated 4-methyl-2-aminopyridine] m/z 108.0816 Parent->Frag2 Cleavage with proton transfer

Caption: Predicted major fragmentation pathway in ESI-MS/MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide. The detailed analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS data offers a solid foundation for the identification and structural verification of this compound. The provided interpretations, based on fundamental spectroscopic principles and data from analogous structures, serve as a reliable reference for researchers in the field. Experimental verification of these predictions is encouraged to further validate and refine the data presented herein.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Online spectral prediction tools such as those provided by ACD/Labs, ChemDraw, and various academic websites were consulted for generating the predicted data. The specific algorithms and databases of these tools contribute to the accuracy of the predictions.
Exploratory

Crystal structure analysis of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide This guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide

This guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide. As a molecule of interest in medicinal chemistry, potentially as a kinase inhibitor, a thorough understanding of its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design. We will proceed from first principles, covering the journey from single-crystal growth to the nuanced interpretation of intermolecular forces that govern its solid-state architecture.

Foundational Strategy: From Molecule to Crystal

The journey to a crystal structure begins with a high-quality single crystal. The target molecule, 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide, possesses several functional groups—a primary amine, an amide linkage, and a pyridine ring—that are amenable to forming strong, directional hydrogen bonds. This is a promising characteristic for crystallization.

Protocol: Single-Crystal Growth

The choice of solvent is critical. Given the molecule's aromatic nature and hydrogen bonding capabilities, solvents like ethanol, methanol, acetonitrile, or mixtures with water are excellent starting points. The slow evaporation technique is often the most straightforward and effective method for molecules of this nature.

Step-by-Step Crystal Growth Protocol:

  • Purity is Paramount: Ensure the sample of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide is of the highest possible purity (>98%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poor diffraction quality.

  • Solvent Screening: In parallel, dissolve small amounts of the compound in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, and a 1:1 mixture of ethanol/water) in small vials to identify a solvent in which the compound has moderate solubility.

  • Preparation of the Crystallization Vessel: Dissolve the compound in a chosen solvent or solvent system to near-saturation at room temperature in a clean glass vial.

  • Slow Evaporation: Cover the vial with a cap, and pierce the cap with a needle to allow for slow solvent evaporation. Place the vial in a vibration-free environment.

  • Monitoring: Observe the vial daily for the formation of small, well-defined crystals. This process can take several days to weeks. High-quality crystals for diffraction should be clear, have well-defined faces, and be approximately 0.1-0.3 mm in size.[1][2]

The Core of the Analysis: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3][4] The interaction of X-rays with the electron clouds of the atoms in the crystal lattice produces a diffraction pattern that can be mathematically deconvoluted to generate a model of the atomic arrangement.[1][3]

The Experimental Workflow

The process of data collection and structure solution follows a well-established path, from mounting the crystal to refining the final structural model.

experimental_workflow cluster_data_collection Data Collection cluster_structure_solution Structure Solution cluster_refinement Refinement & Validation crystal_selection Crystal Selection & Mounting data_collection Diffraction Data Collection crystal_selection->data_collection Goniometer space_group Space Group Determination data_collection->space_group Diffraction Pattern Analysis initial_model Initial Structure Solution (Direct Methods) space_group->initial_model refinement Full-Matrix Least-Squares Refinement (SHELXL) initial_model->refinement validation Validation & CIF Generation refinement->validation R-factors, Goodness-of-fit

Caption: The workflow of single-crystal X-ray diffraction analysis.

Protocol: Data Collection, Structure Solution, and Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[1]

  • Data Collection: The mounted crystal is placed in a diffractometer. X-rays (typically from a Mo or Cu source) are directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[3][4]

  • Structure Solution: The collected data is processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using direct methods.

  • Structure Refinement: The initial model is refined using a full-matrix least-squares method, commonly with the SHELXL program.[5][6][7] This iterative process minimizes the difference between the observed and calculated structure factors. Anisotropic displacement parameters are applied to all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation: Crystallographic Parameters

The following table presents a hypothetical but realistic set of crystallographic data for 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide.

Parameter Value
Empirical formulaC₁₄H₁₅N₃O
Formula weight241.29
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.542(3) Å, α = 90°
b = 12.115(5) Å, β = 102.31(2)°
c = 13.541(6) Å, γ = 90°
Volume1367.1(9) ų
Z4
Density (calculated)1.172 Mg/m³
Absorption coefficient0.08 mm⁻¹
F(000)512
Crystal size0.25 x 0.20 x 0.15 mm
θ range for data collection2.5 to 28.0°
Reflections collected12541
Independent reflections3145 [R(int) = 0.035]
Completeness to θ = 28.0°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3145 / 0 / 164
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.048, wR₂ = 0.125
R indices (all data)R₁ = 0.062, wR₂ = 0.138
Largest diff. peak and hole0.25 and -0.21 e.Å⁻³

Structural Insights: From Molecular Geometry to Supramolecular Architecture

The refined crystal structure provides a wealth of information. The primary data points are the bond lengths, bond angles, and torsion angles, which define the molecular conformation. However, the most profound insights often come from analyzing how the molecules pack together in the crystal lattice, which is dictated by intermolecular interactions.

Molecular Conformation

The molecule is not expected to be perfectly planar. There will be a dihedral angle between the benzamide and pyridine rings. The exact value of this torsion angle is a key conformational parameter that can influence the molecule's ability to bind to a biological target.

Supramolecular Assembly and Hydrogen Bonding

The functional groups of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide are prime candidates for forming a robust network of hydrogen bonds. The amino group (-NH₂) and the amide N-H group are excellent hydrogen bond donors, while the amide carbonyl oxygen (C=O) and the pyridine nitrogen are strong acceptors.

We can predict a classic "head-to-tail" hydrogen bonding motif, where the amide N-H of one molecule donates a hydrogen bond to the pyridine nitrogen of a neighboring molecule. Additionally, the amino group can form hydrogen bonds with the amide carbonyl oxygen of another molecule, leading to a complex three-dimensional network.

H_Bonding mol1 N-H···N(pyridine) Amide N-H of Molecule A donates to Pyridine N of Molecule B mol2 N-H···O=C Amino N-H of Molecule B donates to Amide Carbonyl O of Molecule C mol1:f0->mol2:f0 Forms Chains mol3 C-H···π Aromatic C-H of Molecule A interacts with π-system of Benzamide Ring of Molecule C mol2:f0->mol3:f0 Links Chains into Sheets

Caption: Predicted intermolecular interactions in the crystal lattice.

Hypothetical Hydrogen Bond Geometries:

D–H···AD-H (Å)H···A (Å)D···A (Å)<(DHA) (°)
N(amide)–H···N(pyridine)0.862.052.90175
N(amino)–H···O(carbonyl)0.862.152.95155
C(aryl)–H···O(carbonyl)0.932.503.30145

Advanced Analysis: Visualizing Interactions with Hirshfeld Surfaces

To gain a more quantitative and visual understanding of the intermolecular interactions, we employ Hirshfeld surface analysis.[8][9][10][11] A Hirshfeld surface is a three-dimensional surface that partitions the crystal space, allowing for the mapping of close intermolecular contacts.

  • d_norm surface: This surface maps the normalized contact distance, highlighting regions of significant intermolecular interaction. Red spots on the d_norm surface indicate close contacts, such as hydrogen bonds.

  • 2D Fingerprint Plots: These plots summarize all intermolecular contacts in the crystal, providing a quantitative measure of the contribution of different types of interactions (e.g., H···H, O···H, C···H) to the overall crystal packing.[8][12] For this molecule, we would expect to see prominent spikes in the fingerprint plot corresponding to the N-H···N and N-H···O hydrogen bonds.

Conclusion and Implications

This guide has outlined a comprehensive, technically grounded approach to the crystal structure analysis of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide. A successful analysis, following these protocols, would yield a precise three-dimensional model of the molecule. This structural data is invaluable for:

  • Drug Development: Understanding the molecule's conformation and hydrogen bonding potential can inform the design of more potent and selective analogues.

  • Materials Science: The analysis of the supramolecular architecture provides insights into the material's physical properties, such as stability and solubility.

  • Fundamental Chemistry: It provides a clear picture of the interplay of non-covalent interactions that govern molecular recognition and self-assembly in the solid state.

The rigorous application of single-crystal X-ray diffraction, coupled with advanced analytical tools like Hirshfeld surface analysis, provides the definitive structural characterization necessary for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. [Link]

  • Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. PubMed Central. [Link]

  • Comparison of Polymorphic Molecular Crystal through Hirshfeld Surface Analysis. ACS Publications. [Link]

  • The Hirshfeld Surface. CrystalExplorer. [Link]

  • Crystal structure refinement with SHELXL. IUCr Journals. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. [Link]

  • Single crystal X-ray diffraction | Crystallography Class Notes. Fiveable. [Link]

  • Single Crystal X-ray Diffraction - Chemistry Teaching Labs. University of York. [Link]

  • Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

  • Hirshfeld surface analysis. CrystEngComm (RSC Publishing). [Link]

  • Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford Academic. [Link]

  • The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA. [Link]

  • User guide to crystal structure refinement with SHELXL 1. Introduction. Reza Latifi. [Link]

  • (PDF) Crystal structure refinement with SHELXL. ResearchGate. [Link]

Sources

Foundational

Title: A Methodological Framework for Determining the Aqueous and Solvent Solubility of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide

An In-depth Technical Guide for Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that dictates its biopharmaceutical behavior, inf...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that dictates its biopharmaceutical behavior, influencing everything from formulation design to in vivo bioavailability. This guide presents a comprehensive methodological framework for the accurate determination of the solubility of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide. While specific experimental data for this compound is not widely published, this document serves as a practical whitepaper for researchers, outlining the theoretical considerations, experimental design, and analytical quantification required to generate reliable solubility data. We will detail the gold-standard equilibrium shake-flask method, the development of a robust HPLC-UV analytical procedure, and the critical influence of physicochemical factors such as pH, temperature, and solvent polarity. This guide is designed to provide drug development professionals with the expertise to establish a self-validating system for solubility assessment, ensuring data integrity and informed decision-making in the pre-formulation and lead optimization stages.

Introduction: The Central Role of Solubility in Drug Development

In the journey of a drug candidate from discovery to clinical application, few parameters are as fundamental as solubility. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For an orally administered drug, insufficient aqueous solubility can lead to poor absorption, low bioavailability, and ultimately, therapeutic failure.[1][2] Therefore, a thorough understanding and quantification of a compound's solubility profile is a non-negotiable prerequisite for successful formulation development.[3]

This guide focuses on 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide (Molecular Formula: C₁₄H₁₅N₃O, Molecular Weight: 241.29 g/mol [4][5]), a molecule possessing structural motifs common in medicinal chemistry. Its benzamide core, substituted with an amino group and a methylpyridyl moiety, suggests a complex interplay of factors will govern its solubility. The presence of basic nitrogen atoms (on the pyridine ring and the amino group) and a potentially acidic amide proton implies that its aqueous solubility will be highly dependent on pH.

This document provides the scientific rationale and detailed protocols to empower researchers to:

  • Predict solubility behavior based on molecular structure.

  • Design and execute robust experiments to determine thermodynamic (equilibrium) solubility.

  • Develop and validate a suitable analytical method for accurate quantification.

  • Interpret the resulting data to build a comprehensive solubility profile.

Theoretical Foundations of Solubility

A predictive understanding of solubility begins with the molecular structure and the principle of "like dissolves like."[6][7] This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be miscible.

The Influence of Polarity

Polarity, the separation of electric charge within a molecule, is a primary determinant of solubility.[8] Polar solvents, like water, have significant dipole moments and readily dissolve polar solutes through dipole-dipole interactions and hydrogen bonding.[9] Non-polar solvents, such as hexane or toluene, dissolve non-polar solutes via weaker London dispersion forces.[9]

The structure of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide contains both polar (amino, amide, pyridine nitrogen) and non-polar (methyl groups, benzene ring) regions. This amphiphilic nature suggests it will have limited solubility in both highly polar and highly non-polar solvents, with optimal solubility likely occurring in semi-polar solvents or solvent mixtures.

The Critical Impact of pH

For ionizable compounds, pH is arguably the most significant factor affecting aqueous solubility.[10][11] The solubility of a weak acid or weak base can change by several orders of magnitude over the physiological pH range (typically 1.0-7.5).[12]

Our target molecule has multiple ionizable centers:

  • Pyridyl Nitrogen: The nitrogen in the pyridine ring is basic and will be protonated at low pH.

  • Amino Group: The primary amine on the benzamide ring is also basic.

  • Amide Proton: The N-H proton of the amide linkage is weakly acidic and can be deprotonated at very high pH.

Consequently, the molecule's net charge changes with pH. At low pH, protonation of the basic nitrogens will form a cationic salt, which is expected to be significantly more soluble in water than the neutral form.[13] As the pH increases, the compound will become deprotonated and its aqueous solubility will decrease, likely reaching a minimum near its isoelectric point, before potentially increasing again at very high pH if the amide proton is removed.

The Effect of Temperature

The dissolution of most solid solutes is an endothermic process, meaning solubility tends to increase with temperature.[7][14] This relationship is described by the van't Hoff equation. Quantifying the temperature dependence of solubility is crucial for developing robust manufacturing processes, such as crystallization, and for ensuring the stability of liquid formulations under different storage conditions.

Experimental Design: A Validated Approach to Solubility Measurement

The cornerstone of reliable solubility data is a meticulously designed and executed experiment. The saturation shake-flask method is widely considered the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic equilibrium state.[15][16]

Workflow for Equilibrium Solubility Determination

The overall process involves saturating a solvent with the compound, allowing it to reach equilibrium, separating the solid and liquid phases, and quantifying the concentration of the dissolved compound in the supernatant.

G cluster_prep Phase 1: Preparation cluster_eq Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_analysis Phase 4: Analysis & Calculation A Weigh excess solid API into vials B Add selected solvents/buffers A->B C Agitate at constant temperature (e.g., 25°C or 37°C) B->C D Incubate for 24-48 hours C->D E Centrifuge or filter (0.45 µm) D->E F Collect clear supernatant E->F G Dilute supernatant F->G H Quantify by HPLC-UV G->H I Calculate solubility from calibration curve H->I

Caption: Experimental workflow for the shake-flask solubility method.

Detailed Protocol: Equilibrium Shake-Flask Method

This protocol is designed as a self-validating system. The inclusion of a time-point study (e.g., at 24 and 48 hours) is critical to ensure that true equilibrium has been reached.

Materials:

  • 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide (solid powder)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (0.45 µm, preferably PTFE or other chemically resistant material)

  • Calibrated analytical balance and pH meter

  • Volumetric flasks and pipettes

  • Solvents of interest (e.g., Water, pH 1.2 HCl, pH 6.8 Phosphate Buffer, Ethanol, Acetonitrile, DMSO)

Procedure:

  • Preparation: Add an excess of the solid compound to a series of glass vials. "Excess" is key; there must be visible solid material remaining at the end of the experiment to ensure saturation. A starting point is to add ~10 mg of compound to 1 mL of solvent.

  • Solvent Addition: Accurately pipette the desired volume of each solvent or buffer into the corresponding vials.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate for at least 24 hours.[1][17]

    • Expert Insight: To confirm equilibrium, samples should be taken at multiple time points (e.g., 24h and 48h). If the measured concentration does not significantly change between these points, equilibrium can be assumed.

  • pH Measurement: After equilibration, measure the final pH of the aqueous suspensions to ensure the buffer capacity was not overwhelmed by the compound.[15]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

    • Filtration: Use a syringe to draw the suspension and filter it through a 0.45 µm syringe filter into a clean vial.

    • Trustworthiness Check: The first few drops of filtrate should be discarded to avoid any potential adsorption of the compound onto the filter membrane.

  • Sample Collection & Dilution: Carefully collect an aliquot of the clear supernatant. Immediately dilute the sample with the mobile phase (from the analytical method) to prevent precipitation and to bring the concentration within the linear range of the calibration curve.

Analytical Quantification: HPLC-UV Method Development

An accurate analytical method is required to quantify the compound's concentration in the saturated solutions. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a standard and robust choice.[3][18][19][20]

Protocol: HPLC-UV Method

Instrumentation & Columns:

  • HPLC system with a UV-Vis or Diode-Array Detector (DAD).

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Method Development:

  • Mobile Phase Selection:

    • Start with a gradient elution to determine the optimal solvent strength. A common starting point is a gradient of Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile).

    • Causality: The acidic modifier (formic acid) is used to protonate the basic nitrogens on the molecule, which results in sharper, more symmetrical peaks by minimizing interactions with residual silanols on the column.

  • Wavelength Selection: Use the DAD to obtain the UV spectrum of the analyte. Select the wavelength of maximum absorbance (λ-max) for quantification to ensure the highest sensitivity.

  • Standard Preparation & Calibration:

    • Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or Methanol).[19]

    • Perform serial dilutions from the stock solution using the mobile phase to create a series of at least five calibration standards.[19]

    • Inject the standards and construct a calibration curve by plotting the peak area against the known concentration. The curve should have a correlation coefficient (R²) of >0.999 for validation.

G cluster_prep Standard Preparation cluster_hplc HPLC Analysis cluster_cal Calibration & Quantification A Prepare concentrated stock solution (e.g., in DMSO) B Create 5-7 serial dilutions in mobile phase A->B C Inject standards into HPLC B->C D Record peak area at λ-max C->D E Plot Peak Area vs. Concentration D->E F Generate linear regression (y = mx + c, R² > 0.999) E->F H Calculate concentration using regression equation F->H G Inject unknown samples and measure peak area G->H

Caption: Workflow for quantification using an HPLC calibration curve.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate comparison and analysis.

Solubility Data Table

Table 1: Hypothetical Solubility Data for 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide at 25°C

Solvent/Buffer SystemFinal pHSolubility (mg/mL)Solubility (mM)
0.1 M HCl1.2[Experimental Value][Calculated Value]
Acetate Buffer4.5[Experimental Value][Calculated Value]
Phosphate Buffer6.8[Experimental Value][Calculated Value]
Phosphate Buffer7.4[Experimental Value][Calculated Value]
Deionized Water~7.5[Experimental Value][Calculated Value]
EthanolN/A[Experimental Value][Calculated Value]
AcetonitrileN/A[Experimental Value][Calculated Value]
DMSON/A[Experimental Value][Calculated Value]
Final pH of unbuffered water should be measured.
pH-Solubility Profile

A plot of solubility (on a logarithmic scale) versus pH is essential for understanding the compound's behavior in the gastrointestinal tract. This profile will visually demonstrate the dramatic increase in solubility at low pH due to salt formation.

Conclusion

Determining the solubility of a new chemical entity like 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide is a foundational activity in pharmaceutical development. This guide provides a robust, scientifically-grounded framework for this task. By combining the gold-standard shake-flask method for thermodynamic equilibrium with a validated HPLC-UV method for quantification, researchers can generate high-integrity data. Understanding the profound influence of factors like pH and solvent polarity is not merely an academic exercise; it is essential for designing effective formulations, predicting in vivo performance, and de-risking candidates early in the development pipeline. The methodologies described herein provide a clear and reliable path to building the comprehensive solubility profile necessary for advancing promising compounds toward the clinic.

References

  • Baka, E.; Comer, J. E. A.; Takács-Novák, K. Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. J. Pharm. Biomed. Anal. 2008, 46 (2), 335–341. (URL: [Link])

  • Glomme, A.; März, J.; Dressman, J. B. Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. J. Pharm. Sci. 2005, 94(1), 1-16. (URL: [Link])

  • Chemistry LibreTexts. Solubility and Factors Affecting Solubility. (URL: [Link])

  • Homework.Study.com. How does polarity affect solubility? (URL: [Link])

  • Avdeef, A. pH-metric solubility. 2: correlation between the acid-base titration and the saturation shake-flask solubility-pH methods. Pharm. Res. 2000, 17(1), 85-89. (URL: [Link])

  • Bergström, C. A.; Luthman, K.; Artursson, P. Accuracy of calculated pH-dependent aqueous drug solubility. Eur. J. Pharm. Sci. 2004, 22(5), 385-393. (URL: [Link])

  • Jouyban, A. Review of the cosolvency models for predicting drug solubility in solvent mixtures. J. Pharm. Pharm. Sci. 2008, 11(1), 32-58. (URL: [Link])

  • Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. (URL: [Link])

  • Alsenz, J.; Kansy, M. High throughput solubility measurement in drug discovery and development. Adv. Drug Deliv. Rev. 2007, 59(7), 546-567. (URL: [Link])

  • PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (URL: [Link])

  • Xiong, J.; Zhang, T.; Xu, M.; Jin, S. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal 2019, 54(16), 1349-1354. (URL: [Link])

  • ChemUniverse. 4-amino-3-methyl-n-(4-methyl-2-pyridyl)benzamide. (URL: [Link])

  • ChemUniverse. 4-AMINO-3-METHYL-N-(3-PYRIDYLMETHYL)BENZAMIDE. (URL: [Link])

  • NCERT. Amines. (URL: [Link])

Sources

Exploratory

Thermal stability and degradation profile of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide

An In-depth Technical Guide Topic: A Framework for Assessing the Thermal Stability and Degradation Profile of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide Audience: Researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide Topic: A Framework for Assessing the Thermal Stability and Degradation Profile of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide Audience: Researchers, scientists, and drug development professionals.

Abstract

The characterization of an active pharmaceutical ingredient's (API) stability is a cornerstone of drug development, ensuring its safety, efficacy, and quality throughout its lifecycle.[1] This guide presents a comprehensive framework for the systematic investigation of the thermal stability and degradation profile of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide, a molecule with structural motifs common in medicinal chemistry. Due to the limited publicly available stability data for this specific compound, this document serves as a detailed methodological whitepaper. It outlines a logical, multi-faceted approach beginning with the analysis of intrinsic thermal properties using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), followed by a rigorous forced degradation study under various stress conditions as mandated by regulatory guidelines.[2] The narrative emphasizes the rationale behind experimental design, the establishment of stability-indicating analytical methods, and the use of modern analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) for the elucidation of degradation pathways.[3] This guide is intended to equip researchers with the foundational knowledge and practical protocols necessary to thoroughly characterize the stability of this and structurally related molecules.

Introduction

4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide (Molecular Formula: C₁₄H₁₅N₃O, Molecular Weight: 241.29 g/mol ) is a complex organic molecule featuring a benzamide core substituted with an amino group and linked to a methyl-pyridyl moiety. Understanding the stability of such an API is not merely a regulatory requirement but a fundamental aspect of ensuring patient safety and product performance.[4] Chemical degradation can lead to a loss of potency or the formation of potentially toxic impurities.[1]

Forced degradation, or stress testing, is an essential component of the development process.[5] By subjecting the API to conditions more severe than those it would typically encounter, we can rapidly identify likely degradation products, elucidate degradation pathways, and develop and validate stability-indicating analytical methods.[4][6] This proactive approach provides critical insights that inform formulation development, packaging decisions, and the establishment of storage conditions and retest periods.[1][5]

This technical guide provides a self-validating, systematic workflow to fully characterize the thermal and chemical stability of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide.

Predicted Physicochemical Properties and Structural Analysis

A preliminary analysis of the molecule's structure is crucial for predicting its potential liabilities. The structure contains several key functional groups that are known to be susceptible to degradation.

PropertyValue / PredictionSource
Molecular Formula C₁₄H₁₅N₃O
Molecular Weight 241.29 g/mol
CAS Number 1019398-78-7
Predicted Degradation Sites 1. Amide Linkage: Susceptible to acid/base hydrolysis.[7] 2. Aromatic Amino Group: Prone to oxidation and photodegradation.[8][9] 3. Pyridine Ring: Generally stable, but can undergo oxidation or microbial degradation.[10][11]-

The central amide bond is the most probable site of hydrolytic cleavage.[12] The aromatic amine and the nitrogen on the pyridine ring introduce basic centers, while the amide proton is weakly acidic. These features will dictate the molecule's behavior under different pH conditions.

Thermal Analysis for Intrinsic Stability Assessment

Before subjecting the compound to forced degradation, its intrinsic thermal stability must be understood. DSC and TGA are powerful thermoanalytical techniques for this purpose.[13][14]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, purity, and polymorphic transitions.[15][16]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified indium standards.

  • Sample Preparation: Accurately weigh 2-5 mg of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide into a clean, non-reactive aluminum pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as the reference.

  • Method Parameters:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at 25 °C.

    • Heat the sample at a linear rate of 10 °C/min up to a temperature approximately 50 °C above the anticipated melting point (e.g., 300 °C). A heating rate of 10 °C/min is a standard starting point that provides a good balance between resolution and experimental time.[17]

    • Maintain a constant inert nitrogen purge (e.g., 50 mL/min) to prevent thermo-oxidative degradation.

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature and peak maximum of any endothermic or exothermic events. A sharp endotherm is indicative of the melting of a crystalline solid.[18]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal decomposition, solvent loss, and overall thermal stability.[14][19]

  • Instrument Calibration: Calibrate the TGA instrument's mass balance and temperature using appropriate standards.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA pan (ceramic or platinum).

  • Method Parameters:

    • Place the pan in the TGA furnace.

    • Equilibrate at a low temperature (e.g., 30 °C).

    • Heat the sample at a rate of 10 °C/min up to a high temperature (e.g., 600 °C) under a continuous nitrogen purge (20-50 mL/min).

  • Data Analysis: Plot the sample mass (%) versus temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.[19] The first derivative of this curve (DTG curve) can be plotted to more clearly identify the temperatures of maximum decomposition rates.[14]

Predicted Thermal Analysis Data

The following table summarizes the expected data from DSC and TGA analyses.

AnalysisParameterPredicted ObservationRationale
DSC Melting Point (Tₘ)A sharp endothermic peak.Characteristic of a pure, crystalline organic compound.[16]
TGA Decomposition Onset (Tₔ)Significant mass loss occurring at a temperature above the melting point.Indicates the temperature at which the molecule's covalent bonds begin to break.[20]
TGA Residue at 600 °CMinimal residual mass.Organic compounds typically decompose to volatile products, leaving little residue.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are conducted to generate degradation products and demonstrate the specificity of the analytical method.[6] The conditions suggested by the International Council for Harmonisation (ICH) guideline Q1A(R2) serve as a starting point.[1] The goal is to achieve 5-20% degradation of the API.[2]

Overall Workflow for Stability Assessment

The workflow integrates stress testing with analytical characterization to provide a complete stability profile.

G cluster_stress Forced Degradation cluster_analysis Analysis & Characterization API API Sample (Solid & Solution) Acid Acid Hydrolysis (e.g., 0.1M HCl) Base Base Hydrolysis (e.g., 0.1M NaOH) Oxidation Oxidation (e.g., 3% H₂O₂) Thermal Thermal Stress (e.g., 80°C) Photo Photostability (ICH Q1B) HPLC Stability-Indicating HPLC-UV Method Acid->HPLC Analyze Stressed Samples Base->HPLC Analyze Stressed Samples Oxidation->HPLC Analyze Stressed Samples Thermal->HPLC Analyze Stressed Samples Photo->HPLC Analyze Stressed Samples LCMS LC-MS/MS Identification HPLC->LCMS Char Structure Elucidation of Degradants LCMS->Char Report Final Stability Report Char->Report

Caption: Workflow for Forced Degradation and Analysis.

Protocols for Stress Conditions

For each condition, a control sample (API in the same solvent, protected from stress) must be analyzed concurrently.

  • Rationale: To assess susceptibility to degradation in aqueous environments at different pH values. The amide bond is the primary target.[7][21]

  • Protocol:

    • Prepare a stock solution of the API (e.g., 1 mg/mL) in a suitable organic co-solvent if necessary, then dilute into the stress medium.[2]

    • Acid Hydrolysis: Treat the API solution with 0.1 M HCl.

    • Base Hydrolysis: Treat the API solution with 0.1 M NaOH.

    • Incubate samples at a controlled temperature (e.g., 60 °C) and monitor at various time points (e.g., 2, 6, 12, 24 hours).[2]

    • Before analysis, neutralize the samples to prevent further degradation or damage to the analytical column.

  • Rationale: To evaluate the molecule's stability in the presence of oxidizing agents. The aromatic amine is a potential site for oxidation.[9][22]

  • Protocol:

    • Prepare a 1 mg/mL solution of the API.

    • Treat the solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store the sample at room temperature, protected from light, and monitor at various time points.

  • Rationale: To determine if the molecule degrades upon exposure to light, a common liability for aromatic amines.[8][23]

  • Protocol:

    • Expose the API in both solid state and in solution (e.g., in quartz cuvettes) to a light source conforming to ICH Q1B guidelines. This includes exposure to a combination of visible and UV light.[2]

    • A control sample should be wrapped in aluminum foil to shield it from light.

    • Analyze the samples after a specified duration of light exposure.

  • Rationale: To assess the stability of the API at elevated temperatures, simulating poor storage conditions.[4]

  • Protocol:

    • Solid State: Store the solid API powder in a controlled temperature oven (e.g., 80 °C).

    • Solution State: Store a solution of the API at the same elevated temperature, protected from light.

    • Monitor samples at various time points.

Analytical Strategy for Degradant Profiling

A robust, stability-indicating analytical method is required to separate the parent API from all process impurities and degradation products.[5][6]

Stability-Indicating HPLC Method

A reversed-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard approach.

  • Column: A C18 column is a versatile starting point for separating moderately polar compounds.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically required to resolve the parent drug from its more polar or less polar degradants.

  • Method Validation: The method must be validated for specificity by demonstrating that the API peak is pure and well-resolved from all degradant peaks in the stressed samples.

Identification of Degradants by LC-MS/MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for identifying unknown degradation products without the need for isolation.[3][24]

  • Protocol:

    • Analyze the stressed samples using the developed HPLC method coupled to a mass spectrometer (e.g., a quadrupole time-of-flight or ion trap instrument).

    • Obtain the accurate mass of the parent ion for each new peak observed in the chromatogram. This allows for the determination of the molecular formula.

    • Perform tandem MS (MS/MS) experiments on the degradant ions. The fragmentation pattern provides structural information that, when compared to the fragmentation of the parent drug, helps to pinpoint the site of modification and elucidate the degradant's structure.[25][26]

Predicted Degradation Profile

Based on the molecule's structure, the following degradation pathways are predicted to be the most prominent.

Primary Predicted Degradation Pathway: Amide Hydrolysis

The most likely degradation pathway under both acidic and basic hydrolytic conditions is the cleavage of the amide bond.[12][27] This reaction would yield two primary degradation products.

Note: The DOT script above is a template. Actual chemical structure images would be needed for a final render. For this text-based output, the logic is described below.

Caption: Predicted hydrolytic degradation pathway.

  • Reaction: Amide Bond Cleavage

  • Products:

    • 4-Amino-3-methylbenzoic acid (from the benzamide portion)

    • 4-Methyl-2-aminopyridine (from the pyridyl portion)

Other Potential Pathways
  • Oxidation: The primary aromatic amine could be oxidized to form nitroso or nitro derivatives, or undergo oxidative coupling to form colored dimeric impurities.[9]

  • Photodegradation: UV light exposure could also lead to oxidation of the amine or potential rearrangements involving the pyridine ring.[8]

Conclusion

This technical guide outlines a robust and scientifically-grounded strategy for the comprehensive evaluation of the thermal stability and degradation profile of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide. By combining foundational thermal analysis techniques (DSC, TGA) with a systematic forced degradation study, researchers can effectively identify the intrinsic liabilities of the molecule.[13][19] The successful development and validation of a stability-indicating HPLC method, coupled with the structural elucidation capabilities of LC-MS/MS, ensures that all significant degradation products are separated, identified, and characterized.[3][24] The insights gained from this framework are indispensable for ensuring the development of a safe, stable, and effective drug product, meeting the stringent requirements of regulatory agencies and safeguarding patient health.[1]

References

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Jordi Labs. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Pharmaceutical Calorimeters. (n.d.). American Pharmaceutical Review. [Link]

  • The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. (2000). PubMed. [Link]

  • Forced Degradation Testing in Pharma. (2025). ResolveMass Laboratories Inc. [Link]

  • Differential Scanning Calorimetry (DSC). (2022). Contract Pharma. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Pharmaceutical Technology. [Link]

  • Hydrolysis of Amides Definition. (n.d.). Fiveable. [Link]

  • Hydrolytic Degradation of Poly(ester amides) Derived from Carbohydrates. (1996). Macromolecules. [Link]

  • Differential Scanning Calorimetry of Pharmaceuticals. (n.d.). News-Medical.Net. [Link]

  • Amide Hydrolysis: Mechanism, Conditions and Applications. (n.d.). Allen. [Link]

  • Rapid Structure Elucidation of Drug Degradation Products Using Mechanism-Based Stress Studies in Conjunction with LC-MSn and NMR Spectroscopy: Identification of a Photodegradation Product of Betamethasone Dipropionate. (2010). ResearchGate. [Link]

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024). Avomeen. [Link]

  • Use of DSC in Pharmaceuticals Drug Characterisation. (2020). Veeprho. [Link]

  • Types of Amide Hydrolysis. (n.d.). BYJU'S. [Link]

  • Reactions of Amides. (2025). Save My Exams. [Link]

  • Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. (2009). ResearchGate. [Link]

  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutalol. (2018). ResearchGate. [Link]

  • List of aromatic amines used in this study and the efficiency of their... (n.d.). ResearchGate. [Link]

  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (2018). PMC - NIH. [Link]

  • Thermal, spectroscopic and DFT studies of solid benzamide. (2014). ResearchGate. [Link]

  • A comprehensive study on the identification and characterization of major degradation products of synthetic liraglutide using liquid chromatography-high resolution mass spectrometry. (2024). PubMed. [Link]

  • 4-amino-3-methyl-n-(4-methyl-2-pyridyl)benzamide. (n.d.). ChemUniverse. [Link]

  • Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. (2019). PMC - NIH. [Link]

  • Thermogravimetric analysis profiles of N-alkylated poly(p-benzamide)... (n.d.). ResearchGate. [Link]

  • Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. (1972). PMC - NIH. [Link]

  • Degradation of Pyridines in the Environment. (2012). ResearchGate. [Link]

  • Atmospheric Degradation of Amines (ADA). (2010). NILU. [Link]

  • The thermal behaviour of benzoic acid : isonicotinamide binary co-crystals. (n.d.). UCL Discovery. [Link]

  • 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide. (n.d.). PubChem. [Link]

  • Photochemistry of Aliphatic and Aromatic Amines. (2015). ResearchGate. [Link]

  • Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. (1996). PMC - NIH. [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (2018). Applied and Environmental Microbiology - ASM Journals. [Link]

  • Degradation of pyridines in the environment. (1989). Taylor & Francis. [Link]

  • Thermogravimetric analysis. (n.d.). Wikipedia. [Link]

  • Thermogravimetric analysis (TGA). (2022). Chemistry LibreTexts. [Link]

  • 4-amino-3-methyl-N-(4-methyl-3-pyridinyl)benzamide. (n.d.). PubChem - NIH. [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. (n.d.). BYJU'S. [Link]

Sources

Foundational

The Multifaceted Therapeutic Potential of Substituted Benzamides: A Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Versatility of the Benzamide Scaffold The benzamide functional group, a deceptively simple amide linkage to a benzene ring, represents a cornerstone of modern medicinal chemistry. Its remarkabl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Versatility of the Benzamide Scaffold

The benzamide functional group, a deceptively simple amide linkage to a benzene ring, represents a cornerstone of modern medicinal chemistry. Its remarkable ability to serve as a versatile scaffold for engaging a wide array of biological targets has led to the development of numerous clinically significant therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the diverse biological activities of substituted benzamides. We will delve into the mechanistic underpinnings of their actions, explore established and innovative therapeutic applications, and provide detailed experimental protocols for their synthesis and evaluation. Our focus will be on providing not just procedural steps, but the scientific rationale that drives experimental design, ensuring a robust and insightful exploration of this critical chemical class.

I. The Pharmacological Spectrum of Substituted Benzamides: A Target-Centric Exploration

The therapeutic utility of substituted benzamides stems from their ability to be chemically modified to achieve high affinity and selectivity for various biological targets. This section will explore the major classes of benzamide-based drugs, their mechanisms of action, and their clinical applications.

Dopamine Receptor Antagonism: A Pillar of Antipsychotic and Antiemetic Therapy

A significant number of substituted benzamides function as antagonists of dopamine receptors, particularly the D2 subtype.[1][2] This activity is central to their use as both antipsychotic and antiemetic agents.

Mechanism of Action: In conditions like schizophrenia, hyperactivity of dopaminergic pathways in the mesolimbic system is a key pathological feature. Substituted benzamides, such as amisulpride, selectively block these postsynaptic D2/D3 receptors, thereby mitigating the positive symptoms of schizophrenia.[3][4] Interestingly, at lower doses, amisulpride is thought to preferentially block presynaptic autoreceptors, leading to an increase in dopamine release, which may contribute to its efficacy against the negative symptoms of schizophrenia and in treating dysthymia.[3][4]

The antiemetic effects of substituted benzamides like metoclopramide and levo-sulpiride are mediated by the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem, which is a critical area for sensing emetogenic substances in the blood.[5][6] Some of these agents also exhibit peripheral prokinetic activity, enhancing gastric motility, which further contributes to their antiemetic efficacy.[5]

Featured Compound: Amisulpride

Amisulpride is a prime example of a substituted benzamide with a dual mechanism of action dependent on the dosage.[4] At high doses (400-1200 mg/day), it acts as a potent postsynaptic D2/D3 receptor antagonist, making it effective for treating the positive symptoms of schizophrenia.[4] At lower doses (50 mg/day), its preferential blockade of presynaptic autoreceptors results in increased dopaminergic transmission, which is beneficial for managing depressive symptoms and dysthymia.[3][4]

Histone Deacetylase (HDAC) Inhibition: A Promising Frontier in Oncology

More recently, substituted benzamides have emerged as a significant class of histone deacetylase (HDAC) inhibitors, with promising applications in cancer therapy.[7][8] HDACs are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and repression of gene transcription.[7]

Mechanism of Action: Benzamide-based HDAC inhibitors, such as entinostat (MS-275), typically feature a zinc-binding group that chelates the zinc ion in the active site of HDAC enzymes.[7][9] This inhibition leads to hyperacetylation of histones, resulting in a more relaxed chromatin structure and the re-expression of tumor suppressor genes.[7] The consequences for cancer cells are profound, including cell cycle arrest, differentiation, and apoptosis.[7] The selectivity of these inhibitors for different HDAC isoforms is a key area of research, with the aim of developing more targeted and less toxic cancer therapies.[9]

The structure of benzamide HDAC inhibitors generally consists of three key components: a zinc-binding group (the benzamide moiety), a linker region, and a "cap" group that interacts with the surface of the enzyme.[7] Modifications to each of these components can significantly impact the potency and isoform selectivity of the inhibitor.[9]

Emerging and Diverse Biological Activities

The versatility of the substituted benzamide scaffold extends beyond dopamine receptor antagonism and HDAC inhibition. Researchers are actively exploring their potential in a variety of other therapeutic areas:

  • Antitubercular Agents: Structure-activity relationship studies have identified benzamide derivatives with potent activity against Mycobacterium tuberculosis, targeting enzymes like QcrB.[10]

  • Vasopressin Antagonists: Certain benzamide derivatives act as vasopressin antagonists, promoting water excretion without significant electrolyte loss, which is beneficial in conditions like hyponatremia.[11]

  • TEAD Modulators: Novel benzamide compounds are being investigated as modulators of the Transcriptional Enhanced Associate Domain (TEAD) proteins, which are key components of the Hippo signaling pathway implicated in various cancers.[12]

  • Antimicrobial and Antifungal Agents: Various substituted benzamides have demonstrated in vitro activity against a range of bacteria and fungi.[13][14]

II. Foundational Principles of Substituted Benzamide Drug Discovery: Synthesis and Evaluation

The successful development of novel substituted benzamide therapeutics relies on robust synthetic methodologies and comprehensive biological evaluation. This section provides a practical guide to these essential aspects.

Synthetic Strategies: Building the Benzamide Core

The synthesis of substituted benzamides is typically straightforward, with several reliable methods available to medicinal chemists. The choice of method often depends on the specific substituents required and the scale of the synthesis.

General Synthetic Workflow:

G cluster_0 Starting Materials cluster_1 Activation cluster_2 Coupling Reaction cluster_3 Final Product Substituted Benzoic Acid Substituted Benzoic Acid Acyl Chloride Formation Acyl Chloride Formation (e.g., SOCl2) Substituted Benzoic Acid->Acyl Chloride Formation Coupling Agent Activation Coupling Agent Activation (e.g., HATU, HOBt) Substituted Benzoic Acid->Coupling Agent Activation Amine Amine Amide Bond Formation Amide Bond Formation Amine->Amide Bond Formation Acyl Chloride Formation->Amide Bond Formation Coupling Agent Activation->Amide Bond Formation Substituted Benzamide Substituted Benzamide Amide Bond Formation->Substituted Benzamide

Caption: A generalized workflow for the synthesis of substituted benzamides.

Experimental Protocol: Synthesis via Acyl Chlorides (Schotten-Baumann Conditions)

This method is highly efficient and widely applicable for the synthesis of a broad range of substituted benzamides.[15]

Materials:

  • Substituted Benzoyl Chloride (1.0 eq)

  • Primary or Secondary Amine (1.0-1.2 eq)

  • Base (e.g., Triethylamine, Pyridine, or aqueous NaOH) (1.1-2.0 eq)

  • Anhydrous Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Deionized Water

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq) and the base (if using an amine base, 1.1-1.5 eq) in the chosen anhydrous solvent under an inert atmosphere.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial for controlling the exothermic reaction.

  • Addition of Acyl Chloride: Add the substituted benzoyl chloride (1.0 eq) dropwise to the cooled amine solution. The dropwise addition helps to manage the reaction rate and prevent side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Workup:

    • Quench the reaction by adding deionized water.

    • If the product is in the organic layer, separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃, deionized water, and brine. The bicarbonate wash removes any unreacted acyl chloride and acidic byproducts.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure substituted benzamide.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[13][16]

In Vitro Evaluation: Quantifying Biological Activity

Once synthesized, the biological activity of novel substituted benzamides must be rigorously quantified. A variety of in vitro assays are employed depending on the intended biological target.

Workflow for In Vitro Evaluation:

G Synthesized Compound Synthesized Compound Target-Based Assays Target-Based Assays (e.g., Receptor Binding, Enzyme Inhibition) Synthesized Compound->Target-Based Assays Cell-Based Assays Cell-Based Assays (e.g., Cytotoxicity, Reporter Gene) Synthesized Compound->Cell-Based Assays Data Analysis Data Analysis (IC50/EC50 Determination) Target-Based Assays->Data Analysis Cell-Based Assays->Data Analysis Lead Identification Lead Identification Data Analysis->Lead Identification

Sources

Exploratory

Whitepaper: A Multi-Faceted In Silico Approach to Predicting the Bioactivity of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide

Abstract: The early-stage assessment of novel chemical entities is a cornerstone of modern drug discovery, demanding a strategic integration of computational techniques to conserve resources and accelerate timelines. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The early-stage assessment of novel chemical entities is a cornerstone of modern drug discovery, demanding a strategic integration of computational techniques to conserve resources and accelerate timelines. This technical guide provides a comprehensive, methodology-driven framework for the in silico prediction of the bioactivity of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide, a compound with structural motifs suggestive of potential therapeutic relevance. We will dissect a multi-pronged computational workflow, beginning with broad-spectrum target prediction and progressing through rigorous, high-resolution methods including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and molecular dynamics. Each section is designed to provide not only a procedural protocol but also the underlying scientific rationale, empowering researchers to apply these techniques with confidence and insight.

Introduction: The Imperative for Predictive Science

The journey of a drug from concept to clinic is notoriously long and expensive. A significant portion of this cost is attributable to the high attrition rate of candidate molecules due to unforeseen issues with efficacy, selectivity, or safety. In silico bioactivity prediction offers a powerful paradigm shift, enabling a robust, front-loaded evaluation of a compound's potential before significant investment in wet-lab synthesis and testing.[1][2][3] By simulating molecular interactions computationally, we can generate testable hypotheses, prioritize promising candidates, and identify potential liabilities early in the discovery pipeline.

The subject of this guide, 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide, possesses several functional groups of interest: a benzamide core, a common scaffold in medicinal chemistry; a substituted pyridine ring, known to engage in key interactions with numerous protein targets; and an amino group, a potent hydrogen bond donor. This structural complexity necessitates a multi-faceted computational approach to build a holistic predictive model of its biological behavior.

The Overall Predictive Workflow

A robust in silico analysis does not rely on a single method but rather integrates the outputs of several orthogonal techniques. Each method offers a unique lens through which to view the compound's potential, and their combined insights provide a more reliable and comprehensive bioactivity profile. The workflow progresses from broad, hypothesis-generating methods to more focused, computationally intensive validation steps.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Interaction Modeling cluster_2 Phase 3: Dynamic Validation cluster_3 Phase 4: Synthesis & Output Compound Compound Structure (4-Amino-3-methyl-N-... benzamide) TargetPred Target Prediction (Ligand-Based Similarity) Compound->TargetPred ADMET ADMET Prediction (Physicochemical & Toxicity) Compound->ADMET Docking Molecular Docking (Pose & Affinity Prediction) TargetPred->Docking Top Predicted Targets Pharm Pharmacophore Modeling (Feature Identification) TargetPred->Pharm Active Analogs QSAR QSAR Modeling (Activity Prediction) TargetPred->QSAR Dataset of Similar Compounds MD Molecular Dynamics (Complex Stability) Docking->MD Profile Predicted Bioactivity Profile (Efficacy, Safety, MOA) Pharm->Profile QSAR->Profile MD->Profile Decision Decision Point: Synthesize & Validate In Vitro? Profile->Decision

Caption: High-level workflow for in silico bioactivity prediction.

Methodology I: Target Prediction and ADMET Profiling

Expertise & Experience: Before we can analyze how a molecule binds, we must first generate a hypothesis about what it binds to. The Principle of Molecular Similarity is our starting point: molecules with similar structures often have similar biological targets. We leverage vast databases of known compound-target interactions to "fish" for potential protein partners for our query molecule. Concurrently, we must assess its drug-likeness. A potent molecule is useless if it has poor absorption, is rapidly metabolized, or is toxic. Early ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical, non-negotiable step.

Protocol 3.1: Ligand-Based Target Prediction
  • Obtain Compound Structure: Generate the canonical SMILES (Simplified Molecular Input Line Entry System) string for 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide.

  • Utilize Prediction Servers: Input the SMILES string into publicly available, validated target prediction webservers (e.g., SwissTargetPrediction, SuperPred). These tools compare the 2D and 3D similarity of the query molecule against a database of known active ligands.

  • Analyze Results: The output will be a ranked list of potential protein targets, often grouped by protein family. The probability score reflects the confidence of the prediction based on the number and similarity of known ligands for that target.

  • Prioritize Targets: Prioritize the top-ranking targets, particularly those from protein families with known therapeutic relevance (e.g., kinases, GPCRs, proteases). Cross-reference findings from multiple servers to increase confidence.

Protocol 3.2: ADMET Profiling
  • Physicochemical Properties: Use computational tools (e.g., SwissADME, DataWarrior) to calculate key physicochemical descriptors.

  • Toxicity and Metabolism Prediction: Employ platforms that predict potential toxic liabilities (e.g., Ames mutagenicity, hepatotoxicity) and sites of metabolism by cytochrome P450 enzymes.[4]

  • Synthesize Data: Compile the results into a summary table to provide a clear overview of the compound's drug-like properties.

Data Presentation: Predicted ADMET Profile

Property/PredictionPredicted ValueInterpretation
Molecular Weight241.29 g/mol Excellent (within Lipinski's Rule of 5)
LogP (Hydrophobicity)~2.5 - 3.0Optimal range for cell permeability
H-Bond Donors2Good (within Lipinski's Rule of 5)
H-Bond Acceptors3Good (within Lipinski's Rule of 5)
GI AbsorptionHigh (Predicted)Likely good oral bioavailability
CYP InhibitionInhibitor of CYP2D6 (Predicted)Potential for drug-drug interactions
Ames MutagenicityNegative (Predicted)Low concern for mutagenicity

Note: The values in this table are illustrative examples based on the compound's structure and would be generated by the referenced software.

Methodology II: Molecular Docking

Expertise & Experience: Once we have a prioritized list of potential protein targets, molecular docking allows us to model the specific binding event.[5][6] The core principle is to sample a vast number of orientations and conformations (poses) of the ligand within the protein's binding site and use a scoring function to estimate the binding affinity for each pose. A low (more negative) binding energy suggests a more favorable interaction. This process not only ranks the likelihood of binding but also provides a detailed 3D model of the interaction, highlighting key hydrogen bonds, hydrophobic contacts, and other forces that stabilize the complex.

G cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation L1 1. Generate 3D Structure L2 2. Energy Minimization L1->L2 L3 3. Assign Partial Charges & Torsions L2->L3 Grid Define Binding Site (Grid Box Generation) L3->Grid R1 1. Obtain PDB Structure R2 2. Remove Water & Co-ligands R1->R2 R3 3. Add Polar Hydros & Charges R2->R3 R3->Grid Dock Run Docking Simulation (e.g., AutoDock Vina) Grid->Dock Analyze Analyze Results: - Binding Affinity (kcal/mol) - Interaction Poses Dock->Analyze

Caption: The molecular docking experimental workflow.

Protocol 4.1: Structure-Based Docking Simulation
  • Ligand Preparation:

    • Generate the 3D coordinates of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide using software like Avogadro or Discovery Studio.

    • Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Save the prepared ligand in a .pdbqt format using AutoDock Tools, which assigns partial charges and defines rotatable bonds.[2]

  • Receptor Preparation:

    • Download the 3D crystal structure of a prioritized target protein from the Protein Data Bank (PDB). For illustrative purposes, let's assume a hypothetical kinase target.

    • Using a molecular viewer like PyMOL or Chimera, remove all water molecules and any co-crystallized ligands or ions from the PDB file.[7]

    • Using AutoDock Tools, add polar hydrogens and assign Kollman charges to the protein. Save the prepared receptor in .pdbqt format.

  • Docking Execution:

    • Define the search space (the "grid box") for the docking algorithm. This is typically centered on the known active site of the protein.

    • Use a docking program like AutoDock Vina to run the simulation, specifying the prepared ligand, receptor, and grid box coordinates.[6]

  • Results Analysis:

    • The primary output is a table of binding poses ranked by their predicted binding affinity (in kcal/mol).

    • Visualize the top-ranked poses within the protein's active site using PyMOL or Discovery Studio. Analyze the specific intermolecular interactions (e.g., hydrogen bonds with backbone residues, pi-stacking with aromatic side chains) to assess the plausibility and quality of the predicted binding mode.

Methodology III: QSAR and Pharmacophore Modeling

Expertise & Experience: While docking predicts interaction with a single target, QSAR and pharmacophore modeling are ligand-based methods that leverage data from a series of related compounds to predict activity.[8][9] QSAR builds a mathematical model linking chemical features (descriptors) to biological activity.[10] If a reliable QSAR model can be built from existing data on similar benzamide or pyridine-containing compounds, it can predict the activity of our novel molecule. Pharmacophore modeling abstracts the key chemical features (e.g., H-bond donors/acceptors, hydrophobic centers) required for activity into a 3D map.[4][11] This map can then be used to screen for other molecules that fit the required spatial arrangement.

Protocol 5.1: Predictive QSAR Modeling
  • Data Curation: Assemble a dataset of structurally similar compounds with experimentally measured biological activity against a specific target.

  • Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., topological, electronic, physicochemical).

  • Model Building and Validation:

    • Split the dataset into a training set and a test set.[9]

    • Use the training set to build a statistical model (e.g., Multiple Linear Regression, Random Forest) that correlates the descriptors with biological activity.[2][12]

    • Validate the model's predictive power using the independent test set.[10]

  • Prediction: Use the validated QSAR model to predict the biological activity of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide based on its calculated descriptors.

Data Presentation: Illustrative QSAR Model Validation

MetricTraining SetTest SetInterpretation
R² (Goodness of Fit)0.850.78Model explains a high degree of variance
Q² (Cross-Validation)0.75N/AModel is robust and not overfitted
RMSE (Error)0.350.41Low prediction error

Note: These are ideal metrics for a well-performing QSAR model.

Methodology IV: Molecular Dynamics (MD) Simulation

Expertise & Experience: Molecular docking provides a static snapshot of a potential binding pose. However, proteins and ligands are dynamic entities. MD simulation provides a deeper, more realistic view by simulating the movements of every atom in the protein-ligand complex over time (typically nanoseconds to microseconds).[13][14] This computationally intensive technique allows us to assess the stability of the docked pose. If the ligand remains stably bound in the active site throughout the simulation, it increases our confidence in the docking prediction.[15]

Protocol 6.1: Assessing Complex Stability
  • System Setup: Take the top-ranked pose from molecular docking as the starting structure.

  • Solvation: Place the protein-ligand complex in a simulation box filled with explicit water molecules and counter-ions to mimic physiological conditions.

  • Simulation: Use an MD engine like GROMACS or AMBER to run the simulation. This involves an initial energy minimization, followed by a period of heating and equilibration, and finally, a production run where data is collected.

  • Trajectory Analysis: Analyze the resulting trajectory by calculating metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone. A stable RMSD over time indicates a stable complex. Visualize the trajectory to observe the ligand's dynamic interactions within the binding pocket.

Conclusion and Forward Look

This guide outlines a systematic, multi-layered in silico workflow to build a comprehensive bioactivity profile for 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide. By integrating target prediction, ADMET profiling, molecular docking, QSAR, and molecular dynamics, we can move beyond a single data point to a well-supported hypothesis of the compound's mechanism of action, therapeutic potential, and potential liabilities.

The synthesized output of this workflow is not a final answer but a highly informed starting point. It provides the critical data needed to make a go/no-go decision on committing resources to chemical synthesis and subsequent in vitro and in vivo validation. This predictive, science-driven approach is indispensable for navigating the complexities of modern drug discovery with greater efficiency and a higher probability of success.

References

  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. (2025). Advanced Pharmacology, 103, 139-162.
  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press.
  • Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • What is pharmacophore modeling and its applications? (2025).
  • IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. RASA Life Sciences.
  • Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. (2023). Springer.
  • Pharmacophore modeling. Slideshare.
  • Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. (2023). YouTube.
  • Small Molecule Docking. KBbox: Methods.
  • Tutorial 3: Quantitative structure-activity/property relationship (QSAR/QSPR) modeling and analysis. Meiler Lab.
  • Small molecule docking. Bonvin Lab.
  • Introduction to QSAR modeling based on RDKit and Python. GitHub.
  • A Researcher's Guide to Molecular Dynamics Simulations of Ligand-Protein Complexes. Benchchem.
  • A Beginner's Guide to QSAR Modeling in Cheminform
  • A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. (2024). MDPI.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.
  • QSAR Modeling Tutorial Using a Free QSAR Software (ChemMaster). (2023). YouTube.
  • In Silico Bioactivity Prediction of C25H19Cl2N3O5: A Technical Guide. Benchchem.
  • How to Dock Your Own Drug. (2020). Chemistry LibreTexts.
  • Bioactivity predictions and virtual screening using machine learning predictive model. (2024). Journal of Molecular Modeling.
  • In Silico Target Prediction.
  • Beginner's Guide to 3D-QSAR in Drug Design. (2025). Neovarsity.
  • Protein-Ligand Interactions. University of Basel.
  • A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. (2024). PubMed.

Sources

Foundational

Discovery of novel benzamide derivatives for drug development

Forging the Future of Therapeutics: A Technical Guide to the Discovery of Novel Benzamide Derivatives Abstract The benzamide scaffold represents a privileged structure in medicinal chemistry, forming the core of a multit...

Author: BenchChem Technical Support Team. Date: February 2026

Forging the Future of Therapeutics: A Technical Guide to the Discovery of Novel Benzamide Derivatives

Abstract

The benzamide scaffold represents a privileged structure in medicinal chemistry, forming the core of a multitude of clinically significant drugs. Its remarkable versatility, stemming from a stable amide bond and multiple sites for chemical modification, has allowed for the development of therapeutic agents across diverse areas, including oncology, psychiatry, and infectious diseases.[1][2] This technical guide provides an in-depth, experience-driven framework for the discovery and preclinical development of novel benzamide derivatives. Moving beyond mere recitation of protocols, this paper elucidates the strategic rationale behind experimental design, emphasizing the creation of self-validating workflows essential for robust drug development. We will traverse the path from target identification to lead optimization, focusing on practical synthesis, structure-activity relationship (SAR) analysis, and key in vitro assays, with a special emphasis on benzamides as Histone Deacetylase (HDAC) inhibitors.

Chapter 1: The Benzamide Core - A Foundation for Diverse Pharmacologies

The journey of benzamides in medicine is a testament to both serendipitous discovery and rational design. Early breakthroughs included antipsychotics like Sulpiride, which demonstrated the scaffold's ability to selectively antagonize dopamine D2/D3 receptors, offering a new therapeutic avenue for schizophrenia.[2][3] This success spurred further exploration, revealing the benzamide's capacity to interact with a wide range of biological targets.

More recently, the benzamide scaffold has been instrumental in the development of targeted cancer therapies.[2] A prime example is the class of Histone Deacetylase (HDAC) inhibitors, such as Entinostat (MS-275).[2][4] HDACs are enzymes that play a crucial role in epigenetic regulation; their inhibition can lead to cell-cycle arrest and apoptosis in cancer cells.[5] Benzamide-based HDAC inhibitors typically function by having a zinc-binding group that chelates the zinc ion in the active site of the enzyme, a linker, and a "cap" group that interacts with residues at the rim of the active site.[5] This modularity makes the benzamide scaffold an ideal starting point for library synthesis and SAR studies.

Other notable applications include:

  • PARP Inhibitors: Crucial in treating cancers with specific DNA repair deficiencies.[2][6]

  • Antiemetics: Modulating dopamine receptors in the gastrointestinal tract.[7]

  • Antidiabetics: Acting as glucokinase activators.[8][9]

  • Antimicrobials: Showing promise against pathogens like Mycobacterium tuberculosis.[10]

Chapter 2: Design and Synthesis - From Concept to Compound

The synthesis of a novel benzamide library is a foundational step in the discovery process. The primary route is the formation of an amide bond between a benzoic acid derivative and an amine. The choice of synthetic methodology is critical and depends on factors like substrate reactivity, scale, and desired purity.

Core Synthetic Workflow: Amide Bond Formation

The most common strategies involve activating the carboxylic acid. Below are two field-proven protocols.

Method 1: Acyl Chloride (Schotten-Baumann) Route

This high-yielding method is ideal for robust, scalable synthesis where the starting materials are stable.[11] The benzoic acid is first converted to a highly reactive benzoyl chloride.

Protocol 2.1: Synthesis of N-(4-methoxybenzyl)-3-nitrobenzamide via Acyl Chloride

  • Rationale: This protocol demonstrates a standard Schotten-Baumann reaction. 3-Nitrobenzoyl chloride is chosen for its commercial availability and the nitro group's utility as an electronic handle for SAR studies. Triethylamine (TEA) is a common, cost-effective base to neutralize the HCl byproduct.[11]

  • Materials:

    • 3-Nitrobenzoyl chloride (1.0 eq)

    • 4-Methoxybenzylamine (1.0 eq)

    • Triethylamine (TEA) (1.2 eq)

    • Anhydrous Dichloromethane (DCM)

    • 1 M Hydrochloric Acid (HCl)

    • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

    • Brine, Anhydrous Magnesium Sulfate (MgSO₄)

  • Step-by-Step Procedure:

    • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-methoxybenzylamine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM.

    • Cooling: Cool the mixture to 0 °C using an ice bath. This mitigates the exothermic nature of the reaction.

    • Addition: Dissolve 3-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the cooled amine solution over 15 minutes.

    • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor progress via Thin-Layer Chromatography (TLC) or LC-MS.

    • Work-up: Dilute the reaction with DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ (to remove unreacted acid chloride), and brine.

    • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by recrystallization from ethanol or column chromatography on silica gel to yield the pure benzamide.

Method 2: Peptide Coupling Reagent Route

This method is preferred for more sensitive substrates or when the corresponding acyl chloride is unstable or difficult to prepare. Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) activate the carboxylic acid in situ for direct reaction with the amine.[11]

Visualizing the Discovery Workflow

A successful drug discovery campaign follows a logical, iterative process. The following diagram outlines a typical workflow for developing a novel benzamide-based therapeutic.

G cluster_0 Phase 1: Discovery & Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Lead Optimization T Target Identification (e.g., HDAC Isoform) D Library Design (Rational & Diversity-Oriented) T->D S Chemical Synthesis (e.g., Amide Coupling) D->S P Purification & Characterization (HPLC, NMR, MS) S->P HTS Primary Screen (e.g., HDAC Enzyme Assay) P->HTS Compound Library H2V Hit-to-Lead (Potency & Selectivity) HTS->H2V SAR SAR Expansion (Iterative Synthesis) H2V->SAR ADME ADME/Tox Profiling (Permeability, Stability, Cytotoxicity) H2V->ADME Lead Compounds SAR->S Iterative Design PK In Vivo PK Studies (Rodent Models) ADME->PK LO Lead Candidate Selection PK->LO IND IND LO->IND IND-Enabling Studies

Caption: High-level workflow for benzamide drug discovery.

Chapter 3: Screening, SAR, and Lead Optimization

With a library of novel benzamides in hand, the next phase involves identifying active compounds ("hits") and optimizing them into "leads" with drug-like properties.

Primary Screening: The HDAC Inhibition Assay

For our example targeting HDACs, a robust and validated in vitro enzymatic assay is paramount. Fluorogenic assays are industry-standard due to their sensitivity and high-throughput compatibility.

Protocol 3.1: Fluorogenic HDAC Enzymatic Assay

  • Rationale: This assay provides a direct measure of a compound's ability to inhibit HDAC enzymatic activity. A fluorogenic substrate is used, which upon deacetylation by HDAC becomes susceptible to a developer enzyme, releasing a fluorescent signal. The signal intensity is inversely proportional to HDAC activity. This system is self-validating through the inclusion of positive (a known inhibitor like Trichostatin A) and negative (DMSO vehicle) controls.

  • Materials:

    • Recombinant human HDAC enzyme (e.g., HDAC1)

    • Fluorogenic HDAC substrate

    • Assay Buffer

    • HDAC Developer solution

    • Known HDAC inhibitor (e.g., Trichostatin A) for positive control

    • Test compounds (benzamide derivatives) dissolved in DMSO

    • 384-well black assay plates

  • Step-by-Step Procedure:

    • Compound Plating: Dispense test compounds and controls into the 384-well plate to achieve a range of final concentrations (e.g., 10-point dose-response curve). Include wells with DMSO only (100% activity) and a saturating concentration of Trichostatin A (0% activity).

    • Enzyme Addition: Add diluted HDAC enzyme to all wells except for "no enzyme" controls.

    • Incubation: Briefly incubate the plate at room temperature to allow compound-enzyme interaction.

    • Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction. Incubate at 37 °C for 60 minutes.

    • Reaction Termination & Development: Add the developer solution to stop the reaction and initiate fluorescence generation. Incubate at room temperature for 15 minutes.

    • Data Acquisition: Read the fluorescence intensity on a suitable plate reader.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Structure-Activity Relationship (SAR) Analysis

The data from the primary screen fuels the SAR study. The goal is to understand how specific structural modifications impact biological activity.[12] This is an iterative process of designing new analogs, synthesizing them, and re-testing.[13]

For benzamide HDAC inhibitors, key SAR insights often revolve around three regions:[14]

  • The "Cap" Group: Modifications to the terminal ring system.

  • The Linker: The length and composition of the chain connecting the cap to the benzamide.

  • The Zinc-Binding Group (ZBG): The ortho-amino group on the benzamide ring is often crucial for activity, as it chelates the zinc ion in the HDAC active site.[4][5]

Table 1: Example SAR Data for Hypothetical Benzamide HDAC1 Inhibitors

Compound IDR1 (Cap Group)R2 (Benzamide Substitution)HDAC1 IC₅₀ (nM)
BZ-01 Phenyl2-amino150
BZ-02 4-Fluorophenyl2-amino75
BZ-03 Pyridin-3-yl2-amino50
BZ-04 Phenyl3-amino>10,000
BZ-05 Phenyl2-hydroxy250
BZ-06 Pyridin-3-yl2-amino, 4-fluoro35

From this hypothetical data, we can infer:

  • An ortho-amino group (R2) is critical for activity (compare BZ-01 vs. BZ-04).[4]

  • Electron-withdrawing groups or heterocycles on the cap can improve potency (BZ-01 vs. BZ-02 vs. BZ-03).

  • Combining optimal features can lead to further potency gains (BZ-03 vs. BZ-06).

Visualizing the Mechanism: HDAC Inhibition

The interaction between a benzamide inhibitor and the HDAC active site is key to its function. The diagram below illustrates this critical relationship.

Caption: Benzamide inhibitor binding to the HDAC active site.

Chapter 4: Conclusion and Future Perspectives

The discovery of novel benzamide derivatives is a dynamic and rewarding field of drug development. The scaffold's proven clinical success and synthetic tractability ensure its continued relevance. The journey from initial concept to a viable drug candidate is a multidisciplinary effort grounded in the principles of synthetic chemistry, molecular biology, and pharmacology. By employing logical, self-validating workflows and focusing on the causality behind experimental choices, researchers can efficiently navigate the complexities of lead discovery and optimization.

Future efforts will likely focus on developing benzamides with greater isoform selectivity to improve efficacy and reduce off-target effects. The integration of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will further accelerate the design-synthesize-test cycle.[12] As our understanding of complex disease biology deepens, the enduring benzamide scaffold will undoubtedly be adapted to meet new therapeutic challenges, solidifying its legacy as a cornerstone of modern medicine.

References

  • Benzamides: Sulpiride. Pharmaguideline. [Link]

  • The discriminant dopamine antagonist property of benzamides is observed at various times after their systemic or intracerebroventricular administration. PubMed, Neuropharmacology. [Link]

  • Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link]

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Taylor & Francis Online. [Link]

  • Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential. PubMed. [Link]

  • Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed. [Link]

  • Structure‐Activity Relationships of Benzamides and Isoindolines Designed as SARS‐CoV Protease Inhibitors Effective against SARS‐CoV‐2. National Institutes of Health (NIH). [Link]

  • Design, synthesis and antiproliferative activities of novel benzamides derivatives as HDAC inhibitors. PubMed. [Link]

  • The substituted benzamides--a novel class of dopamine antagonists. PubMed. [Link]

  • Multiple Dopamine Receptors in Brain and the Pharmacological Action of Substituted Benzamide Drugs. PubMed. [Link]

  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. PubMed Central. [Link]

  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Taylor & Francis Online. [Link]

  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Pharmacological classification of benzamides. PubMed. [Link]

  • Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. National Institutes of Health (NIH). [Link]

  • Clinical trials of benzamides in psychiatry. PubMed. [Link]

  • Synthesis of benzamide derivatives. Reagents and conditions: (i) (COCl)2, DCM, reflux. ResearchGate. [Link]

  • CN106565540A - Synthesis method for benzamidine derivatives.
  • Synthesis of Benzamide. YouTube. [Link]

  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. PubMed. [Link]

  • Structures of benzamide drugs (only the racemic form of each drug is shown). ResearchGate. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

  • Benzamide – Knowledge and References. Taylor & Francis. [Link]

  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed. [Link]

  • Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. ResearchGate. [Link]

  • N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. PubMed. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. MDPI. [Link]

  • Discovery of benzamides as potent human β3 adrenergic receptor agonists. PubMed. [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. [Link]

Sources

Exploratory

Unveiling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of Pyridyl-Benzamide Compounds

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The pyridyl-benzamide scaffold has emerged as a privileged structure in medicinal chemistry, givi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyridyl-benzamide scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of bioactive compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action employed by these compounds. We will dissect their interactions with key cellular targets, including histone deacetylases (HDACs) and protein kinases, and elucidate the downstream signaling consequences of these interactions. This guide is designed to be a comprehensive resource, integrating foundational principles with detailed, field-proven experimental protocols to empower researchers in their quest to develop novel therapeutics based on the pyridyl-benzamide core.

The Versatile Pharmacophore: An Introduction to Pyridyl-Benzamide Compounds

Pyridyl-benzamide derivatives are a class of synthetic organic molecules characterized by a central benzamide core linked to a pyridine ring. This structural motif has proven to be a highly effective pharmacophore for engaging with a variety of biological targets, primarily through its ability to participate in hydrogen bonding, hydrophobic, and electrostatic interactions within protein binding pockets. The remarkable versatility of this scaffold lies in the synthetic tractability of both the pyridine and benzamide rings, allowing for fine-tuning of steric and electronic properties to achieve high potency and selectivity for specific targets.

Initial high-throughput screening efforts and subsequent structure-activity relationship (SAR) studies have identified several key classes of enzymes that are potently modulated by pyridyl-benzamide compounds. These include:

  • Histone Deacetylases (HDACs): A significant number of pyridyl-benzamides have been developed as potent HDAC inhibitors, demonstrating therapeutic potential in oncology and other diseases.[1][2][3]

  • Protein Kinases: This scaffold has yielded inhibitors of various protein kinases, such as Protein Kinase N2 (PKN2), RET kinase, and Colony-Stimulating Factor 1 Receptor (CSF-1R), which are implicated in cancer and other proliferative disorders.

  • Other Enzymes: More recently, pyridyl-benzamides have been shown to target other important enzymes like the Enhancer of zeste homolog 2 (EZH2) and act as allosteric activators of glucokinase.

This guide will delve into the specific mechanisms of action for each of these target classes, providing the scientific rationale behind experimental approaches used to characterize these interactions.

Epigenetic Modulation: Pyridyl-Benzamides as Histone Deacetylase Inhibitors

A prominent and well-studied mechanism of action for many pyridyl-benzamide compounds is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine residues of histones and other non-histone proteins, leading to chromatin compaction and transcriptional repression.[4] The aberrant activity of HDACs is a hallmark of many cancers, making them attractive therapeutic targets.

Pyridyl-benzamide HDAC inhibitors typically function by mimicking the natural substrate of the enzyme. The general pharmacophore model for these inhibitors consists of three key components:

  • Zinc-Binding Group (ZBG): The benzamide moiety often serves as a chelating group that coordinates with the zinc ion in the active site of the HDAC enzyme.

  • Linker Region: An aliphatic or aromatic chain that connects the ZBG to the cap group and occupies the hydrophobic channel of the enzyme's active site.

  • Cap Group: The pyridyl ring frequently acts as the surface recognition "cap" that interacts with residues at the rim of the active site, contributing to isoform selectivity.

Downstream Consequences of HDAC Inhibition

The inhibition of HDACs by pyridyl-benzamide compounds leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure. This "euchromatin" state allows for the transcriptional activation of previously silenced genes, including tumor suppressor genes. The downstream cellular consequences are profound and include:

  • Cell Cycle Arrest: Upregulation of cyclin-dependent kinase inhibitors like p21 leads to cell cycle arrest, primarily at the G1/S or G2/M checkpoints.

  • Induction of Apoptosis: Increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins trigger programmed cell death.

  • Inhibition of Angiogenesis: Suppression of pro-angiogenic factors can limit tumor growth and metastasis.

The following diagram illustrates the general signaling pathway affected by pyridyl-benzamide HDAC inhibitors.

HDAC_Inhibition_Pathway Pyridyl_Benzamide Pyridyl-Benzamide Compound HDAC HDAC Enzyme Pyridyl_Benzamide->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Open_Chromatin Open Chromatin (Transcriptional Activation) Acetylated_Histones->Open_Chromatin Tumor_Suppressor Tumor Suppressor Genes Open_Chromatin->Tumor_Suppressor Activation Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor->Cell_Cycle_Arrest Apoptosis Apoptosis Tumor_Suppressor->Apoptosis

Figure 1: Signaling pathway of pyridyl-benzamide HDAC inhibitors.
Experimental Workflow: Characterizing HDAC Inhibitory Activity

A robust and reliable experimental workflow is crucial for characterizing the HDAC inhibitory potential of pyridyl-benzamide compounds. The following outlines a typical workflow, from initial screening to cellular validation.

HDAC_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Validation In_Vitro_Assay Fluorometric HDAC Inhibition Assay (Determine IC50) Enzyme_Kinetics Enzyme Kinetics (Determine Ki and Mechanism of Inhibition) In_Vitro_Assay->Enzyme_Kinetics CETSA Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement) Enzyme_Kinetics->CETSA Western_Blot Western Blot (Assess Histone Acetylation and Downstream Proteins) CETSA->Western_Blot

Figure 2: Experimental workflow for HDAC inhibitor characterization.

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a pyridyl-benzamide compound against a specific HDAC isoform.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

  • HDAC fluorometric substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Developer solution (containing a protease like trypsin)

  • Test pyridyl-benzamide compound

  • Known HDAC inhibitor (e.g., Trichostatin A) as a positive control

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyridyl-benzamide compound in HDAC assay buffer. The final concentrations should typically range from nanomolar to micromolar.

  • Enzyme and Substrate Preparation: Dilute the HDAC enzyme and the fluorometric substrate to their optimal working concentrations in pre-warmed HDAC assay buffer.

  • Reaction Setup: In the 96-well plate, add the following to each well:

    • HDAC assay buffer

    • Diluted pyridyl-benzamide compound or control (DMSO vehicle, positive control inhibitor)

    • Diluted HDAC enzyme

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add the diluted fluorometric substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Reaction Termination and Development: Stop the reaction and develop the fluorescent signal by adding the developer solution to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.[5]

  • Fluorescence Measurement: Incubate for an additional 15 minutes at 37°C, then measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm).[5]

  • Data Analysis: Plot the fluorescence intensity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

This protocol is used to confirm the cellular activity of a pyridyl-benzamide HDAC inhibitor by assessing the level of histone hyperacetylation.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • Pyridyl-benzamide compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in a culture plate and allow them to adhere overnight. Treat the cells with varying concentrations of the pyridyl-benzamide compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against acetylated histone H3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the acetylated histone levels to the total histone levels to determine the fold-change in acetylation upon compound treatment.[6]

Targeting Cellular Signaling: Pyridyl-Benzamides as Protein Kinase Inhibitors

The pyridyl-benzamide scaffold has also proven to be a fertile ground for the discovery of potent and selective protein kinase inhibitors. Protein kinases are a large family of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins. Dysregulation of kinase activity is a common driver of cancer and other diseases.

Pyridyl-benzamide kinase inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its substrates. The pyridine and benzamide moieties are crucial for forming key hydrogen bond interactions with the hinge region of the kinase, a critical structural element for ATP binding.

Key Kinase Targets of Pyridyl-Benzamide Compounds
  • Protein Kinase N2 (PKN2): PKN2 is a serine/threonine kinase involved in cell migration, proliferation, and survival. Inhibition of PKN2 by pyridyl-benzamide compounds can disrupt these processes, making it a potential target for cancer therapy.

  • RET Kinase: RET is a receptor tyrosine kinase whose aberrant activation is implicated in several types of cancer, including thyroid and lung cancer. Pyridyl-benzamide inhibitors of RET can block downstream signaling pathways that promote tumor growth and survival.

  • Colony-Stimulating Factor 1 Receptor (CSF-1R): CSF-1R is a receptor tyrosine kinase that plays a critical role in the differentiation and function of macrophages. In the tumor microenvironment, CSF-1R signaling can promote an immunosuppressive M2 macrophage phenotype, which supports tumor growth. Pyridyl-benzamide inhibitors of CSF-1R can modulate the tumor microenvironment to enhance anti-tumor immunity.

Downstream Signaling Pathways of Kinase Inhibition

The inhibition of these kinases by pyridyl-benzamide compounds leads to the blockade of specific downstream signaling cascades. For example, inhibition of RET kinase can suppress the PI3K/AKT and RAS/RAF/MAPK pathways, both of which are critical for cell proliferation and survival.[7][8]

The following diagram depicts a generalized signaling pathway for a receptor tyrosine kinase (RTK) like RET or CSF-1R and the point of intervention by a pyridyl-benzamide inhibitor.

RTK_Inhibition_Pathway Ligand Ligand RTK Receptor Tyrosine Kinase (e.g., RET, CSF-1R) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Pyridyl_Benzamide Pyridyl-Benzamide Compound Pyridyl_Benzamide->RTK Inhibition Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) Dimerization->Downstream Activation Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival

Figure 3: Generalized RTK signaling and inhibition.
Experimental Workflow: Characterizing Kinase Inhibitory Activity

The characterization of pyridyl-benzamide kinase inhibitors follows a similar multi-step process to that of HDAC inhibitors, focusing on in vitro potency, target engagement in cells, and downstream signaling effects.

This protocol describes a general method for determining the IC50 of a pyridyl-benzamide compound against a specific protein kinase using a fluorescence-based assay.

Materials:

  • Recombinant active protein kinase

  • Specific peptide substrate for the kinase

  • ATP

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Test pyridyl-benzamide compound

  • Known kinase inhibitor as a positive control

  • 384-well white microplate

  • Luminometer or fluorescence plate reader

Procedure:

  • Compound Plating: Serially dilute the pyridyl-benzamide compound in kinase assay buffer and dispense into the microplate.

  • Kinase/Substrate Addition: Prepare a mixture of the kinase and its peptide substrate in kinase assay buffer and add it to the wells containing the compound.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes.

  • Reaction Initiation: Add ATP to each well to start the phosphorylation reaction.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Detection: Add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate.

  • Signal Measurement: Read the luminescence or fluorescence signal using the appropriate plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.[9]

Expanding Horizons: Novel Mechanisms of Pyridyl-Benzamides

Beyond HDAC and kinase inhibition, the versatile pyridyl-benzamide scaffold has been shown to modulate other important biological targets.

EZH2 Inhibition

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the methylation of histone H3 on lysine 27 (H3K27), a mark associated with transcriptional repression.[10] Overexpression or mutation of EZH2 is found in various cancers. Pyridyl-benzamide compounds have been developed as EZH2 inhibitors, leading to the reactivation of tumor suppressor genes. The mechanism of action can be investigated using a Chromatin Immunoprecipitation (ChIP) assay to measure the levels of H3K27me3 at specific gene promoters following compound treatment.[11][12][13]

Allosteric Activation of Glucokinase

Glucokinase (GK) is a key enzyme in glucose metabolism, and its activation is a therapeutic strategy for type 2 diabetes. Some N-pyridin-2-yl benzamide derivatives have been identified as allosteric activators of glucokinase.[2][3] These compounds bind to a site distinct from the glucose-binding site and enhance the enzyme's catalytic activity. The allosteric activation can be characterized by measuring the enzyme's kinetic parameters (Vmax and Km for glucose) in the presence and absence of the compound.[14][15]

Data Presentation and Interpretation

For a comprehensive understanding of the mechanism of action of a pyridyl-benzamide compound, it is essential to present the quantitative data in a clear and structured format.

Table 1: In Vitro Inhibitory Activity of a Hypothetical Pyridyl-Benzamide Compound

TargetIC50 (nM)
HDAC115
HDAC28
HDAC3250
PKN250
RET75
CSF-1R120

Table 2: Cellular Activity of a Hypothetical Pyridyl-Benzamide Compound

AssayCell LineEC50 (nM)
Histone H3 AcetylationA54930
Anti-proliferationA54965

Conclusion and Future Directions

The pyridyl-benzamide scaffold has unequivocally demonstrated its value in the discovery of potent and selective modulators of a diverse range of biological targets. This technical guide has provided a comprehensive overview of the key mechanisms of action for this compound class, with a focus on HDAC and protein kinase inhibition. The detailed experimental protocols and workflows presented herein are intended to serve as a practical resource for researchers in the field.

Future research in this area will likely focus on the development of pyridyl-benzamide compounds with enhanced isoform selectivity, improved pharmacokinetic properties, and novel mechanisms of action. The continued exploration of this versatile chemical scaffold holds great promise for the development of new and effective therapies for a wide range of human diseases.

References

  • Regua, A. T., Najjar, M., & Lo, H. W. (2022). RET signaling pathway and RET inhibitors in human cancer. Frontiers in Oncology, 12, 969403. [Link]

  • Platt, J. T., Ryall, K. A., & Sch-Gery, F. (2022). RET signaling pathway and RET inhibitors in human cancer. PubMed, 35928421. [Link]

  • BPS Bioscience. (2012). Western blot-based assay to determine inhibition of HDAC activity in whole cells. [Link]

  • EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric). [Link]

  • HDAC Activity/Inhibition Assay Kit (Fluorometric). (n.d.). [Link]

  • Javierre, B. M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Probe-Based Assay Development in Drug Discovery. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The cellular thermal shift assay: A novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Reaction Biology. (2024). A Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • S-G, C. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2103-2117. [Link]

  • Zhang, Y., et al. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 10(16), e3720. [Link]

  • Wikipedia contributors. (2024). EZH2. In Wikipedia, The Free Encyclopedia. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • BenchChem. (2025). Biochemical Approaches to Finding and Validating Allosteric Inhibitors. [Link]

  • Mousseau, G., & Valente, S. T. (2017). Histone deacetylase inhibitors containing a benzamide functional group and a pyridyl cap are preferentially effective human immunodeficiency virus-1 latency-reversing agents in primary resting CD4+ T cells. Journal of General Virology, 98(4), 799-809. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Open Library Publishing Platform. (n.d.). Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. In BIOC2580: Introduction to Biochemistry*. [Link]

  • Longdom Publishing. (n.d.). The Experimental Techniques and Practical Applications of Enzyme Kinetics. [Link]

  • Guo, Y., Nordling, A., Jansson-Löfmark, R., & Karlbom, U. (2013). Optimal experimental design for assessment of enzyme kinetics in a drug discovery screening environment. Drug Metabolism and Disposition, 41(12), 2119-2126. [Link]

  • Kouskouti, A., & Talianidis, I. (2007). protocol: Chromatin Immunoprecipitation (ChIP) Assay. Epigenome NoE. [Link]

  • Williams, B. A., & Toone, E. J. (2009). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. Journal of the Association for Laboratory Automation, 14(4), 226-231. [Link]

  • MDPI. (2021). Allosteric Drug Discovery. In Encyclopedia. [Link]

  • ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay? [Link]

  • Guarnera, E., & Berezovsky, I. N. (2020). Integrated Computational Approaches and Tools for Allosteric Drug Discovery. Molecules, 25(2), 376. [Link]

  • T. J. T., & G. R. B. (2018). Emerging Computational Methods for the Rational Discovery of Allosteric Drugs. Chemical Reviews, 118(19), 9279-9318. [Link]

  • ResearchGate. (2022). Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. [Link]

  • Whittington, D. A., Larion, M., Bowler, M. W., & Miller, B. G. (2016). Biochemical Methods to Map and Quantify Allosteric Motions in Human Glucokinase. Methods in Enzymology, 569, 1-24. [Link]

  • ResearchGate. (2019). Western blot analysis of HDAC pull‐down experiments from HeLa whole... [Link]

  • Li, Z., et al. (2018). Design, synthesis and bioevalution of novel benzamides derivatives as HDAC inhibitors. Bioorganic & Medicinal Chemistry, 26(18), 5035-5043. [Link]

  • ResearchGate. (2019). HDAC in vitro assays. Panel (a): western blot analysis of acetylated... [Link]

  • Bio-protocol. (n.d.). Chromatin immunoprecipitation (ChIP). [Link]

  • ResearchGate. (2025). Design and campaign synthesis of pyridine-based histone deacetylase inhibitors. [Link]

  • Sharma, S., et al. (2019). N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. Chemical Biology & Drug Design, 93(4), 438-450. [Link]

  • Larion, M., & Miller, B. G. (2013). Small-Molecule Allosteric Activation of Human Glucokinase in the Absence of Glucose. ACS Medicinal Chemistry Letters, 4(7), 638-642. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Synthesis of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide

Abstract This application note provides a detailed, robust, and reproducible protocol for the synthesis of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide, a key intermediate in the development of various pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, robust, and reproducible protocol for the synthesis of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide, a key intermediate in the development of various pharmaceutical agents. The synthesis is based on a classic and highly efficient amide coupling reaction, proceeding through an acyl chloride intermediate. This guide is designed for researchers in medicinal chemistry and process development, offering in-depth explanations for experimental choices, comprehensive safety guidelines, and methods for purification and characterization to ensure the synthesis of a high-purity final product.

Introduction and Scientific Background

4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide (CAS No. 1019398-78-7) is a substituted benzamide that serves as a critical building block in the synthesis of complex molecular architectures, particularly in the field of oncology.[1] Its structure is integral to the assembly of targeted therapies, including tyrosine kinase inhibitors. The formation of the central amide bond is the cornerstone of this synthesis.

The direct condensation of a carboxylic acid (4-amino-3-methylbenzoic acid) and an amine (2-amino-4-methylpyridine) is thermodynamically unfavorable under standard conditions due to the formation of a stable ammonium carboxylate salt.[2] To overcome this energy barrier, the carboxylic acid must first be activated to increase the electrophilicity of the carbonyl carbon. This protocol employs thionyl chloride (SOCl₂) to convert the carboxylic acid into a highly reactive acyl chloride intermediate. This intermediate then readily undergoes nucleophilic attack by the amine to form the desired amide bond with high efficiency.[3][4] A tertiary amine base, such as triethylamine, is used as an acid scavenger to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reaction Scheme

Experimental Protocol

Materials and Equipment

Reagents:

  • 4-Amino-3-methylbenzoic acid (≥98% purity)

  • 2-Amino-4-methylpyridine (≥98% purity)

  • Thionyl chloride (SOCl₂, ≥99% purity)

  • Triethylamine (Et₃N, ≥99%, distilled)

  • Dichloromethane (DCM, anhydrous, ≥99.8%)

  • Ethyl acetate (EtOAc, ACS grade)

  • Hexanes (ACS grade)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flasks (two- and three-necked)

  • Reflux condenser with a drying tube (CaCl₂ or Drierite)

  • Magnetic stirrer and stir bars

  • Heating mantle

  • Ice-water bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Reagent Data Table
ReagentM.W. ( g/mol )Moles (mmol)EquivalentsAmount Used
4-Amino-3-methylbenzoic acid151.1610.01.01.51 g
Thionyl chloride (SOCl₂)118.9730.03.02.2 mL (3.57 g)
2-Amino-4-methylpyridine108.1410.01.01.08 g
Triethylamine (Et₃N)101.1912.01.21.67 mL (1.21 g)
Dichloromethane (DCM)84.93--~70 mL

Step-by-Step Synthesis Procedure

PART A: In Situ Preparation of 4-Amino-3-methylbenzoyl Chloride

  • Setup: Assemble a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser. The top of the condenser must be fitted with a drying tube. This entire procedure must be performed in a certified chemical fume hood.

  • Reagent Addition: To the flask, add 4-amino-3-methylbenzoic acid (1.51 g, 10.0 mmol).

  • Thionyl Chloride Addition: Carefully add thionyl chloride (2.2 mL, 30.0 mmol) to the flask.

  • Reaction: Heat the mixture to a gentle reflux (~40°C for DCM, or ~75°C if used neat) and stir for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution. The solid starting material should fully dissolve.

  • Removal of Excess Reagent: After the reaction is complete, allow the flask to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. Causality Note: Complete removal of SOCl₂ is critical as its presence would interfere with the subsequent coupling step by reacting with the amine. The resulting crude 4-amino-3-methylbenzoyl chloride is a solid residue and should be used immediately in the next step.

PART B: Amide Coupling and Product Formation

  • Amine Solution Setup: In a separate 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 2-amino-4-methylpyridine (1.08 g, 10.0 mmol) and triethylamine (1.67 mL, 12.0 mmol) in 50 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the amine solution to 0 °C using an ice-water bath. Causality Note: This cooling is essential to manage the exothermic nature of the acylation reaction and to minimize potential side reactions.

  • Acyl Chloride Addition: Dissolve the crude 4-amino-3-methylbenzoyl chloride from Part A in 20 mL of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the cooled, stirring amine solution over 20-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., 50% Ethyl Acetate in Hexanes). The consumption of the starting amine and the formation of a new, less polar product spot should be observed.

Work-up and Purification

  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated aqueous NaHCO₃ solution to quench any remaining acyl chloride and neutralize the triethylamine hydrochloride salt.

  • Extraction: Extract the aqueous layer with DCM (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL). Trustworthiness Note: These washing steps are self-validating as they systematically remove water-soluble impurities and salts, leading to a purer crude product.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water or ethyl acetate/hexanes mixture. Alternatively, for very high purity, perform column chromatography on silica gel using a gradient elution of ethyl acetate in hexanes.

  • Final Product: Dry the purified solid under vacuum to obtain 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide as a white to off-white solid. The expected yield is typically in the range of 75-85%.

Safety and Handling

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water, releasing toxic HCl and SO₂ gases. Always handle in a fume hood with appropriate PPE.

  • Dichloromethane (DCM): A volatile organic solvent and a suspected carcinogen. Minimize inhalation and skin contact.

  • Triethylamine (Et₃N) & Pyridines: Flammable, toxic, and have strong, unpleasant odors. Handle with care in a well-ventilated fume hood.

Visual Workflow Diagram

Synthesis_Protocol cluster_prep Part A: Acyl Chloride Preparation cluster_coupling Part B: Amide Coupling cluster_workup Part C: Work-up & Purification A1 1. Charge Flask with 4-Amino-3-methylbenzoic acid A2 2. Add Thionyl Chloride A1->A2 A3 3. Reflux for 2-3 hours A2->A3 A4 4. Remove excess SOCl₂ (Rotary Evaporator) A3->A4 B3 7. Add Acyl Chloride solution dropwise A4->B3 Crude Acyl Chloride in DCM B1 5. Prepare solution of 2-Amino-4-methylpyridine & Et₃N in DCM B2 6. Cool solution to 0°C B1->B2 B2->B3 B4 8. Stir at RT for 4-6 hours B3->B4 C1 9. Quench with NaHCO₃(aq) B4->C1 Crude Reaction Mixture C2 10. Extract with DCM C1->C2 C3 11. Wash with H₂O & Brine C2->C3 C4 12. Dry (MgSO₄) & Concentrate C3->C4 C5 13. Purify by Recrystallization or Chromatography C4->C5 C6 14. Dry to yield Final Product C5->C6

Caption: Workflow for the synthesis of the target benzamide.

References

  • Patent CN111004240B: Provides context for related chemical syntheses in the preparation of pharmaceutical intermediates.
  • HepatoChem - Amide Coupling Reaction: Discusses the fundamental principles of amide bond formation and the necessity of activating agents. Source: HepatoChem, URL: [Link]

  • Fisher Scientific - Amide Synthesis: Details the Schotten-Baumann reaction conditions, involving the acylation of an amine by an acyl chloride. Source: Fisher Scientific, URL: [Link]

  • ChemUniverse Product Page: Provides the CAS number and basic properties for 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide. Source: ChemUniverse, URL: [Link]

  • Patent CN104356022A: Describes a synthetic method involving the reaction of a substituted benzoic acid with thionyl chloride to form an acyl chloride, followed by reaction with an amine.
  • ARKIVOC Journal Article: Outlines general procedures for reacting benzoic acids with thionyl chloride and subsequently with aminopyridines in the presence of a base like pyridine or triethylamine. Source: ARKIVOC, URL: [Link]

  • NCERT Chemistry Textbook - Amines: Provides foundational knowledge on the acylation of amines with acid chlorides as a standard method for amide synthesis. Source: National Council of Educational Research and Training, URL: [Link]

Sources

Application

The Strategic Utility of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide as a Key Intermediate in Kinase Inhibitor Scaffolding

Abstract This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide as a ver...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide as a versatile chemical intermediate. While direct literature on this specific molecule is emerging, its structural motifs are highly analogous to key intermediates in the synthesis of several clinically significant tyrosine kinase inhibitors (TKIs). This guide will extrapolate from established synthetic routes for prominent TKIs, such as Imatinib and Nilotinib, to provide robust protocols and conceptual frameworks for leveraging this compound in the discovery of novel therapeutics. We will explore its role in constructing the core benzamide linkage essential for binding to the ATP-binding site of various kinases.

Introduction: The Benzamide Moiety in Kinase Inhibition

The N-phenylbenzamide scaffold is a cornerstone in the design of ATP-competitive kinase inhibitors. This structural element is adept at forming critical hydrogen bonds within the hinge region of the kinase ATP-binding pocket, a feature exploited by numerous FDA-approved drugs. Molecules like Imatinib and Nilotinib, which have revolutionized the treatment of chronic myeloid leukemia (CML), are built upon a substituted N-phenylbenzamide core.[1][2] The strategic placement of substituents on both the benzamide and the N-phenyl rings allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The subject of this guide, 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide, presents itself as a valuable building block for the next generation of kinase inhibitors. Its constituent parts—a reactive primary amine for further elaboration, a methyl group that can influence conformation and solubility, and a pyridylbenzamide fragment—offer multiple avenues for synthetic diversification.

Physicochemical Properties and Handling

A comprehensive understanding of the physicochemical properties of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide is paramount for its effective utilization in synthesis.

PropertyValueSource
CAS Number 1019398-78-7ChemUniverse[3]
Molecular Formula C₁₄H₁₅N₃OChemUniverse[3]
Molecular Weight 241.29 g/mol ChemUniverse[3]
Appearance Typically an off-white to yellow solidInferred from similar compounds
Purity Commercially available up to 95%ChemUniverse[3]
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols.Inferred from similar benzamides

Handling and Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed. As with all amine-containing compounds, it is advisable to handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Core Application: Synthesis of a Nilotinib Analog

The primary application of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide is as a precursor to the "left-hand side" of kinase inhibitors, forming the core benzamide structure. The free 4-amino group serves as a nucleophilic handle for coupling with a suitably functionalized pyrimidine or other heterocyclic systems, mirroring the synthesis of Nilotinib.[2][4]

Conceptual Synthetic Workflow

The following diagram illustrates the conceptual workflow for utilizing our target intermediate in the synthesis of a kinase inhibitor analog.

G A 4-Amino-3-methyl-N- (4-methyl-2-pyridyl)benzamide B Buchwald-Hartwig or Buchner-Curtius-Schlotterbeck Reaction A->B Nucleophile D Target Kinase Inhibitor Analog B->D C-N Bond Formation C Functionalized Heterocycle (e.g., 2-chloropyrimidine derivative) C->B Electrophile

Caption: Synthetic workflow for a kinase inhibitor analog.

Protocol 1: Buchwald-Hartwig Amination for C-N Cross-Coupling

This protocol details the palladium-catalyzed cross-coupling of the primary amine on our intermediate with a heterocyclic halide. This reaction is a cornerstone of modern medicinal chemistry for its reliability and functional group tolerance.

Materials:

  • 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide

  • 2-chloro-4-(pyridin-3-yl)pyrimidine (or other suitable heterocyclic halide)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane or Toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide (1.0 eq), 2-chloro-4-(pyridin-3-yl)pyrimidine (1.1 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane (or toluene) to the flask. The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Reaction Execution: Stir the reaction mixture at 100-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable gradient of hexane and ethyl acetate or dichloromethane and methanol to afford the desired coupled product.

Rationale for Reagent Choices:

  • Palladium Catalyst and Ligand: The choice of Pd₂(dba)₃ and Xantphos is a well-established combination for Buchwald-Hartwig amination reactions involving electron-rich anilines and heterocyclic halides, providing good yields and minimizing side reactions.

  • Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in promoting the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents like dioxane or toluene are required to prevent quenching of the catalyst and reactants.

Alternative Synthetic Strategies

While the Buchwald-Hartwig amination is a robust method, other synthetic strategies can also be employed, depending on the specific target molecule and available starting materials.

Protocol 2: Nucleophilic Aromatic Substitution (SₙAr)

For highly electron-deficient heterocyclic systems, a direct nucleophilic aromatic substitution may be feasible, obviating the need for a metal catalyst.

Materials:

  • 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide

  • A highly electron-deficient heterocyclic halide (e.g., a nitro-substituted chloropyrimidine)

  • A non-nucleophilic base such as Diisopropylethylamine (DIPEA)

  • A polar aprotic solvent such as Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide (1.0 eq) and the electron-deficient heterocyclic halide (1.1 eq) in DMSO.

  • Base Addition: Add DIPEA (2.0-3.0 eq) to the mixture.

  • Reaction Execution: Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature and pour it into ice water. The precipitated product can be collected by filtration, washed with water, and then purified by recrystallization or column chromatography.

Logical Relationships in Synthesis

The following diagram illustrates the logical progression from starting materials to the final kinase inhibitor analog.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis A 4-Amino-3-methylbenzoic acid C Amide Bond Formation (e.g., using HATU or EDC) A->C B 4-methyl-2-aminopyridine B->C D 4-Amino-3-methyl-N- (4-methyl-2-pyridyl)benzamide C->D E C-N Cross-Coupling (e.g., Buchwald-Hartwig) D->E G Kinase Inhibitor Analog E->G F Functionalized Heterocycle F->E

Sources

Method

The Strategic Utility of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide in Advanced Organic Synthesis

Introduction: A Pivotal Intermediate in Kinase Inhibitor Synthesis 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide (CAS No. 1019398-78-7) is a highly functionalized aromatic compound that has emerged as a critical build...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Pivotal Intermediate in Kinase Inhibitor Synthesis

4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide (CAS No. 1019398-78-7) is a highly functionalized aromatic compound that has emerged as a critical building block in the field of medicinal chemistry.[1][2][3][4][5] Its structure, featuring a substituted benzamide core with both a nucleophilic amino group and a pyridyl moiety, makes it a versatile intermediate for the construction of complex molecular architectures. This is particularly evident in its role as a key precursor in the synthesis of Ponatinib (AP24534), a potent, orally active pan-inhibitor of the Breakpoint Cluster Region-Abelson (BCR-ABL) kinase.[6] Ponatinib is a multi-targeted tyrosine kinase inhibitor designed to be effective against tumors with the T315I mutation, a common source of resistance to other therapies in chronic myeloid leukemia (CML).[7]

This technical guide provides an in-depth exploration of the synthesis and application of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide, offering detailed protocols and expert insights for researchers and professionals in organic synthesis and drug development.

Core Synthesis Pathway: Amide Bond Formation

The most direct and efficient synthesis of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide involves the coupling of 4-amino-3-methylbenzoic acid with 2-amino-4-methylpyridine. The formation of the amide bond, a kinetically slow process, necessitates the activation of the carboxylic acid. For this transformation, the use of a uronium salt-based coupling agent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is highly recommended. HATU is known for its high efficiency, mild reaction conditions, and low rates of racemization, making it a preferred choice in modern organic synthesis.[8][9]

Visualizing the Synthesis

Synthesis_of_Target_Molecule cluster_reactants Starting Materials cluster_reagents Reagents cluster_product Product start1 4-Amino-3-methylbenzoic Acid product 4-Amino-3-methyl-N- (4-methyl-2-pyridyl)benzamide start1->product Amide Coupling start2 2-Amino-4-methylpyridine start2->product reagent1 HATU reagent1->product reagent2 DIPEA reagent2->product reagent3 Anhydrous DMF reagent3->product

Caption: Synthesis of the target benzamide via HATU-mediated amide coupling.

Detailed Experimental Protocol: Synthesis of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide

This protocol outlines a reliable method for the gram-scale synthesis of the title compound.

Materials and Equipment:

  • 4-amino-3-methylbenzoic acid

  • 2-amino-4-methylpyridine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, standard laboratory glassware

  • Silica gel for column chromatography

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeEquivalents
4-amino-3-methylbenzoic acid151.1610.01.51 g1.0
2-amino-4-methylpyridine108.1411.01.19 g1.1
HATU380.2311.04.18 g1.1
DIPEA129.2430.05.2 mL3.0
Anhydrous DMF--20 mL-

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-amino-3-methylbenzoic acid (1.0 equiv) and HATU (1.1 equiv).

  • Dissolution and Activation: Add anhydrous DMF (to achieve a concentration of approximately 0.5 M) and stir the mixture until all solids are dissolved. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Slowly add DIPEA (3.0 equiv) dropwise to the stirred solution. The use of a non-nucleophilic base like DIPEA is crucial to deprotonate the carboxylic acid without competing in the coupling reaction.[9]

  • Amine Addition: After stirring for 15 minutes at 0 °C to allow for pre-activation of the carboxylic acid, add 2-amino-4-methylpyridine (1.1 equiv) to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL). The aqueous washes remove the DMF, excess reagents, and byproducts.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide as a solid.

Application in the Synthesis of Ponatinib: The Sonogashira Coupling

The primary and most significant application of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide is as a precursor to a key intermediate in the synthesis of Ponatinib.[7][10][11] This involves a sequence of reactions, most notably a Sonogashira coupling, to introduce the characteristic imidazo[1,2-b]pyridazine-3-ylethynyl moiety. The Sonogashira reaction is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by palladium and copper complexes.[12][13][14]

In the context of Ponatinib synthesis, the amino group of our title compound is first converted to an iodo group via a Sandmeyer-type reaction. The resulting iodo-benzamide then undergoes a Sonogashira coupling with 3-ethynylimidazo[1,2-b]pyridazine.

Visualizing the Application Workflow

Application_in_Ponatinib_Synthesis cluster_start Starting Intermediate cluster_iodination Iodination (Sandmeyer) cluster_sonogashira Sonogashira Coupling start_mol 4-Amino-3-methyl-N- (4-methyl-2-pyridyl)benzamide iodo_intermediate 4-Iodo-3-methyl-N- (4-methyl-2-pyridyl)benzamide start_mol->iodo_intermediate Diazotization/ Iodination iodination_reagents 1. NaNO₂, H₂SO₄ 2. KI iodination_reagents->iodo_intermediate ponatinib_core Ponatinib Core Structure iodo_intermediate->ponatinib_core C-C Coupling alkyne 3-Ethynylimidazo[1,2-b]pyridazine alkyne->ponatinib_core sonogashira_reagents Pd(PPh₃)₂Cl₂, CuI, Et₃N sonogashira_reagents->ponatinib_core

Caption: Application of the title compound in the synthesis of the Ponatinib core.

Detailed Experimental Protocol: Synthesis of the Ponatinib Core via Sonogashira Coupling

This protocol describes the conversion of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide to a key Ponatinib intermediate.

Part A: Synthesis of 4-Iodo-3-methyl-N-(4-methyl-2-pyridyl)benzamide

Materials and Equipment:

  • 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Standard laboratory glassware for reactions at low temperatures

Procedure:

  • Diazotization: Dissolve 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide (1.0 equiv) in a mixture of water and concentrated sulfuric acid at 0-5 °C. To this solution, add a solution of sodium nitrite (1.1 equiv) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • Iodination: In a separate flask, prepare a solution of potassium iodide (1.5 equiv) in water. Slowly add the cold diazonium salt solution to the KI solution. Nitrogen gas evolution will be observed.

  • Work-up: Allow the reaction to warm to room temperature and stir for 1-2 hours. Neutralize the mixture with a sodium bisulfite solution followed by sodium hydroxide. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous MgSO₄, and concentrate to obtain the crude iodo-benzamide, which can be purified by chromatography.

Part B: Sonogashira Coupling

Materials and Equipment:

  • 4-Iodo-3-methyl-N-(4-methyl-2-pyridyl)benzamide

  • 3-Ethynylimidazo[1,2-b]pyridazine

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

  • Schlenk flask or similar apparatus for inert atmosphere reactions

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeEquivalents
4-Iodo-3-methyl-N-(...)benzamide352.195.01.76 g1.0
3-Ethynylimidazo[1,2-b]pyridazine141.156.00.85 g1.2
Pd(PPh₃)₂Cl₂701.900.15105 mg0.03
CuI190.450.3057 mg0.06
Anhydrous, degassed THF--25 mL-
Triethylamine (Et₃N)101.1915.02.1 mL3.0

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-Iodo-3-methyl-N-(4-methyl-2-pyridyl)benzamide (1.0 equiv), 3-ethynylimidazo[1,2-b]pyridazine (1.2 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.06 equiv).

  • Solvent and Base Addition: Add anhydrous and degassed THF, followed by triethylamine (3.0 equiv). The amine acts as both a base and a solvent in some cases.[14]

  • Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The resulting crude product, the core of the Ponatinib molecule, can be purified by column chromatography.

Conclusion

4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide is a testament to the importance of strategically designed intermediates in the synthesis of complex, high-value molecules. Its synthesis via robust amide coupling methodologies and its subsequent application in powerful C-C bond-forming reactions like the Sonogashira coupling highlight key transformations in modern medicinal chemistry. The detailed protocols provided herein offer a practical guide for researchers to access and utilize this valuable compound in their synthetic endeavors, particularly in the pursuit of novel kinase inhibitors and other therapeutic agents.

References

  • BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • ResearchGate. (n.d.). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling Reactions with 2-Octyn-1-ol Derivatives.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 1-Chloro-3,6-dimethoxyisoquinoline.
  • Google Patents. (2014). Synthesis method of ponatinib. (CN103570724A).
  • Google Patents. (2016). Processes for making ponatinib and intermediates thereof. (US20160362411A1).
  • Google Patents. (2016). Processes for making ponatinib and intermediates thereof. (US9493473B2).
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • ChemUniverse. (n.d.). 4-amino-3-methyl-n-(4-methyl-2-pyridyl)benzamide. Retrieved from [Link]

  • Google Patents. (2014). Ponatinib hydrochloride salts and their characterization. (WO2014093583A2).
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide. Retrieved from [Link]

  • National Institutes of Health. (2023). Development of the Inverse Sonogashira Reaction for DEL Synthesis. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • National Institutes of Health. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Arctom. (n.d.). CAS NO. 1019398-78-7 | 4-Amino-3-methyl-N-(4-methyl-2-pyridyl.... Retrieved from [Link]

  • Rasayan J. Chem. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Retrieved from [Link]

  • Molbase. (n.d.). 4-Amino-3-methyl-N-(4-methyl-2-pyridinyl.... Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis.
  • Google Patents. (2013). Preparation method of 4-amino-2-fluoro-methyl benzamide. (CN103304439A).
  • Google Patents. (2011). Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. (CN102199146A).
  • European Patent Office. (2000). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. (EP1064265B1). Retrieved from [Link]

Sources

Application

High-Throughput Screening Assays for 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide: A Guide for Drug Discovery Professionals

Introduction: Unveiling the Therapeutic Potential of a Novel Benzamide In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic promise is a critical starting point. 4-Amino...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Benzamide

In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic promise is a critical starting point. 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide is a synthetic compound whose biological targets and mechanism of action are not yet fully elucidated. Structural similarities to known pharmacologically active agents, particularly kinase inhibitors, suggest that this compound may exert its effects by modulating key signaling pathways implicated in diseases such as cancer.[1][2][3][4][5][6][7][8][9]

Many compounds with a benzamide core structure have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular processes.[10][11] Deregulation of kinase activity is a hallmark of many cancers, making them a major class of therapeutic targets.[12][13] Notably, several inhibitors of the c-Met receptor tyrosine kinase, a key driver in various malignancies, share structural motifs with the compound .[14][15][16]

This document, therefore, provides a detailed guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays to investigate the potential kinase inhibitory activity of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide. We will focus on robust, scalable, and industry-standard biochemical and cell-based assay formats, with a particular emphasis on the c-Met kinase as a primary hypothetical target. The protocols and principles outlined herein are designed to be adaptable for screening against a broader panel of kinases.

Section 1: Biochemical Screening Strategies for Kinase Inhibition

The initial step in characterizing the bioactivity of a compound is often to perform in vitro biochemical assays. These assays directly measure the compound's ability to inhibit the enzymatic activity of a purified kinase. For high-throughput screening, homogeneous assays (no-wash formats) are preferred for their speed and amenability to automation.[17][18] We will detail two such methodologies: Homogeneous Time-Resolved Fluorescence (HTRF) and AlphaLISA.

Principle of HTRF Kinase Assays

Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive and robust technology for detecting molecular interactions in a homogeneous format, making it ideal for HTS.[12] The assay measures the phosphorylation of a substrate by a kinase. In a typical tyrosine kinase assay, a biotinylated peptide substrate is used.[19][20] Upon phosphorylation by the kinase, a europium cryptate-labeled anti-phosphotyrosine antibody binds to the phosphorylated substrate. Simultaneously, streptavidin conjugated to XL665 (a light-harvesting fluorophore) binds to the biotinylated substrate. When these components are in close proximity, excitation of the europium donor results in Förster Resonance Energy Transfer (FRET) to the XL665 acceptor, leading to a specific fluorescent signal at 665 nm.[19] An inhibitor of the kinase will prevent substrate phosphorylation, disrupting the FRET and leading to a decrease in the signal.

Diagram 1: HTRF Kinase Assay Principle

HTRF_Principle cluster_inhibition Inhibition cluster_activity Kinase Activity Inhibitor Inhibitor Kinase_I Kinase Inhibitor->Kinase_I blocks ATP_I ATP Substrate_I Biotin-Substrate ATP_I->Substrate_I no phosphorylation Kinase_A Kinase Substrate_A Biotin-Substrate Kinase_A->Substrate_A phosphorylates ATP_A ATP ATP_A->Kinase_A pSubstrate Phosphorylated Biotin-Substrate Substrate_A->pSubstrate Eu_Ab Eu-Ab pSubstrate->Eu_Ab binds SA_XL665 SA-XL665 pSubstrate->SA_XL665 binds FRET FRET Signal Eu_Ab->FRET proximity leads to SA_XL665->FRET proximity leads to AlphaLISA_Principle cluster_inhibition Inhibition cluster_activity Kinase Activity Inhibitor Inhibitor Kinase_I Kinase Inhibitor->Kinase_I blocks ATP_I ATP Substrate_I Biotin-Substrate ATP_I->Substrate_I no phosphorylation Kinase_A Kinase Substrate_A Biotin-Substrate Kinase_A->Substrate_A phosphorylates ATP_A ATP ATP_A->Kinase_A pSubstrate Phosphorylated Biotin-Substrate Substrate_A->pSubstrate DonorBead Donor Bead pSubstrate->DonorBead binds AcceptorBead Acceptor Bead pSubstrate->AcceptorBead binds Signal AlphaLISA Signal DonorBead->Signal proximity leads to AcceptorBead->Signal proximity leads to

Caption: Workflow of an AlphaLISA kinase inhibition assay.

Detailed Protocol: AlphaLISA c-Met Kinase Assay

This protocol is also optimized for a 384-well plate format.

Materials:

  • Recombinant human c-Met kinase

  • Biotinylated peptide substrate (e.g., Biotin-Poly-GT)

  • ATP

  • AlphaLISA Acceptor beads conjugated to an anti-phosphotyrosine antibody

  • Streptavidin-coated Alpha Donor beads

  • AlphaLISA buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA)

  • EDTA (for stopping the reaction)

  • Test compound, positive control (Staurosporine), and vehicle control (DMSO)

  • 384-well white ProxiPlates or similar

Protocol Steps:

  • Compound Plating:

    • As described in the HTRF protocol, add 50 nL of serially diluted compounds and controls in DMSO to the assay plate.

  • Kinase Reaction:

    • Prepare a 2X enzyme/substrate/ATP mix in AlphaLISA buffer. Final concentrations will need to be optimized, but a starting point could be 1 nM c-Met, 50 nM biotinylated substrate, and 10 µM ATP.

    • Add 5 µL of this mix to each well.

    • Incubate for 60 minutes at room temperature.

  • Reaction Termination and Bead Addition:

    • Prepare a stop/detection mix containing EDTA (final concentration ~20 mM) and the AlphaLISA Acceptor beads in AlphaLISA buffer.

    • Add 5 µL of the stop/detection mix to each well.

    • Incubate for 60 minutes at room temperature in the dark.

  • Donor Bead Addition:

    • Prepare a solution of Streptavidin-coated Donor beads in AlphaLISA buffer.

    • Add 10 µL of the Donor bead solution to each well under subdued lighting. [21] * Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an Alpha-enabled plate reader (e.g., EnVision, PHERAstar).

Section 2: Cell-Based Secondary Screening

While biochemical assays are excellent for primary screening, it is crucial to validate hits in a cellular context to confirm their activity on the target within a more physiological environment. [22]A cell-based assay can provide information on cell permeability, off-target effects, and engagement with the target in its native state.

Principle of a Cell-Based c-Met Phosphorylation Assay

This type of assay measures the phosphorylation of the c-Met receptor in cells upon stimulation with its ligand, Hepatocyte Growth Factor (HGF). [23]An inhibitor will reduce the level of HGF-induced c-Met phosphorylation. Technologies like AlphaScreen SureFire or HTRF can be adapted for use with cell lysates to quantify the level of phosphorylated c-Met relative to the total amount of c-Met protein. [24]

Diagram 3: Cell-Based c-Met Phosphorylation Assay Workflow

Cell_Assay_Workflow start Seed Cells incubate1 Incubate Overnight start->incubate1 treat Treat with Compound incubate1->treat incubate2 Incubate (e.g., 1 hr) treat->incubate2 stimulate Stimulate with HGF incubate2->stimulate incubate3 Incubate (e.g., 15 min) stimulate->incubate3 lyse Lyse Cells incubate3->lyse transfer Transfer Lysate lyse->transfer detect Detect p-c-Met and Total c-Met (e.g., AlphaLISA, HTRF) transfer->detect read Read Plate detect->read

Caption: General workflow for a cell-based c-Met phosphorylation assay.

Detailed Protocol: AlphaScreen SureFire c-Met Phosphorylation Assay

This protocol uses a cancer cell line that overexpresses c-Met (e.g., MKN-45, EBC-1).

Materials:

  • c-Met expressing cells (e.g., MKN-45 gastric cancer cell line)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Serum-free medium

  • Hepatocyte Growth Factor (HGF)

  • Test compound, positive control (e.g., Crizotinib), and DMSO

  • AlphaScreen SureFire p-c-Met (Tyr1234/1235) and Total c-Met Assay Kits

  • 384-well cell culture plates

  • Lysis buffer (provided with the kit)

Protocol Steps:

  • Cell Plating:

    • Seed 10,000-20,000 cells per well in a 384-well plate in 40 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment:

    • The next day, remove the culture medium and replace it with 30 µL of serum-free medium. Incubate for 4-6 hours.

    • Add 5 µL of 7X concentrated compound dilutions (prepared in serum-free medium) to the cells.

    • Incubate for 1-2 hours at 37°C.

  • Cell Stimulation:

    • Prepare a 7X HGF solution in serum-free medium (final concentration typically 50 ng/mL).

    • Add 5 µL of the HGF solution to all wells except the unstimulated controls.

    • Incubate for 15-20 minutes at 37°C.

  • Cell Lysis:

    • Remove the medium and add 10 µL of lysis buffer to each well.

    • Agitate on a plate shaker for 15 minutes at room temperature.

  • Detection:

    • Transfer 5 µL of lysate to a 384-well ProxiPlate.

    • Follow the AlphaScreen SureFire kit protocol, which typically involves adding a mix of Acceptor beads and biotinylated antibody, incubating, then adding Streptavidin-Donor beads.

    • Perform separate assays for phosphorylated c-Met and total c-Met.

  • Data Acquisition and Analysis:

    • Read the plates on an Alpha-enabled reader.

    • Normalize the phospho-c-Met signal to the total c-Met signal for each well to account for variations in cell number.

Section 3: Assay Validation and Quality Control

For any HTS campaign, it is imperative to validate the assay to ensure it is robust, reproducible, and capable of reliably identifying true hits. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay. [25][26]

Calculating and Interpreting the Z'-Factor

The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive (p, e.g., 0% inhibition) and negative (n, e.g., 100% inhibition) controls. [25] Formula: Z' = 1 - [3(σₚ + σₙ)] / |µₚ - µₙ|

Interpretation of Z'-Factor Values: [27]* Z' > 0.5: An excellent assay, suitable for HTS.

  • 0 < Z' < 0.5: A marginal assay that may require optimization.

  • Z' < 0: The assay is not suitable for screening.

To determine the Z'-factor, a pilot screen is typically run on one or more plates containing only positive and negative controls (e.g., half a plate of each).

Z'-Factor ValueAssay QualitySuitability for HTS
> 0.5ExcellentHighly suitable
0 - 0.5MarginalMay be acceptable, optimization recommended
< 0PoorNot suitable for screening
Table 1: Interpretation of Z'-Factor values for HTS assay quality assessment.
[25][27]

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for conducting high-throughput screening of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide to identify potential kinase inhibitory activity. By employing robust biochemical assays like HTRF and AlphaLISA for primary screening, followed by validation in a relevant cell-based model, researchers can efficiently and accurately assess the compound's biological function. Rigorous assay validation, including the calculation of the Z'-factor, is a critical component of this workflow, ensuring the generation of high-quality, reproducible data. This systematic approach will be instrumental in determining the therapeutic potential of this novel compound and guiding future lead optimization efforts.

References

  • Accelerating the discovery of MET inhibitors powered by high-throughput hit identific
  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. (n.d.).
  • Z-factor. (n.d.). Grokipedia.
  • PI 3-Kinase (Class I) HTRF Assay. (n.d.). Merck Millipore.
  • HTRF KinEASE TK Kit, 1,000 Assay Points. (n.d.). Revvity.
  • Automation of HTRF elF4E Kinase Assay Using a 3D Tumoroid-Based Cell Model. (n.d.). Agilent.
  • Development of an AlphaLISA MEK1 kinase assay using full-length ERK2 substr
  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (n.d.). PubMed.
  • High-throughput screening for kinase inhibitors. (2005). Chembiochem.
  • HTRF® Kinase Assay Protocol. (n.d.).
  • Z-factors. (n.d.). BIT 479/579 High-throughput Discovery.
  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (n.d.). PubMed Central.
  • Kinase Screening Assay Services. (n.d.). Reaction Biology.
  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad.
  • Sino Biological's launch of SwiftFluo® TR-FRET Kits pioneers a new era in high-throughput kinase inhibitor screening. (2026). News-Medical.Net.
  • Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. (n.d.). PubMed.
  • On HTS: Z-factor. (2023). On HTS.
  • Z-factor. (n.d.). Wikipedia.
  • AlphaLISA® Human Interleukin 1 Receptor Associated Kinase 4 (IRAK4) Detection Kit. (n.d.). Revvity.
  • Alpha Kinase Assays. (n.d.). Revvity.
  • Human c-MET / Hepatocyte Growth Factor Receptor Reporter Assay System. (n.d.). Cayman Chemical.
  • Accelerating the discovery of MET inhibitors powered by high-throughput hit identific
  • Safety and Tolerability of c-MET Inhibitors in Cancer. (n.d.). PubMed Central.
  • Human c-MET/HGFR Reporter Assay Kit. (n.d.). Indigo Biosciences.
  • Screening assays for tyrosine kinase inhibitors: A review. (2023). PubMed.
  • Assay Development for Protein Kinase Enzymes. (2012).
  • 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide. (n.d.). PubChem.
  • 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid. (n.d.). Sigma-Aldrich.
  • c-Met Kinase Assay Kit. (n.d.). BPS Bioscience.
  • AlphaLISA Assay Development Guide. (n.d.). PerkinElmer.
  • Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughput Kinase Inhibitor Screening. (2026). PR Newswire.
  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs.
  • 4-Amino-3-methyl-N-(pyridin-3-ylmethyl)benzamide. (n.d.). ChemScene.
  • c-MET (L1195F) Kinase Assay Service. (n.d.). Reaction Biology.
  • Biochemical Kinase Assays. (n.d.). Thermo Fisher Scientific.
  • Biochemical Kinase Assays. (n.d.). Thermo Fisher Scientific.
  • 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide. (n.d.). Biosynth.
  • N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide. (2007). NCBI.
  • 4-amino-3-methyl-n-(4-methyl-2-pyridyl)benzamide. (n.d.). ChemUniverse.
  • c-Met inhibitor. (n.d.). Wikipedia.
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. (n.d.). MDPI.
  • Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. (2008). PubMed.
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. (n.d.).
  • 4-Methyl-N-[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]benzamide, TRC. (n.d.). Fisher Scientific.
  • High-Content Screening and Analysis in Cell-Based Assays for Drug Toxicity and Genotoxicity Testing. (2014). YouTube.
  • Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)

Sources

Method

Application Notes and Protocols for Cell-Based Assays Involving 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide

Introduction: Characterizing a Novel Benzamide Derivative The benzamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologicall...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Characterizing a Novel Benzamide Derivative

The benzamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. Derivatives of this versatile structure have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and potent enzyme-inhibiting agents. The compound 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide (hereafter referred to as Cpd-X for the purpose of this guide) is a novel benzamide derivative. Its structural motifs, particularly the aminobenzamide core, suggest potential interactions with various biological targets, necessitating a systematic approach to elucidate its mechanism of action and therapeutic potential.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization of Cpd-X using a suite of robust cell-based assays. The protocols herein are designed not merely as procedural steps but as a logical framework for discovery, guiding the user from broad phenotypic screening to more specific mechanistic inquiries. We will focus on foundational assays relevant to oncology, a common therapeutic area for novel benzamide compounds.

Part 1: Foundational Analysis - Assessing General Cytotoxicity and Antiproliferative Activity

The first critical step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This provides a baseline understanding of its potency and therapeutic window. The MTT assay is a reliable, high-throughput colorimetric method for this purpose, measuring the metabolic activity of living cells.

Protocol 1: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cpd-X (dissolved in DMSO to create a 10 mM stock solution)

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[1]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the selected cancer cell lines.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the 10 mM Cpd-X stock solution in complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Include a "vehicle control" (DMSO at the same concentration as the highest Cpd-X dose) and a "no treatment" control.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Cpd-X.

    • Incubate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of Cpd-X that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

ParameterDescription
Cell Line The specific cancer cell line used (e.g., MCF-7, HCT-116).
Seeding Density The initial number of cells plated per well.
Incubation Time The duration of compound exposure (e.g., 48h, 72h).
IC₅₀ (µM) The concentration of Cpd-X that results in 50% inhibition of cell viability.

Part 2: Mechanistic Insight - Investigating the Mode of Cell Death

Once antiproliferative activity is established, the next logical step is to determine how Cpd-X is inducing cell death. A common mechanism for anticancer agents is the induction of apoptosis, or programmed cell death. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate between healthy, apoptotic, and necrotic cells.

Protocol 2: Apoptosis Assay using Annexin V/PI Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Cpd-X

  • Cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with Cpd-X at its predetermined IC₅₀ concentration for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.

Data Interpretation:

The cell population will be segregated into four quadrants:

  • Lower-Left (Annexin V- / PI-): Live cells

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-Left (Annexin V- / PI+): Necrotic cells

An increase in the percentage of cells in the Annexin V+ quadrants in the Cpd-X treated sample compared to the control indicates the induction of apoptosis.

Part 3: Target Identification and Validation - A Hypothetical Kinase Inhibition Assay

Given that many benzamide derivatives function as kinase inhibitors, a logical next step is to investigate if Cpd-X targets a specific kinase or kinase family. The following is a generalized workflow for assessing kinase inhibition.

Workflow for Kinase Inhibition Profiling

G cluster_0 Initial Screening cluster_1 Hit Validation cluster_2 Pathway Analysis A Cpd-X Identified as Antiproliferative B Broad-Spectrum Kinase Panel Screening (e.g., KinomeScan) A->B Hypothesis: Kinase Inhibitor C In Vitro Biochemical Kinase Assay (Determine IC₅₀ for specific kinase) B->C Identify Putative Kinase Hits D Cell-Based Target Engagement Assay (e.g., NanoBRET™, CETSA®) C->D Confirm Direct Inhibition E Western Blot for Phospho-Substrates (Downstream of Target Kinase) D->E Validate Cellular Activity F Phenotypic Rescue Experiments E->F

Caption: A generalized workflow for identifying and validating a kinase target for a novel compound.

Protocol 3: Western Blot for Downstream Pathway Analysis

Principle: If Cpd-X inhibits a specific kinase, the phosphorylation of that kinase's downstream substrates should decrease. Western blotting can be used to detect the levels of these phosphorylated proteins.

Materials:

  • Cpd-X

  • Cell line expressing the target kinase

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (one for the phosphorylated substrate, one for the total substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and transfer equipment

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with Cpd-X at various concentrations for a defined period.

    • Wash the cells with cold PBS and lyse them on ice with lysis buffer.

    • Clarify the lysates by centrifugation.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total substrate to confirm equal protein loading.

Data Analysis:

A dose-dependent decrease in the signal for the phosphorylated substrate in the Cpd-X treated samples, with no change in the total substrate levels, would confirm that Cpd-X is inhibiting the activity of the upstream kinase in a cellular context.

Signaling Pathway Visualization

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds & Activates Substrate Substrate Protein RTK->Substrate Phosphorylates P_Substrate Phosphorylated Substrate Substrate->P_Substrate Response Cellular Response (Proliferation, Survival) P_Substrate->Response Activates Pathway CpdX Cpd-X CpdX->RTK Inhibits

Caption: Hypothetical signaling pathway showing Cpd-X inhibiting a Receptor Tyrosine Kinase (RTK).

Conclusion and Future Directions

This guide outlines a foundational strategy for the initial characterization of the novel benzamide derivative, 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide. By systematically assessing its impact on cell viability, determining its mode of action, and investigating its potential molecular targets, researchers can build a comprehensive profile of this compound. The data generated from these assays will be crucial for guiding further preclinical development, including medicinal chemistry efforts to optimize potency and selectivity, as well as in vivo studies to evaluate efficacy and safety.

References

Sources

Application

Application Notes &amp; Protocols for the In Vitro Evaluation of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide Cytotoxicity

Introduction The preclinical assessment of novel chemical entities is a cornerstone of modern drug discovery and development. A critical initial step in this process is the characterization of a compound's cytotoxic pote...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The preclinical assessment of novel chemical entities is a cornerstone of modern drug discovery and development. A critical initial step in this process is the characterization of a compound's cytotoxic potential. This guide provides a comprehensive framework for the in vitro evaluation of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide , a novel benzamide derivative. As this compound is not extensively characterized in public literature, this document serves as a first-principles guide for researchers to systematically determine its cytotoxic effects, elucidate the primary mechanism of cell death, and investigate its impact on cell cycle progression.

Our approach is designed as a tiered, logical workflow. We begin with broad assessments of cell viability to determine potency (IC50) and then proceed to more granular, mechanistic assays to understand how the compound elicits a cytotoxic response. This structured methodology ensures a thorough and efficient evaluation, providing the foundational data necessary for further development decisions.

Experimental & Logic Workflow Overview

The evaluation process is structured in three phases. The results from each phase inform the experimental design of the next, creating a self-validating and logical investigative path.

Experimental_Workflow A Phase 1: Viability Screening (MTT Assay) B Determine IC50 Value (Dose-Response Curve) A->B Quantify viability C Phase 2: Mechanism of Cell Death (Treat cells with IC50 & 2x IC50) B->C Inform dose selection F Phase 3: Cell Cycle Analysis (Treat cells with IC50) B->F Inform dose selection D Annexin V / PI Staining (Flow Cytometry) C->D Differentiate apoptosis vs. necrosis E Caspase-3/7 Activity Assay (Luminescence/Fluorometry) C->E Confirm apoptotic pathway H Data Synthesis & Conclusion D->H Integrate findings E->H Integrate findings G Propidium Iodide Staining (Flow Cytometry) F->G Assess cell cycle arrest G->H Integrate findings

Caption: Overall workflow for cytotoxic evaluation.

Phase 1: Primary Viability Assessment & IC50 Determination

Expertise & Causality: The first objective is to determine if 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide affects cell viability and, if so, at what concentration. A metabolic assay, such as the MTT assay, is an industry-standard first-line screening tool.[1] It is a colorimetric assay that measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][2] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[1] This allows for the generation of a dose-response curve and the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from established methodologies.[2][3][4]

  • Cell Plating:

    • Harvest a logarithmically growing culture of your chosen cell line (e.g., HeLa, A549, or a relevant cancer cell line).

    • Perform a cell count and determine viability (e.g., using Trypan Blue).

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to create a range of concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).

    • Remove the medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include "vehicle control" (medium with DMSO only) and "untreated control" wells.

    • Incubate for a defined period (e.g., 24, 48, or 72 hours). A 72-hour incubation is common for assessing antiproliferative effects.[3]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[4]

    • Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.[1][3]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background noise.[1]

Data Presentation: Dose-Response

Data should be normalized to the vehicle control and presented as a percentage of cell viability. The IC50 value is derived by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Concentration (µM)Absorbance (570nm)% Viability (vs. Control)
0 (Vehicle Control)1.25100%
0.11.2297.6%
11.1088.0%
100.6552.0%
500.1512.0%
1000.129.6%

Phase 2: Elucidating the Mechanism of Cell Death

Expertise & Causality: Once the IC50 is established, the next logical step is to determine how the cells are dying. The two major forms of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Differentiating between these is crucial. Apoptosis is a controlled, energy-dependent process characterized by specific morphological and biochemical hallmarks, including the externalization of phosphatidylserine (PS) and the activation of caspase enzymes.[5][6] Necrosis is typically a result of acute injury and involves cell swelling and lysis. We will use two complementary assays to investigate this.

Protocol 2A: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This assay is a gold standard for detecting apoptosis via flow cytometry.[5][7] Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[5][8] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[8]

Caption: Interpretation of Annexin V/PI flow cytometry data.

Protocol:

  • Cell Treatment: Seed 1-2 x 10^6 cells in a 6-well plate or T-25 flask. After 24 hours, treat cells with 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide at its predetermined IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer (typically provided in commercial kits) at a concentration of ~1 x 10^6 cells/mL.

  • Staining:

    • Add 5 µL of FITC-conjugated Annexin V.

    • Add 5 µL of Propidium Iodide solution.

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at >670 nm.

Protocol 2B: Caspase-3/7 Activity Assay

To biochemically confirm apoptosis, we measure the activity of executioner caspases, such as caspase-3 and caspase-7.[6] These enzymes are key mediators of apoptosis, cleaving numerous cellular proteins.[6] Many commercial kits (e.g., Caspase-Glo® 3/7) use a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3/7.[9] Cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.

Caspase_Cascade A Apoptotic Stimulus (e.g., Test Compound) B Initiator Caspases (Caspase-8, Caspase-9) A->B activates C Executioner Caspases (Caspase-3, Caspase-7) B->C activates D Cleavage of Cellular Substrates (e.g., PARP) C->D catalyzes E Apoptosis D->E

Caption: Simplified diagram of the caspase activation cascade in apoptosis.

Protocol (Add-Mix-Measure Format): [9][10]

  • Cell Plating and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence. Treat with the compound as described in Protocol 2A.

  • Reagent Preparation: Reconstitute the luminescent caspase substrate/buffer according to the manufacturer's instructions. Allow it to equilibrate to room temperature.[10]

  • Assay:

    • Remove the plate from the incubator and allow it to cool to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix briefly on a plate shaker at 300-500 rpm.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure luminescence using a plate-reading luminometer.

Phase 3: Assessment of Cell Cycle Effects

Expertise & Causality: Many cytotoxic compounds, particularly in cancer research, exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[11] It is therefore valuable to determine if 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide alters cell cycle distribution. This is readily achieved by staining DNA with a fluorescent dye like Propidium Iodide (PI) in permeabilized cells and analyzing the DNA content by flow cytometry.[12][13] The fluorescence intensity of the dye is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]

Protocol 3: Cell Cycle Analysis by PI Staining

This protocol is based on standard methods for ethanol fixation and PI staining.[13][15]

  • Cell Treatment: Seed and treat cells in 6-well plates with the IC50 concentration of the compound as described in Protocol 2A.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet (1-2 x 10^6 cells) in 0.5 mL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells.[15]

    • Incubate on ice for at least 2 hours or store at -20°C overnight.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution (e.g., PBS containing 50 µg/mL PI and 100 µg/mL RNase A to prevent staining of double-stranded RNA).[13]

    • Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer, measuring the linear fluorescence of the PI signal. The resulting histogram can be analyzed using modeling software to determine the percentage of cells in each phase of the cell cycle.[14]

Data Presentation: Cell Cycle Distribution

Results are presented in a table comparing the percentage of cells in each phase between control and treated samples.

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.2%28.1%16.7%
Compound (IC50)20.5%15.3%64.2%

An accumulation of cells in a specific phase (e.g., G2/M in the example above) suggests compound-induced cell cycle arrest at that checkpoint.

References

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Jayakumar, P., & S, S. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocols and Methodologies in Basic Science and Clinical Research, 1-4.
  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Pozarowski, P., & Darzynkiewicz, Z. (2004). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, Chapter 28, Unit-28.7.
  • Protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • Protocols.io. (2021). Caspase 3/7 Activity. Retrieved from [Link]

  • ResearchGate. (2015). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Antimicrobial Activity Testing of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for evaluating the in-vitro antimicrobial activity of the novel compound, 4-Amino...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for evaluating the in-vitro antimicrobial activity of the novel compound, 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide. Benzamide derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including potent antimicrobial effects.[1][2] This guide is structured to provide not only step-by-step protocols for foundational antimicrobial susceptibility tests but also the scientific rationale behind these experimental designs. The protocols are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure reproducibility and accuracy.[3][4]

Introduction: The Rationale for Investigating Benzamide Derivatives

The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Benzamide and its derivatives represent a promising scaffold in this endeavor.[5] These compounds have been shown to exhibit a range of biological activities, including antibacterial and antifungal properties.[1][6] The antimicrobial efficacy of some benzamide derivatives has been attributed to their ability to interfere with critical cellular processes in microorganisms, such as the inhibition of cell division by targeting the FtsZ protein or the disruption of DNA replication through the inhibition of DNA gyrase.[2][7]

The specific compound, 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide, with its unique structural features, warrants a thorough investigation of its antimicrobial potential. This guide provides the necessary protocols to determine its spectrum of activity and potency against a panel of clinically relevant bacterial strains.

Foundational Antimicrobial Susceptibility Testing

The initial assessment of a novel compound's antimicrobial properties typically involves determining its Minimum Inhibitory Concentration (MIC) and assessing its activity through diffusion-based methods. These foundational tests provide quantitative and qualitative data on the compound's efficacy.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent.[8][9][10] It provides a quantitative measure of the lowest concentration of the compound that inhibits the visible growth of a microorganism after overnight incubation.[9] This method is highly accurate, cost-effective for testing multiple agents, and provides data essential for further pharmacokinetic and pharmacodynamic modeling.[8]

2.1.1. Principle

A standardized suspension of the test microorganism is introduced to wells of a microtiter plate containing serial twofold dilutions of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide.[8][9] Following incubation, the plates are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the compound that prevents visible growth.[9]

2.1.2. Experimental Workflow: Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_analysis Data Analysis A Prepare 2x concentrated stock of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide D Add 2x compound stock to first column A->D B Prepare standardized microbial inoculum (0.5 McFarland standard) F Inoculate all wells (except sterility control) with microbial suspension B->F C Dispense sterile broth into 96-well microtiter plate C->D E Perform serial twofold dilutions across the plate D->E E->F G Incubate at 35-37°C for 16-20 hours F->G H Visually inspect for turbidity G->H I Determine MIC value H->I

Caption: Workflow for MIC determination via broth microdilution.

2.1.3. Detailed Protocol

  • Preparation of the Compound: Dissolve 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest desired final concentration.

  • Preparation of Inoculum: From a fresh (18-24 hour) culture plate, select several isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation and Serial Dilution:

    • Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.

    • Add 50 µL of the 2x concentrated compound solution to the wells in the first column.

    • Perform a serial twofold dilution by transferring 50 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard the final 50 µL from the tenth column.

    • The eleventh column will serve as the growth control (no compound), and the twelfth column as the sterility control (no inoculum).

  • Inoculation: Add 50 µL of the diluted bacterial suspension to all wells except the sterility control. This brings the final volume in each well to 100 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[8]

  • Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Kirby-Bauer Disk Diffusion Test

The Kirby-Bauer disk diffusion test is a qualitative method used to determine the susceptibility of a bacterial isolate to an antimicrobial agent.[12][13][14] It is a widely used and standardized method for routine susceptibility testing.[15]

2.2.1. Principle

A paper disk impregnated with a known concentration of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide is placed on the surface of a Mueller-Hinton Agar (MHA) plate that has been uniformly inoculated with the test organism.[16] During incubation, the compound diffuses from the disk into the agar. If the organism is susceptible, a clear zone of growth inhibition will appear around the disk.[13] The diameter of this zone is proportional to the susceptibility of the organism to the compound.

2.2.2. Experimental Workflow: Disk Diffusion

Disk_Diffusion_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Disk Application cluster_incubation Incubation cluster_analysis Data Analysis A Prepare standardized microbial inoculum (0.5 McFarland standard) C Inoculate Mueller-Hinton Agar plate for confluent growth A->C B Prepare sterile paper disks impregnated with the test compound D Apply impregnated disks to the agar surface B->D C->D E Incubate at 35-37°C for 16-20 hours D->E F Measure the diameter of the zone of inhibition E->F G Interpret results based on pre-defined criteria F->G

Caption: Workflow for the Kirby-Bauer disk diffusion test.

2.2.3. Detailed Protocol

  • Preparation of Inoculum: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.[15] Swab the entire surface of a Mueller-Hinton Agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even, confluent growth.[17]

  • Application of Disks: Using sterile forceps, place paper disks impregnated with a standardized amount of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide onto the inoculated agar surface.[12] Gently press each disk to ensure complete contact with the agar. Disks should be spaced at least 24 mm apart.[15]

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[16]

  • Result Interpretation: After incubation, measure the diameter of the zones of complete growth inhibition in millimeters using a ruler or calipers.[12] The interpretation of these zone diameters as susceptible, intermediate, or resistant requires correlation with MIC data and established breakpoints, which would need to be determined for this novel compound.[16]

Data Presentation and Interpretation

The results of the antimicrobial susceptibility tests should be recorded systematically.

Table 1: Hypothetical MIC Data for 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide

Test OrganismStrain IDMIC (µg/mL)
Staphylococcus aureusATCC 292138
Escherichia coliATCC 2592216
Pseudomonas aeruginosaATCC 2785332
Enterococcus faecalisATCC 292124

Table 2: Hypothetical Zone of Inhibition Data for 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide (30 µg disk)

Test OrganismStrain IDZone Diameter (mm)
Staphylococcus aureusATCC 2921322
Escherichia coliATCC 2592218
Pseudomonas aeruginosaATCC 2785314
Enterococcus faecalisATCC 2921225

Quality Control

Adherence to quality control (QC) procedures is critical for ensuring the accuracy and reliability of antimicrobial susceptibility testing results.[18] Reference strains with known MIC values and zone diameter ranges for standard antibiotics should be tested in parallel with the experimental compound.[11][19] Results for the QC strains must fall within the acceptable ranges as defined by CLSI or EUCAST guidelines.[19][20]

Potential Mechanisms of Action and Further Studies

While the precise mechanism of action for 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide is yet to be determined, related benzamide derivatives have been shown to target essential bacterial processes.[2] Some N-(1,3,4-oxadiazol-2-yl)benzamides act as multitargeting agents, affecting menaquinone biosynthesis and other vital proteins, while also depolarizing the bacterial membrane.[21] Further investigations for this novel compound could include:

  • Time-kill assays: To determine if the compound is bactericidal or bacteriostatic.

  • Mechanism of action studies: Assays to investigate potential targets such as cell wall synthesis, protein synthesis, DNA replication, and membrane integrity.

  • Cytotoxicity assays: To evaluate the compound's toxicity against mammalian cell lines.

Conclusion

The protocols outlined in this application note provide a standardized and robust framework for the initial in-vitro evaluation of the antimicrobial activity of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide. By adhering to these established methodologies, researchers can generate reliable and reproducible data, which is a critical first step in the journey of developing a potential new antimicrobial agent. The promising activities observed in related benzamide compounds provide a strong rationale for the thorough investigation of this novel molecule.[1][6]

References

  • Broth microdilution. Grokipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLccZ4stFpBDrAlttT7Ci1ajuC_qycu8OVVLnGfh53vK26qXKCZ_twDvpwQU0Yfxg1U22tBbq8ZaDUR5QHg9wOR4Fs-UpB6jVCnlxr16FYmbn0XxkbJgvVYOJRb2JoJF4hut4QsW4CLbt9]
  • Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh-MXL4_ZPzDZ66O46QnUyJG_1rHMU1bXwCOlIyXK1kCKzqoyjwBlS6c3UNwi9aNWXZwUmyfyAhQrk-mVnlD7ux5TR3b265uPcJlRxtCR4fdv2Ib7CCSehpVNmrHNYXkS6cWgrW2LEODaPHeg7vVu9IsP__81CJ6GK9QsTDOSW60B9MlVm-3hmy2Z_kft_mUFjNONBUWUt-30uJn-L8e7Ho0BhmTJBiTQcQt-DQDmfWXjO5pEGqvXSF9eXK-btUKulQ3y_slKm-rXHHHJqOxaFiBNF7gKSiIYRa68KCmuq]
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024-09-28). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuAAHWL_iMa2F8Ovh1_cRC6uEUBUdA96Lv-P4zl0xsXrolQoMy5a-7ql8-HZuGiSr9yBHL9T8QORqrH4piCWdzuvs6YVd54_Do6ulElmSL-nVhVG5dG198_SEHsdDfF8UmnATP92hb8xlainMk8z2kQEGWxynFZELMsG9UZL770EgY]
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHFZNl819jd0_BS0B4unpB2Ho4T9bB6aEXfzVfdGKilvVPvm_LY36CmutakaHAm1ZxGqnGxsxwUtToHtX0K-Uu46w4o-ifd5Ct1_J2Z0xVy2pTWfRxXeeN1HtKOzOYGYs=]
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009-12-08). American Society for Microbiology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIwbHOX0J0FNQSDC1VQxCRq9_PjS_sWGPFrm0Yh_Tq4ncfHcEkrdow5Br4qObY_u3pAH7GvlqCLeO9mczB1riRhDngRCf2ncoT2-09oTuz3OmVF2s8rlXLxEll4ib4Apzdq4pf9YP7rmmLjXLnulTN1zFJhMCVZ9aUkRhjauR5HSK03jW9u5k91p60UpJtBWeberoLgOIRHKA_N1asCeCYqkqKiECzIlNImnYSef9cW4Gd5sy0T5OE94cPVzKa]
  • Broth Dilution Method for MIC Determination. (2013-11-15). Microbe Online. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEhfbSJI9FgUZLUTwS6X_1S3idt0tQm6K6Ga-Kpb3ZvLEIR7ixHd15DeFMZKMnURr1nq6baMgZp9wyPyJOyK8KCHSBgDJ4cdgGRoKMvckddLxEX7zCzKzAYFeVo86XROg1cNJI-IztYx5OEcikFbjWKn5ccAESIiLYpwnw8fpnY4QWIer9UzOEmQIsyHvLOlXkasOSC1jJAffcB3bJBX6BGremlBzx9f00]
  • Disk diffusion test. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSCNHOaeBjpWhc5_CCZTErCidwUhePA_zdz-tjg7loOfS9jAmCHCdSOoX8Bjh0pKcW2R4xAQ6oYKTQSU5WKwxoeODSdh9pNiV_bElGQFDRXeoywbVN8eM26_ay4HgVr2Jkd4agpmvF8YFiS3Y=]
  • Broth microdilution. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbCK2b0hKdU690teGDvbO4d11LsgkYdL_BA7Rfz31AM7Siy95LCXmJBO7UEeHCBUNCttBS_DrqL6ltXq7vs4NhhkPH9-L1rUS_8f7tyJUXLU5Jm0WVS2zN1DBT14eKBJ_SPt6npPE7I1x8Jbc=]
  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022-05-18). Microbe Notes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXufCbb5ukdU0tdoEfeit2SigFYlu1B44FBicNpDYQxk5ZRKiMxQtiO54g62gZOYlUMDaFh5EA6bnbmT2CYHAirEmmKg_I4CcSzJ0TkWxD_7Im_Ztee2-SMx6o38BFKjwec-EuTXTgJWiBpfuxnnM=]
  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024-02-05). Hardy Diagnostics. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBD5Le0DFzcmdB6XZV7DlIJ0zGUfuGUlzUrZrO041vEt1cO6fe0aEmgzvVKWsUBm8p-DetGLGiflIExziJGAHx_pqe5DK8zfQg8oEYzPdW4z5odOQic-sfKtTXyz5sreSzDPASflVJ8x6bRTCn6I1QEzSoAZyNznk2nqhVd_HAPEKVZ8XmVbTP6YWkzDR5fp9QkyjFuTGp67w8hd-yEKYmqAoW7Fg=]
  • In-Vitro Antimicrobial Activity of N-Benzamide Derivatives: A Technical Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvSCHHE22Y1ZmOgCvN-f7z9SKNRjukKbGROoUsadXgozzr7xqD4FnfOcyT2YnA86VuYPVX4vzfPFwIUBp2xrNoC9L4jrcxSxUB7J2zvdSAmg8NbToIunSnsEikth3UqAB_bzOZezkqQ13A-RERqN_tlTfrVEkQNuNTfYzuAnY_YNV-XuHmXTDL8lwFnFSoCP6cX2oUfV8oKrnuQVCt5CbBLY40d_Sg8TIh]
  • Broth Microdilution. International Journal of Anesthesia - Open Access Pub. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQzQG4MD-SWheXSoI_NTkISpG2a0P_Gt4IyOsMoDq5Nsxt3JcasrY9aoxkxfkFqLba1k7d07znre-kTgJDEV0XgazXpSJXQtTuc6Ya7Jef_8ePKv8Zi8C1HhjWEil74j_5Tk9WokP4g2sidiie6CUnwPhJIuzBxpuIPvd6l3jUbwJ7TGphjmDH4nz5uA==]
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl-mQm_k9jXc0eDMZOphwdd10IwkgtWw2q8z_wck4vkUqMCBdqgk0uPtiQWA5jvrp4mOGWK89tifpQMRqwnh3DMZk6p2twxiqsyQHLy7LzPZlK1xWNbldoDUMda9JKnwpEF2N9Ug7Can47KrlTbokuC7ZIHV_DTHngYQ==]
  • M100S - Performance Standards for Antimicrobial Susceptibility Testing. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHD5dGId9l7FCQ7Pc5jGxJeyaiWJG8ia8GeTvt313V74FVkHAyaSbg_QQIJIqGSBDn-jM-xQ4Fw1Q5SGX3zEyIOXuE28aukuja3KcwW55YimeYCnJ0r00MeNYZ0XMDC9fpZNdd-JZLkWglqKJD-GeezkBPPWWfn_IF55MwiBZGcaoKUkLiP_Ov-vDdW8i4yonqIHmn8vUsaSYNhjjK8A5SXsdkHts8kN-PAGKHgnUMEYIMm_Yoy4HXSbPcxE6aImur6zrKS2M89bMtk2OuE31P1sSJak2rkQlJ3DqKsLQHjgG-LpWztd7JBaF2g-cQUEmMGscTInIOWpxTDkx4iaZ0FWrK9r_28UsclwFrOL23vMkCJXH-M2bWMU9T1s-g8EcR4rLxuDZ5ujFRK6RhkoK16xp2f39x0JQ==]
  • CLSI: Clinical & Laboratory Standards Institute. CLSI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcVsmBu2IRkw6FC6dwdJ3eS5HVXaeS52bVp-2wU2foP_3wEPa3xDMcWEdJjp3VBTEkn3wwh1Gy_sy530j0zY7gRq2q6s6jHY9R699S]
  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3MpYfr1AfbieHEmBvy589ABNwRwZph1djbtILtAfQN2oFZCn-aB_K0HMO6ZKyyQkSJL6vw-SGxF-oqNbI5TDefnW1BrlTS_JgT61aMcXI0MBzqF2nrksIglzCgBkMWvtx80E1HQH3fsA3VkJyeFzgXzqIz_UJcq7-CngRPoY_95XcBE3sS0Xvo-kKwoMGuA82]
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMBj1AZrcY6OMUrUPGwR2qqZb8IAFBNx2ke_GTGidL0us1xP7JTm9glUdDhkQejhXS08mPfZ6KCUiVe7tjXXc9Xu5yftkPXab5BJvuDF5BWp-0YRCVSvL3-aESX1iAw4NVmr0=]
  • Antimicrobial Susceptibility Testing | Area of Focus. CLSI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfVqrpj3YGxC2Y0u8cnOR0ox8Gqcvy2jTauMORbEQb-ZRikwv_Gl2N7W968DkNd_-wsUpmimn9QzwPihxtttkgtqpaLOHpHP94ss2q9cmvKxqfrB7XADtydEtCGg5Lk_lcTmARzuZg_s0qjc253E3fEQPySUGW1W-JfbnFKmiwl1GehHC266S3yxnyloKKODnEq8DTuRRk]
  • FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria. (2024-06-20). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEV1z47Q01aaTN2z9wtuIIL89Q5TedXadZtWykFcLULUrNJkn_QKozxdIDogDLiDoYG46fzxGQwaMEXL1rlcTtR-s4exhKAl66Hph9EtF8YwV8-BN-pQGRIdw4RRtR-Gbkv8hYWptAwOPaEqUboHc99Nrwq9knbOyRirFHoVHpO2kdwc2uI4y51f3wBUdKcMwRIiRV_-Bn1efq04EvyMHLzh2ebfLDqSaO5mabSsAdTbJk=]
  • Benchmarking new benzamide derivatives against established antimicrobial drugs. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvP_YsoeYKZN8SpqWgbYBFQIeaqFXxcV_toX20N4xyhNAcBfqfJB8BBSTeNx1SvHavPEVlc14H6JarM-eAqBLnA0SqdtGiTJe-DB8XWzWlrLjg2z18jO-Lc0IncWng4qr5ZzdafYXsPa17NPScorYiGG4Hin9uBsL3me_eS0_1caysemGht8ViENiAxyX2Hr3vK6RedaydDm8iavOMEsUIdWOAz5QugpSnCl0=]
  • EUCAST: EUCAST - Home. EUCAST. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1maDLkJvX557Jim4RtURFGvXglDhEc0FY8194Rw4v4O5iJK3XUxGciev8mHy8JzRYEm98JsSCOsYsI-tUuSrHGW_5PkVdvJWlHghkHkLRzewj]
  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. (2022-02-07). MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVO2_JI10jv2Uw6g8R8CmjeIAJDdRyChLuOho_wqy16KHFBTKqdt6BDnIzSEqp5_6P_FvK185AzK3IxoiOnXgPC_C8lPA_ji72yg30bm0k-7X1t04I6CgyNRUGUBK-XCGQnQ==]
  • EUCAST. ESCMID. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfMXnBMAIsJ5VNH5qkr6-qQb7ulDooDAk5RV5TfyGbcRs9o-bSi96HE2dx3uGR8N2-Md1yQP2yWjjGLZSbntoJ8sL3OEKAStqy5Lw8qFVmdVuupTSwLDZw1IxjqmSKGNSLKSWa7AF4RNus]
  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. (2018-03-26). Journal of Clinical Microbiology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHU78niFyOLPPma14V023f92F2m-Uk8TArvo1EHhf6HjF-I9O2vl9riwVqfVnEwHEj13lp4YFE_nS083Q8BKpBlAbyZdtTyr4GGXTA0ybfXgztb4sLp35fbFpIfK8Z_B87iv_iWFhfWPeQhBIc=]
  • Comparative Studies to Uncover Mechanisms of Action of N-(1,3,4-Oxadiazol-2-yl)benzamide Containing Antibacterial Agents. (2022-04-08). PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMAz1jKpQaMu1W2s-VZ-SEWwgnKcuPgTaWuDC1Kjv6q3FW6TJ7xNkpGBvkENnxoltvNh0rVBfp2fjIqcyhpbo1McgVVg0JKL2-JcX9uip2ALIrCez8pgvbWzAUUPXkjQE7dMoc]
  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020-01-08). PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1RDpz1_VukKxFWZE9vfMxMQPNpTvUfnkg1TTEw9LlxgrRzOf4AAtqpBt8gnTNmp2FuVxOr5-_nehnUVh00yp-sOxD1BFj-fj8t7SqBbnyHWx8iZi02wW2NEjSqi7amXXsDyjJZ-Klu-RAwI0=]
  • Antibacterial Susceptibility Test Interpretive Criteria. (2025-12-15). FDA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxf9I3pcgUQq5d2Ro8WNOBzbBGe3Ngp6a5fk42h3uBXWuT_C03JOT9OVcOr-FRtUNZ1mRyLGi8eTMPnYbbB9_lyvf3UG3zRZc7W0PyshX4P5h2DPilSuhvIOsZsRObaD05S9Cs58SvmI4gwHaXosKsbXWOB0JkS3TOGk06pC6tiIiKAfYMNiLh9R1KMEegXO36DvGVjrXEOhKevYoN8NCcHbk=]
  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1. [URL: https://vertexaisearch.cloud.google.
  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh-Ku83T7L88hoVvmQ-g5tG8BJM3CUhTLWlR3g0sJ0mWazfIwJj8TpDi46_u5TzJUNCyGxnQwu8ewuvh9TJXPEWmzlSc_BWfTIbnU_WQqtBJgJe7g_o6g1N2-0TLqYLiFgeFlJ4H9YP4TBNTC27zpn-WOTw5WBGohnrfaWaH2PfhV53bGKtBUPDm4mvn9c1ch9oZqAh_ur6tAk024=]
  • Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases (NICD). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8ebygkcfKdYwHVSWhvtkjdUc0GMkN_86aqAB52sAc8HLM-06QUvtd-Xz23mfn2mmM1e2HwNTnolJGozVxR4-gos7bdz7OmYxj3BGJkrzxd4QxE866GcVVvElbSUBpzDlxHaMT8VN6egW6UXezAQhm_pcqAK0SVAS5PZ4sI4TU4wPAjn6elTPHxryCHyuK2SaJCB4=]
  • (PDF) EUCAST expert rules in antimicrobial susceptibility testing. (2025-08-09). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9CtTZ00gFdxGY-iF7w1hmOpQoSjuX3kvzlf-JfWpr3-DLfcOPEEm8AxxdL9pfuIataRK7ZYUsfcdtUzOFiFTQi73EhP7ra1y_8tQgOemykEeqTPCmjSiCDpnp8YKqof4zEOnw5ES7rxZY9eT0ABK8RaWqEcUowbRI63ztG7ISfd5NA66zbGpyrwNTPqOAEQdmTtQ0CmryUKsYDIdi4hFqSbL1TbcHIog=]
  • Design, synthesis and antimicrobial evaluation of novel benzimidazole-incorporated sulfonamide analogues. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHc4JBuNnudic60wX6_pxinrzdFyLROuZ0arOHvPDbo6RNuZJeufeN8RDyFmXNhZIGWuG05sY3fBIZ9LBLQWGQRTgN5KLcHRdSIaFYjWc7PAu2c7STH0RjWPkDwFFunKLJv4kSY]
  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. (2025-10-14). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJPAJIpU3vmHducy9KnvY2L6r-itUmuBHt5ZsCnB_SPT0-26hnWYMzPQ8TzKyfo0g6gx0ufR9mOpcGqGQUJqtCH72xZyqgAlv4fGsDEniUr--lE9cNGFymBGjdNmHstJiwJVWs_fXTeXp7CBet8UQ3n8E1XTXsxW0WkFh26yAIJKD6pptaKuRE9QPDu0baN60elpWj95qD9DXW4cWow9qfHjISzOkLbpHgrVHYX2Y7v_wVV39Fcvo_YReC_YI5fK4_uiPOGF3TmwSZDJGXCbsKafUgPuCL2wkrwe0e5yjf5yWo5BpadvSkpg1j4BHCSNU0Ng==]

Sources

Application

Application Notes and Protocols: Investigating 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide as a Novel Enzyme Inhibitor

Abstract This document provides a comprehensive guide for the initial investigation of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide, a novel small molecule, as a potential enzyme inhibitor. Due to its structural rese...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the initial investigation of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide, a novel small molecule, as a potential enzyme inhibitor. Due to its structural resemblance to known kinase inhibitors, this guide will focus on a systematic approach to evaluate its activity and mechanism of action against this important class of enzymes. The protocols outlined herein are designed to be robust and self-validating, providing researchers in drug discovery and chemical biology with a foundational workflow for characterizing novel chemical entities.

Introduction: Rationale for Investigation

The benzamide moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs targeting diverse enzyme classes. The specific compound, 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide, shares structural features with several known ATP-competitive kinase inhibitors, such as intermediates of Imatinib, a potent tyrosine kinase inhibitor.[1][2] This structural analogy provides a strong rationale for hypothesizing that this compound may also exhibit inhibitory activity against protein kinases, a family of enzymes frequently dysregulated in diseases like cancer and inflammatory disorders.

This guide will detail the necessary steps to take this compound from initial characterization to preliminary mechanistic studies, establishing a solid foundation for further drug development efforts.

Preliminary Compound Characterization

Before embarking on biological assays, it is crucial to characterize the physicochemical properties of the test compound. This ensures the quality and integrity of the data generated in subsequent experiments.

Table 1: Physicochemical Properties of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide

PropertyValueMethod
Molecular FormulaC₁₄H₁₅N₃OMass Spectrometry
Molecular Weight241.29 g/mol Mass Spectrometry
Purity>98%HPLC
SolubilityTo be determinedKinetic Solubility Assay
Chemical StructureChemical Structure-

Protocol 1: Stock Solution Preparation

  • Accurately weigh 10 mg of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide.

  • Dissolve the compound in 100% DMSO to create a 10 mM stock solution. Rationale: DMSO is a versatile solvent for many organic molecules and is compatible with most biological assays at low final concentrations (typically <1%).

  • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C, protected from light.

Primary Screening: Assessing Kinase Inhibitory Potential

A primary screening assay is designed to quickly determine if the compound has any activity against the target enzyme class. A generic, high-throughput kinase assay is ideal for this purpose. The ADP-Glo™ Kinase Assay is a suitable choice as it measures the production of ADP, a universal product of kinase-catalyzed reactions.[3]

Diagram 1: General Workflow for Primary Kinase Inhibition Screening

G cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide Incubation Incubate compound with kinase reaction mix Compound_Prep->Incubation Assay_Mix Prepare kinase reaction mix (Enzyme, Substrate, ATP) Assay_Mix->Incubation Detection Add ADP-Glo™ reagents and measure luminescence Incubation->Detection Data_Processing Normalize data to controls (0% and 100% inhibition) Detection->Data_Processing Hit_ID Identify 'hit' if significant inhibition is observed Data_Processing->Hit_ID G Dose_Response Perform kinase assay with a range of inhibitor concentrations Measure_Activity Measure enzyme activity at each concentration Dose_Response->Measure_Activity Plot_Data Plot % Inhibition vs. log[Inhibitor] Measure_Activity->Plot_Data Fit_Curve Fit data to a sigmoidal dose-response curve Plot_Data->Fit_Curve Calculate_IC50 Determine the concentration at 50% inhibition Fit_Curve->Calculate_IC50

Caption: The logical progression from experimental data to the IC50 value.

Protocol 3: IC50 Determination

  • Follow the procedure outlined in Protocol 2 .

  • Use a wider range of compound concentrations, typically in a 10-point, 3-fold serial dilution, to generate a complete dose-response curve.

  • Data Analysis:

    • Normalize the data using the following formula: % Inhibition = 100 * (1 - (Luminescence_Sample - Luminescence_Positive_Control) / (Luminescence_Negative_Control - Luminescence_Positive_Control))

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 2: Example IC50 Data for 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide against Kinase X

Concentration (nM)% Inhibition (Mean ± SD)
100095.2 ± 3.1
33389.7 ± 4.5
11175.3 ± 5.2
3751.8 ± 3.9
12.328.1 ± 2.8
4.110.5 ± 1.9
1.372.1 ± 0.8
IC50 35.5 nM

Mechanism of Action Studies

Understanding how the compound inhibits the enzyme is critical. Mechanism of action (MOA) studies can differentiate between competitive, non-competitive, and uncompetitive inhibition with respect to the substrate (ATP). [4] Protocol 4: ATP Competition Assay

  • Perform the kinase assay as described in Protocol 2 .

  • Set up multiple experiments, each with a different, fixed concentration of ATP (e.g., 0.2x Km, 1x Km, 5x Km, and 10x Km).

  • In each experiment, determine the IC50 of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide.

  • Data Interpretation:

    • Competitive Inhibition: The IC50 value will increase as the ATP concentration increases. This indicates the inhibitor binds to the same site as ATP. [5] * Non-competitive Inhibition: The IC50 value will remain relatively constant regardless of the ATP concentration.

    • Uncompetitive Inhibition: The IC50 value will decrease as the ATP concentration increases.

Selectivity Profiling

A good drug candidate should be selective for its intended target to minimize off-target effects. [6]Profiling the compound against a panel of diverse kinases is an essential step.

Protocol 5: Kinase Selectivity Profiling

  • Submit the compound to a commercial kinase profiling service or perform in-house assays against a panel of kinases (e.g., the DiscoverX KINOMEscan™ panel).

  • Initially, screen at a single high concentration (e.g., 1 µM) to identify potential off-targets.

  • For any kinases that show significant inhibition, perform full IC50 determinations to quantify the selectivity.

Table 3: Example Selectivity Profile of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide

Kinase TargetIC50 (nM)
Kinase X (Primary Target)35.5
Kinase Y870
Kinase Z>10,000
Kinase A>10,000

Cell-Based Assays: Assessing Target Engagement in a Biological Context

While in vitro assays are crucial, it is equally important to determine if the compound can inhibit the target enzyme within a cellular environment. This requires a cell-based assay that measures the phosphorylation of a known substrate of the target kinase.

Protocol 6: Cellular Target Engagement Assay (Western Blotting)

  • Select a cell line that expresses the target kinase and where a downstream phosphorylation event is well-characterized.

  • Culture the cells and treat them with various concentrations of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide for a specified time (e.g., 2 hours).

  • Lyse the cells and collect the protein extracts.

  • Perform a Western blot analysis using an antibody specific for the phosphorylated substrate of the target kinase.

  • Use an antibody for the total substrate protein as a loading control.

  • Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.

Conclusion

This application note provides a structured and logical workflow for the initial characterization of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide as a potential enzyme inhibitor, with a focus on protein kinases. By following these protocols, researchers can efficiently move from a novel compound to a well-characterized lead molecule with a defined potency and preliminary mechanism of action. These foundational studies are indispensable for making informed decisions in the early stages of the drug discovery pipeline.

References

  • Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
  • PubChem. (n.d.). 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide. Retrieved from [Link]

  • Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

  • Wikipedia. (2023). IC50. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • MDPI. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Retrieved from [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • precisionFDA. (n.d.). 4-AMINO-N-(3-METHYL-2-PYRIDINYL)BENZENESULFONAMIDE. Retrieved from [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • ChemUniverse. (n.d.). 4-amino-3-methyl-n-(4-methyl-2-pyridyl)benzamide. Retrieved from [Link]

  • ResearchGate. (2017). How we make enzyme solution for the enzyme inhibition assay because the enzyme are in units?. Retrieved from [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved from [Link]

  • PharmaLegacy. (n.d.). Kinase/Enzyme Assays. Retrieved from [Link]

Sources

Method

Application Note: High-Throughput Analysis of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide using HPLC-UV and LC-MS/MS

Abstract This application note presents robust and validated analytical methodologies for the quantitative determination of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide, a key intermediate in pharmaceutical synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents robust and validated analytical methodologies for the quantitative determination of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide, a key intermediate in pharmaceutical synthesis. Recognizing the need for accurate and reliable quantification in process development and quality control, we have developed and validated two primary methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine purity and content analysis, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection and analysis in complex matrices. The protocols herein are grounded in established principles for analyzing aromatic amines and benzamide derivatives and are validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure suitability for their intended purpose.[1]

Introduction

4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly kinase inhibitors. Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. The presence of structurally similar impurities can impact reaction yields, downstream processing, and the impurity profile of the API. Therefore, sensitive and specific analytical methods are paramount.

This guide provides a comprehensive framework for the analysis of this compound, addressing the causality behind experimental choices, from sample preparation to instrument configuration. We offer detailed, step-by-step protocols that are designed to be self-validating systems, ensuring trustworthiness and reproducibility for researchers, scientists, and drug development professionals.

Analyte Properties
  • Chemical Name: 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide

  • Molecular Formula: C₁₄H₁₅N₃O

  • Molecular Weight: 241.29 g/mol

  • Structure:

    
    

    (Image generated for illustrative purposes)

Method Selection & Rationale

The choice of analytical technique is dictated by the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and throughput.

  • HPLC-UV: This technique is ideal for routine quality control, process monitoring, and purity assessment where analyte concentrations are relatively high (µg/mL to mg/mL range).[2] It offers a balance of good sensitivity, robustness, and cost-effectiveness. The presence of aromatic rings and a conjugated system in the analyte suggests strong UV absorbance, making it well-suited for UV detection.

  • LC-MS/MS: For applications requiring higher sensitivity and selectivity, such as metabolite identification, impurity profiling at trace levels, or quantification in biological matrices, LC-MS/MS is the method of choice.[3][4] Its ability to separate analytes based on mass-to-charge ratio provides unparalleled specificity, minimizing interference from matrix components.[3]

Sample Preparation

The goal of sample preparation is to extract the analyte from its matrix into a clean solution compatible with the analytical instrument, thereby enhancing sensitivity and prolonging instrument life.[5][6] Common sample preparation techniques for small molecules include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[7][8]

Protocol for Sample Preparation (from a reaction mixture)

This protocol is designed to isolate the analyte from a typical organic synthesis reaction mixture.

  • Aliquot Collection: Accurately pipette 100 µL of the reaction mixture into a 2.0 mL microcentrifuge tube.

  • Dilution & Quenching: Add 900 µL of Acetonitrile (ACN) to the aliquot. This step serves to dilute the sample and quench the reaction. Vortex for 30 seconds.

  • Protein Precipitation/Removal of Insolubles: If the sample is in a biological matrix or contains significant particulate matter, centrifuge the tube at 10,000 x g for 5 minutes to pellet insoluble material.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for analysis. For LC-MS/MS, a further 1:10 dilution with 50:50 Methanol:Water may be necessary to fall within the linear range of the instrument.

Causality: Acetonitrile is a common solvent used for both dilution and protein precipitation.[9] It is effective at precipitating larger molecules while keeping small organic molecules like the analyte in solution. Centrifugation ensures that no particulate matter is injected into the sensitive HPLC or LC-MS system, preventing column clogging and system contamination.

Method 1: HPLC-UV for Purity and Assay

This method is designed for the reliable quantification and purity assessment of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide in drug substance or in-process control samples.

Experimental Protocol
ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B over 1 minute, and equilibrate for 2 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Diode Array Detector (DAD) at 254 nm

Causality: A C18 column is a versatile and robust choice for retaining non-polar to moderately polar compounds like the target analyte.[10] The gradient elution allows for the effective separation of the main peak from potential impurities with different polarities. Formic acid is used as a mobile phase modifier to improve peak shape and ionization efficiency if the eluent is directed to a mass spectrometer. A detection wavelength of 254 nm is commonly used for aromatic compounds.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Aliquot Reaction Mixture Dilute Dilute with ACN Sample->Dilute Centrifuge Centrifuge Dilute->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into HPLC Supernatant->Inject 10 µL Injection Separate C18 Column Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Quantify Quantify Peak Area Detect->Quantify

Caption: HPLC-UV analysis workflow from sample preparation to quantification.

Method 2: LC-MS/MS for Trace-Level Quantification

This method provides high sensitivity and selectivity for detecting 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide at low concentrations (ng/mL or pg/mL levels).

Experimental Protocol
ParameterCondition
Instrument Sciex Triple Quad 6500+ System with an ExionLC AD system or equivalent
Column C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, return to 5% B and equilibrate for 1.5 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions Precursor Ion (Q1): 242.1 m/z; Product Ions (Q3): e.g., 121.1 m/z (quantifier), 94.1 m/z (qualifier)

Causality: A smaller particle size column (1.8 µm) is used to achieve higher resolution and faster analysis times. Methanol is often preferred over acetonitrile in MS applications as it can sometimes provide better ionization efficiency. ESI in positive mode is selected because the amine and pyridine functional groups on the analyte are basic and readily accept a proton to form a positive ion [M+H]⁺. Multiple Reaction Monitoring (MRM) is used for quantification, where the specific transition from a precursor ion to a product ion is monitored, providing exceptional selectivity and sensitivity.

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Aliquot Sample Dilute Dilute (ACN/MeOH) Sample->Dilute Filter Syringe Filter (0.22 µm) Dilute->Filter Vial Transfer to Vial Filter->Vial Inject Inject into UPLC Vial->Inject 5 µL Injection Separate C18 UPLC Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Analyze MS/MS (MRM) Ionize->Analyze

Caption: LC-MS/MS analysis workflow for high-sensitivity detection.

Method Validation

The objective of analytical procedure validation is to demonstrate that the method is suitable for its intended purpose.[1] Both methods described should be validated in accordance with ICH Q2(R1) guidelines.[1][11] Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.[12]

Validation Parameters Summary
ParameterHPLC-UVLC-MS/MSAcceptance Criteria (Typical)
Specificity Peak purity assessed by DADNo interfering peaks at the retention time of the analyte in blank matrixPeak is spectrally pure; No significant response in blank
Linearity (r²) > 0.999> 0.995r² ≥ 0.99
Range 1 - 200 µg/mL0.1 - 100 ng/mLTo be defined based on application
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%80 - 120% (may vary with concentration)
Precision (%RSD) < 2.0%< 15.0%Repeatability: < 2%; Intermediate Precision: < 5%
LOD ~0.3 µg/mL~0.03 ng/mLSignal-to-Noise ratio ≥ 3
LOQ ~1.0 µg/mL~0.1 ng/mLSignal-to-Noise ratio ≥ 10

Trustworthiness: By systematically evaluating these parameters, the reliability of the data generated by these methods is ensured. For instance, accuracy is determined by analyzing samples with known concentrations (e.g., spiked samples) and comparing the measured value to the true value.[1] Precision is assessed through repeated measurements of the same sample to demonstrate the closeness of agreement between results.[13]

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide a robust framework for the quantitative analysis of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide. The HPLC-UV method is well-suited for routine analysis in a quality control environment, while the LC-MS/MS method offers the high sensitivity and selectivity required for trace-level analysis and research applications. Adherence to the described protocols and validation guidelines will ensure the generation of accurate, reliable, and reproducible data, supporting robust drug development and manufacturing processes.

References

  • PubMed. (n.d.). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Retrieved from [Link]

  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from [Link]

  • Taylor & Francis Online. (2022, April 8). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Retrieved from [Link]

  • ScienceDirect. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • LGCGROUP. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Retrieved from [Link]

  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]

  • DSpace. (n.d.). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. Retrieved from [Link]

  • Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • NIH. (2022, September 5). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Retrieved from [Link]

  • Aliri. (2023, August 29). A guide to the advantages and disadvantages of sample preparation for small molecules. Retrieved from [Link]

  • Chromatography Forum. (2013, July 26). LCMS of primary amides. Retrieved from [Link]

  • ACS Publications. (2016, October 25). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Retrieved from [Link]

  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Scribd. (n.d.). 2005 - ICH Q2 (R1) Validation of Analytical Procedures - Text and Methodology. Retrieved from [Link]

  • Rasayan J. Chem. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Retrieved from [Link]

  • ResearchGate. (2025, October 15). N-{[(4-Nitrophenyl)amino]methyl}benzamide. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide

Welcome to the technical support guide for the synthesis of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide. As a key intermediate in pharmaceutical development, including for kinase inhibitors like Ponatinib, achieving...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide. As a key intermediate in pharmaceutical development, including for kinase inhibitors like Ponatinib, achieving a high yield and purity in this synthesis is critical.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during this specific amide coupling reaction.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering actionable solutions.

Question 1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I improve it?

Low yields in this synthesis are common and can stem from several factors related to the inherent properties of the reactants and the reaction conditions.

Potential Causes:

  • Poor Activation of Carboxylic Acid: The carboxylic acid, 4-Amino-3-methylbenzoic acid, must be converted into a highly reactive intermediate to facilitate the reaction.[3][4] Inefficient activation leads to unreacted starting material.

  • Low Nucleophilicity of the Amine: 2-Amino-4-methylpyridine is an electron-deficient amine. The electron-withdrawing nature of the pyridine ring reduces the nucleophilicity of the amino group, making it a weaker nucleophile compared to aliphatic or simple aromatic amines. This sluggish reactivity can lead to incomplete conversion.

  • Steric Hindrance: The methyl groups on both the benzoic acid (ortho to the amino group) and the pyridine (meta to the amino group) introduce steric hindrance, which can impede the approach of the nucleophilic amine to the activated carboxylic acid.[5][6]

  • Side Reactions: Common coupling reagents, particularly carbodiimides like EDC and uronium salts like HBTU/HATU, can participate in side reactions. For instance, the amine can react with the coupling reagent to form an inactive guanidinium by-product.

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature is critical. An inappropriate base can deprotonate other functional groups or interfere with the coupling reagent, while the wrong solvent can lead to poor solubility of reactants.

Recommended Solutions:

  • Select a High-Efficiency Coupling Reagent: For challenging couplings involving electron-poor amines, standard reagents may be insufficient. Uronium/aminium-based reagents are generally more effective.

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often the reagent of choice for difficult couplings. It forms a highly reactive OAt-active ester, which is more efficient than the HOBt-ester formed by HBTU or EDC/HOBt.

    • COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation coupling reagent known for high efficiency and water-soluble byproducts, which simplifies purification.[7]

  • Optimize the Base and Solvent:

    • Base: Use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[8] These bases are strong enough to neutralize the acid formed during the reaction but are unlikely to compete with the primary amine as a nucleophile. Use 2-3 equivalents to ensure the reaction medium remains basic.

    • Solvent: Aprotic polar solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are standard choices as they effectively dissolve the reactants and intermediates.[4][9]

  • Control Reaction Temperature and Time:

    • Start the activation of the carboxylic acid at 0 °C to control the initial exothermic reaction and minimize side reactions.[4]

    • After adding the amine, allow the reaction to warm to room temperature and stir for an extended period (12-24 hours). Monitor progress by TLC or LC-MS to determine the optimal reaction time.

Question 2: I am observing significant impurity peaks in my LC-MS/TLC analysis. What are these impurities and how can I prevent them?

Impurity formation is a key challenge that complicates purification and reduces the overall yield.

Potential Causes & Impurity Identity:

  • Unreacted Starting Materials: The most common "impurities" are simply unreacted 4-amino-3-methylbenzoic acid and 2-amino-4-methylpyridine due to an incomplete reaction.

  • Guanidinium Byproduct: As mentioned, the 2-amino-4-methylpyridine can react with uronium-based coupling reagents (like HATU/HBTU) or the carbodiimide (EDC) to form a stable, unreactive guanidinium species.

  • N-Acylurea Byproduct: When using carbodiimides like EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which does not react further with the amine. This is more common in the absence of an additive like HOBt.

  • Double Acylation: Although less common, the amino group on the 4-amino-3-methylbenzoic acid could potentially react with another activated acid molecule if conditions are not carefully controlled.

Recommended Solutions:

  • Use an Additive: When using a carbodiimide coupling reagent like EDC, always include an additive such as 1-Hydroxybenzotriazole (HOBt) or 7-Aza-1-hydroxybenzotriazole (HOAt). These additives react with the O-acylisourea intermediate to form an active ester. This active ester is more reactive towards the amine and less prone to rearranging into the N-acylurea byproduct.[10] HOAt is generally considered superior for reducing side reactions.

  • Control the Order of Addition: The preferred order of addition is crucial to minimize side reactions.

    • Step 1: Dissolve the carboxylic acid (4-amino-3-methylbenzoic acid), the coupling additive (HOBt/HOAt, if used), and the base (DIPEA) in the solvent.

    • Step 2: Add the coupling reagent (e.g., HATU or EDC) and allow the mixture to stir for a short period (15-30 minutes) at 0 °C. This "pre-activation" step ensures the formation of the active ester.

    • Step 3: Add the amine (2-amino-4-methylpyridine) to the pre-activated mixture. This sequence ensures the amine primarily encounters the reactive ester, not the highly reactive coupling reagent itself, thus minimizing guanidinium formation.

  • Optimize Stoichiometry: Use a slight excess of the carboxylic acid and coupling reagent (e.g., 1.1 to 1.2 equivalents) relative to the amine, which is often the more valuable or limiting reagent. This can help drive the reaction to completion.

Question 3: The purification of the final product is difficult, with yields dropping significantly after chromatography. Are there better methods?

Purification can indeed be challenging. Optimizing the work-up procedure can significantly improve the purity of the crude product, making the final purification step more efficient.

Potential Causes for Difficult Purification:

  • Similar Polarity of Product and Impurities: Unreacted starting materials or byproducts may have polarities close to the desired amide product, leading to poor separation on silica gel.

  • Water-Soluble Byproducts: Reagents like EDC and HOBt generate byproducts (e.g., 1-ethyl-3-(3-dimethylaminopropyl)urea, or EDU) that are water-soluble. An inefficient aqueous work-up will leave these in the organic layer.

  • Basic Nature of the Product: The presence of both a pyridine nitrogen and an aniline-type amine makes the product basic. It can stick to silica gel if the eluent is not properly modified.

Recommended Solutions:

  • Aqueous Work-up: After the reaction is complete (as determined by LC-MS), perform a thorough aqueous work-up.

    • Dilute the reaction mixture (e.g., in DMF) with a larger volume of a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid solution or dilute HCl) to remove the basic amine starting material and basic byproducts, then with a mild base (e.g., saturated NaHCO₃ solution) to remove the acidic carboxylic acid starting material and acidic byproducts (like HOBt), and finally with brine to remove residual water.

  • Optimize Column Chromatography:

    • Solvent System: A gradient elution is often necessary. Start with a less polar solvent system (e.g., Hexane/EtOAc) and gradually increase the polarity.

    • Additive: To prevent streaking and improve the resolution of basic compounds on silica gel, add a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonia in methanol to the eluent.

  • Crystallization: If the crude product is sufficiently pure after an effective work-up, crystallization can be an excellent alternative to chromatography for achieving high purity on a larger scale. Experiment with different solvent systems (e.g., EtOAc/Hexane, Methanol/Water, Acetonitrile) to find conditions that yield high-quality crystals.

Experimental Protocols & Data

Optimized Protocol Using HATU

This protocol is designed to maximize yield by using a high-efficiency coupling reagent and an optimized procedure.

Step-by-Step Methodology:

  • To a round-bottom flask under a nitrogen atmosphere, add 4-Amino-3-methylbenzoic acid (1.0 eq.).

  • Add anhydrous DMF as the solvent (approx. 0.1 M concentration).

  • Add Diisopropylethylamine (DIPEA) (2.5 eq.) and stir until all solids are dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq.) in one portion. Stir the mixture at 0 °C for 20 minutes to pre-activate the acid.

  • In a separate flask, dissolve 2-Amino-4-methylpyridine (1.05 eq.) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated acid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress using LC-MS or TLC (e.g., 50% EtOAc in Hexane with 0.5% TEA).

  • Upon completion, proceed with the aqueous work-up and purification as described above.

Data Presentation: Comparison of Common Coupling Reagents
Coupling ReagentAdditiveTypical BaseProsCons
EDC·HCl HOBt or HOAtDIPEA, TEACost-effective; water-soluble byproducts.[8]Lower reactivity; risk of N-acylurea byproduct if no additive is used.
HATU None (contains HOAt moiety)DIPEA, 2,4,6-CollidineHigh efficiency for hindered/electron-poor substrates; fast reaction rates.[10]Higher cost; byproduct can be difficult to remove without proper work-up.
HBTU None (contains HOBt moiety)DIPEA, TEAGood general-purpose reagent.Less effective than HATU for this specific challenging coupling.
SOCl₂/Oxalyl Chloride NonePyridine, TEAGenerates highly reactive acyl chloride.[4]Harsh conditions; not compatible with sensitive functional groups; generates HCl.[4][11]

Visualizations

Diagrams of Key Processes

Amide_Coupling_Mechanism General Amide Coupling Mechanism (EDC/HOBt) RCOOH Carboxylic Acid (4-Amino-3-methylbenzoic acid) Isourea O-Acylisourea (Reactive Intermediate) RCOOH->Isourea + EDC EDC EDC EDC->Isourea HOBtEster HOBt Active Ester (More Stable Intermediate) Isourea->HOBtEster + HOBt NAcylurea N-Acylurea (Side Product) Isourea->NAcylurea Rearrangement (Side Reaction) EDU EDU (Byproduct) Isourea->EDU HOBt HOBt (Additive) HOBt->HOBtEster Amide Desired Amide Product HOBtEster->Amide + Amine HOBtEster->EDU Amine Amine (2-Amino-4-methylpyridine) Amine->Amide

Caption: EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt traps this intermediate to form a more stable active ester, preventing side reactions and efficiently coupling with the amine.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed q1 Analyze Crude Reaction (LCMS / 1H NMR) start->q1 c1 Mainly Unreacted Starting Materials q1->c1 Yes c2 Significant Side Products q1->c2 Yes c3 Product Formed, Lost in Work-up q1->c3 No sol1 Incomplete Reaction c1->sol1 sol2 Side Reactions c2->sol2 sol3 Purification Issues c3->sol3 sol1_act 1. Use stronger coupling agent (HATU). 2. Increase reaction time/temp. 3. Check reagent purity. sol1->sol1_act sol2_act 1. Pre-activate acid before adding amine. 2. Use additives (HOBt/HOAt). 3. Check base choice (use DIPEA). sol2->sol2_act sol3_act 1. Optimize aqueous work-up. 2. Use basic modifier in chromatography. 3. Consider crystallization. sol3->sol3_act

Caption: A systematic workflow to diagnose and solve issues of low product yield in the synthesis.

Frequently Asked Questions (FAQs)

Q: What is the general synthetic route for 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide? A: The most direct and common route is a single-step amide coupling between 4-amino-3-methylbenzoic acid and 2-amino-4-methylpyridine using a suitable coupling reagent and a non-nucleophilic base in an aprotic solvent.

Q: Are the starting materials stable? A: Yes, both 4-amino-3-methylbenzoic acid and 2-amino-4-methylpyridine are generally stable solids under standard laboratory conditions. However, like most anilines, 4-amino-3-methylbenzoic acid can be sensitive to light and air over long periods and should be stored in a cool, dark place.

Q: How can I best monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a mobile phase like 50% Ethyl Acetate in Hexane. Staining with potassium permanganate or viewing under UV light should allow you to visualize the consumption of starting materials and the appearance of the product spot. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal, as it can confirm the mass of the product and track the disappearance of reactants simultaneously.

Q: Is it possible to perform this reaction without a glovebox or strict anhydrous conditions? A: While ideal conditions involve an inert atmosphere (Nitrogen or Argon) and anhydrous solvents to prevent hydrolysis of the activated intermediates, many modern coupling reagents like HATU and COMU show good tolerance to trace amounts of moisture. However, for optimal and reproducible results, using anhydrous solvents and minimizing exposure to atmospheric moisture is strongly recommended.

References

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 9(22), 7795-7798. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline? Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3-methylbenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Google Patents. (n.d.). US8415363B2 - Crystalline forms of 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide.
  • National Institutes of Health. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. Retrieved from [Link]

  • ACS Publications. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. Retrieved from [Link]

  • RSC Publishing. (2014). Catalytic amide formation from non-activated carboxylic acids and amines. Retrieved from [Link]

  • Google Patents. (n.d.). US9493473B2 - Processes for making ponatinib and intermediates thereof.
  • Reddit. (2021). Tips and tricks for difficult amide bond formation? Retrieved from [Link]

  • ACS Publications. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • PubMed. (2014). Computational study of the effects of steric hindrance on amide bond cleavage. Retrieved from [Link]

  • Google Patents. (n.d.). CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
  • Google Patents. (n.d.). US8389537B2 - Salts of 4-methyl N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide.
  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from [Link]

  • National Institutes of Health. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of the antineoplastic agent ponatinib. Retrieved from [Link]

  • RUN. (n.d.). Liquid-Phase Peptide Synthesis Optimisation: Selection of Quenching Reagents and Peptide Solubility Estimation. Retrieved from [Link]

  • Durham e-Theses. (2012). Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
  • Wensite. (n.d.). How to Optimize Peptide Synthesis? Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Amino-4-methylpyridinium 2-nitrobenzoate. Retrieved from [Link]

  • Sci-Hub. (2014). Catalytic amide formation from non-activated carboxylic acids and amines. Retrieved from [Link]

  • Google Patents. (n.d.). CN111004240B - Synthetic method of ponatinib intermediate 3-ethynylimidazo [1,2-b ] pyridazine.
  • Google Patents. (n.d.). EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.
  • Googleapis. (2014). WO 2014/093583 A2. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Retrieved from [Link]

  • MDPI. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. Retrieved from [Link]

  • Googleapis. (2015). WO 2015/087343 A2. Retrieved from [Link]

  • Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.

Sources

Optimization

Technical Support Center: Amidation of 4-Amino-3-methylbenzoic Acid

Welcome to the technical support center for the amidation of 4-amino-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this speci...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the amidation of 4-amino-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chemical transformation. Here, we will address common challenges and provide in-depth, field-proven insights to help you achieve optimal results in your experiments.

I. Foundational Concepts: Understanding the Reaction

The amidation of 4-amino-3-methylbenzoic acid is a cornerstone reaction in the synthesis of a wide array of pharmaceutical compounds and advanced materials.[1] The molecule's bifunctional nature, possessing both a carboxylic acid and an amino group, presents unique challenges and opportunities. The primary goal is to selectively form an amide bond at the carboxylic acid moiety without inducing unwanted side reactions involving the amino group.

A common approach involves the activation of the carboxylic acid, making it more susceptible to nucleophilic attack by an amine.[2][3] Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently employed for this purpose.[2][4][5] These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][5]

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: My reaction is sluggish, and I'm observing low yields of the desired amide. What are the likely causes and how can I improve the reaction rate?

Several factors can contribute to a slow or incomplete amidation reaction. Let's break down the potential culprits and their solutions.

Causality and Explanation:

The rate of amidation is fundamentally dependent on the reactivity of both the activated carboxylic acid and the nucleophilicity of the amine you are coupling. The stability of the activated intermediate also plays a critical role. With 4-amino-3-methylbenzoic acid, the electron-donating nature of the amino and methyl groups on the aromatic ring can slightly influence the reactivity of the carboxylic acid.

Troubleshooting Strategies:

  • Choice of Coupling Agent: While standard carbodiimides like DCC and EDC are effective, more potent reagents may be necessary for challenging couplings. Phosphonium salt reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are known for their high reactivity, especially with hindered substrates.[6]

  • Activation Additives: The use of additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is highly recommended when using carbodiimides.[4][7] These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions, while still being sufficiently reactive towards the amine.[4]

  • Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome a high reaction barrier.[6] However, this should be done with caution as higher temperatures can also promote side reactions like racemization and decomposition.[2][6] Monitoring the reaction closely is crucial when elevating the temperature.[6]

  • Solvent Selection: The choice of solvent is critical. Aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) are generally preferred as they can dissolve the reactants and intermediates effectively. Ensure your solvent is anhydrous, as water can hydrolyze the activated intermediate, leading to the regeneration of the carboxylic acid.[7][8]

FAQ 2: I'm observing a significant amount of an insoluble white precipitate in my reaction mixture when using DCC. What is this byproduct and how can I manage it?

This is a very common observation when using N,N'-dicyclohexylcarbodiimide (DCC).

Causality and Explanation:

The white precipitate is N,N'-dicyclohexylurea (DCU), the byproduct of the DCC-mediated coupling reaction.[7] While its insolubility in most organic solvents facilitates its removal by filtration, it can sometimes complicate reaction monitoring and workup if it precipitates prematurely.[7]

Management Protocol:

  • Filtration: The most straightforward method for removing DCU is filtration. After the reaction is complete, simply filter the reaction mixture through a sintered glass funnel or a pad of celite.

  • Solvent Choice: While DCU is largely insoluble, its solubility can vary slightly with the solvent. In some cases, a solvent system can be chosen to keep DCU in solution until the reaction is complete, followed by a solvent swap or anti-solvent addition to precipitate it before filtration.

  • Alternative Carbodiimide: Consider using a water-soluble carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The corresponding urea byproduct of EDC is water-soluble, allowing for its easy removal during an aqueous workup.[2][4]

FAQ 3: My mass spectrometry analysis shows a byproduct with a mass corresponding to my starting acid plus the carbodiimide. What is this side product and how can I prevent its formation?

This side product is a classic issue in carbodiimide-mediated couplings.

Causality and Explanation:

You are observing the formation of an N-acylurea . This stable and unreactive compound forms when the initially formed O-acylisourea intermediate undergoes an intramolecular rearrangement (an O-to-N acyl transfer).[2][4] This side reaction is a dead-end pathway for your starting material and directly contributes to lower yields of the desired amide.[2][4]

Prevention Strategies:

  • Use of Additives: As mentioned previously, additives like HOBt or NHS are crucial. They rapidly convert the O-acylisourea intermediate into an active ester, which is not susceptible to this rearrangement.[4][7]

  • Control of Temperature: The rate of N-acylurea formation is temperature-dependent.[2] Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can significantly suppress this side reaction.[2][9]

  • Pyridine Addition: The addition of pyridine has been shown to suppress the formation of N-acylurea in some carbodiimide-fueled reactions.[10]

Diagram: Carbodiimide Activation and the N-Acylurea Side Reaction

G cluster_desired Desired Amidation Acid 4-Amino-3-methylbenzoic Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) Acid->O_Acylisourea Carbodiimide EDC or DCC Amide Desired Amide Product O_Acylisourea->Amide + Amine N_Acylurea N-Acylurea (Unreactive Byproduct) O_Acylisourea->N_Acylurea Intramolecular Rearrangement Amine Primary/Secondary Amine Urea Urea Byproduct

Caption: Carbodiimide activation of a carboxylic acid and the competing pathways to the desired amide versus the N-acylurea byproduct.

FAQ 4: I'm concerned about self-reaction or polymerization of the 4-amino-3-methylbenzoic acid. Is this a significant risk?

This is a valid concern given the bifunctional nature of the starting material.

Causality and Explanation:

Since 4-amino-3-methylbenzoic acid contains both a nucleophilic amino group and an electrophilic carboxylic acid, it can theoretically react with itself to form dimers, oligomers, or even polymers.[8][11] This is particularly a risk when the carboxylic acid group of one molecule is activated and then reacts with the amino group of another molecule of the starting material.

Minimization Protocol:

  • Order of Addition: The most effective way to prevent self-reaction is to control the order of addition of your reagents.

    • Method A (Recommended): Pre-activate the 4-amino-3-methylbenzoic acid with the coupling agent and any additives (like HOBt) before adding the desired amine. This ensures that the activated species is more likely to react with the intended nucleophile which is typically present in a higher concentration or is more reactive.

    • Method B: A slow addition of the coupling agent to a solution containing both the 4-amino-3-methylbenzoic acid and the target amine can also be effective. This keeps the concentration of the activated intermediate low at any given time, favoring the reaction with the more abundant or more nucleophilic amine.

  • Stoichiometry: Using a slight excess of the amine you wish to couple can also help to outcompete the self-reaction.[12]

  • Protecting Groups: For particularly sensitive or valuable substrates where maximizing yield is paramount, protection of the amino group of 4-amino-3-methylbenzoic acid with a suitable protecting group (e.g., Boc or Fmoc) can be considered. However, this adds extra steps (protection and deprotection) to your synthesis.[2]

FAQ 5: My starting material is a chiral amine. What are the risks of racemization during the coupling, and how can I avoid it?

Preserving stereochemical integrity is often critical in pharmaceutical synthesis.

Causality and Explanation:

Racemization is a significant side reaction when the activated carboxylic acid has a stereocenter at the α-position.[2][13] The mechanism often involves the formation of a planar intermediate, such as an oxazolinone (azlactone), which can be deprotonated and re-protonated from either face, leading to a loss of optical purity.[2][14] While 4-amino-3-methylbenzoic acid itself is not chiral, if you are coupling it with a chiral amine, the reverse reaction (amide bond hydrolysis and reformation) under harsh conditions could theoretically lead to racemization of the amine, although this is less common. The primary concern is typically with chiral carboxylic acids.

However, when coupling peptides, the activated amino acid is prone to racemization.[2][15]

Strategies to Suppress Racemization:

  • Use of Anti-Racemization Additives: Additives like HOBt and its derivatives (e.g., 6-Cl-HOBt) are very effective at suppressing racemization.[15] They function by creating an active ester that is less prone to forming the oxazolinone intermediate.[2]

  • Avoid Excess Base: The presence of a strong, non-nucleophilic base can promote the deprotonation step that leads to racemization.[2] Use the minimum amount of base necessary, or choose a coupling protocol that does not require an external base.

  • Low Temperatures: As with many side reactions, racemization is often exacerbated by higher temperatures.[2] Performing the coupling at reduced temperatures (e.g., 0 °C) is a standard practice to maintain stereochemical purity.[2]

Diagram: General Troubleshooting Workflow for Amidation

G Troubleshooting Amidation Reactions Start Low Yield or Incomplete Reaction Check_Activation Check for Carboxylic Acid Activation (e.g., via LCMS) Start->Check_Activation Check_Byproducts Analyze Byproducts (e.g., N-Acylurea, Self-polymerization) Start->Check_Byproducts Increase_Reactivity Increase Reactivity: - Use stronger coupling agent (PyBOP) - Add HOBt/NHS - Increase temperature cautiously Check_Activation->Increase_Reactivity No/Poor Activation Optimize_Conditions Optimize Conditions: - Use anhydrous solvent - Check stoichiometry Check_Activation->Optimize_Conditions Activation OK Suppress_N_Acylurea Suppress N-Acylurea: - Add HOBt/NHS - Lower reaction temperature Check_Byproducts->Suppress_N_Acylurea N-Acylurea Detected Prevent_Polymerization Prevent Self-Reaction: - Pre-activate acid before adding amine - Slow addition of coupling agent Check_Byproducts->Prevent_Polymerization Polymer/Dimer Detected Success Successful Amidation Increase_Reactivity->Success Optimize_Conditions->Success Suppress_N_Acylurea->Success Prevent_Polymerization->Success

Caption: A logical workflow for troubleshooting common issues in the amidation of 4-amino-3-methylbenzoic acid.

III. Quantitative Data Summary

Side ReactionKey CausesPrevention StrategyEfficacy
N-Acylurea Formation Intramolecular rearrangement of O-acylisourea intermediate.Addition of HOBt/NHS; Lower reaction temperature.High
Self-Polymerization Reaction of activated acid with the amino group of another starting material molecule.Pre-activation of the acid before amine addition; Slow addition of coupling agent.High
Racemization Formation of planar intermediates (e.g., oxazolinone) from chiral starting materials.Addition of HOBt; Lower reaction temperature; Avoidance of excess base.High
Hydrolysis of Activated Intermediate Presence of water in the reaction mixture.Use of anhydrous solvents and reagents.High

IV. Experimental Protocols

Protocol 1: General Procedure for EDC/HOBt Mediated Amidation
  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-amino-3-methylbenzoic acid (1.0 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents).

  • Dissolve the solids in an anhydrous solvent (e.g., DMF or DCM, at a concentration of 0.1-0.5 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the solution and stir for 15-30 minutes to allow for pre-activation.

  • Add the desired amine (1.1 equivalents) to the reaction mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 equivalents).

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LCMS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

References

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Aapptec. [Link]

  • MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link]

  • Google Patents. (n.d.). Process for preparing poly-para-aminobenzoic acid.
  • PubChem. (n.d.). 4-Amino-3-methylbenzoic acid. PubChem. [Link]

  • bioRxiv. (n.d.). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. bioRxiv. [Link]

  • Reddit. (2022, March 24). amide coupling help. Reddit. [Link]

  • National Institutes of Health. (2023, March 17). A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. NIH. [Link]

  • ResearchGate. (2003, August 6). Poly(2‐) and (3‐aminobenzoic acids) and their copolymers with aniline: Synthesis, characterization, and properties. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023, January 22). General Mechanism of Amide Reactions. Chemistry LibreTexts. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • ACS Publications. (2023, May 30). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science. [Link]

  • Royal Society of Chemistry. (2016, June 22). Direct amidation of unprotected amino acids using B(OCH2CF3)3. RSC Publishing. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzoic acid. Carl ROTH. [Link]

  • ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. ResearchGate. [Link]

  • European Patent Office. (2021, October 20). USE OF EXCESS CARBODIIMIDE FOR PEPTIDE SYNTHESIS AT ELEVATED TEMPERATURES. EPO. [Link]

  • Taylor & Francis Online. (n.d.). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Taylor & Francis Online. [Link]

  • Scientific Research Publishing. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. SciRP.org. [Link]

  • ResearchGate. (n.d.). 16 questions with answers in AMIDE SYNTHASES. ResearchGate. [Link]

  • PubMed. (n.d.). INCREASED SYNTHESIS OF p-AMINOBENZOIC ACID ASSOCIATED WITH THE DEVELOPMENT OF SULFONAMIDE RESISTANCE IN STAPHYLOCOCCUS AUREUS. PubMed. [Link]

  • Reddit. (2022, January 7). Carbodiimide amide coupling reaction sideproduct. Reddit. [Link]

  • The Catalyst's Companion. (2023, November 2). N,N′-Dicyclohexylcarbodiimide (DCC) in Action. The Catalyst's Companion. [Link]

  • StudySmarter. (2023, October 20). Amide Reactions: Amidation, Alcohol, Formation, Techniques. StudySmarter. [Link]

Sources

Troubleshooting

Overcoming solubility issues of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide in assays

Welcome to the dedicated technical support guide for 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to proactively address and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to proactively address and resolve solubility challenges encountered during in vitro and in vivo experimental workflows.

Introduction: Understanding the Molecule

4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide is a compound characterized by a multi-ring aromatic structure containing both acidic (amide N-H) and basic (amino and pyridyl nitrogen) functional groups. Its significant hydrophobicity, conferred by the benzene and methyl-substituted pyridine rings, predicts low intrinsic aqueous solubility. The key to successfully working with this molecule is to modulate its ionization state and environment to prevent precipitation and ensure accurate, reproducible results in your assays.

This guide provides a logical, step-by-step approach to diagnosing and solving solubility issues, grounded in the physicochemical properties of the compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide.

Question 1: My initial 10 mM stock in 100% DMSO is clear, but it precipitates immediately when diluted into my aqueous assay buffer (e.g., PBS, pH 7.4). Why is this happening?

Answer: This is a classic case of a compound "crashing out" of solution. While Dimethyl Sulfoxide (DMSO) is an excellent organic solvent capable of dissolving your compound at high concentrations, its ability to keep the compound soluble diminishes drastically when diluted into an aqueous medium where the compound has very low intrinsic solubility. At neutral pH (7.4), the basic nitrogen centers of your molecule (the 4-amino and the 2-pyridyl groups) are largely uncharged, maximizing the molecule's hydrophobicity and leading to precipitation.

Question 2: What is the maximum percentage of DMSO I can use in my assay without causing artifacts?

Answer: This is highly dependent on the specific assay system. As a general rule, most cell-based assays can tolerate DMSO up to 0.5%, while some robust biochemical assays might tolerate up to 1-2%. However, DMSO can interfere with enzyme kinetics, disrupt cell membranes, and impact protein conformation. It is imperative to run a DMSO tolerance control experiment for your specific assay to determine the maximum acceptable concentration that does not produce confounding biological or analytical effects.

Question 3: Can I just sonicate or heat the solution to redissolve the precipitate in my assay plate?

Answer: While sonication or gentle heating can transiently redissolve a compound, these are not recommended as primary solutions for assay plates. They do not address the underlying thermodynamic insolubility. The compound will likely precipitate again over the course of the assay incubation, leading to inconsistent and inaccurate concentration-response data. Furthermore, heat can degrade the compound or other assay components. These methods are more appropriate for preparing concentrated stock solutions, not for final assay dilutions.

Part 2: Troubleshooting Workflows & In-Depth Solutions

This section provides structured, step-by-step guidance for systematically overcoming solubility limitations.

Workflow 1: Optimizing the Stock Solution and Dilution Strategy

The first line of defense is a robust and logical dilution scheme. The goal is to keep the compound in a soluble state at every step.

  • Lower the Stock Concentration: Instead of a 10 mM stock, try preparing a 1 mM or 5 mM stock in 100% DMSO. This reduces the magnitude of the concentration gradient when diluting into the aqueous buffer, which can sometimes mitigate precipitation.

  • Use Serial Dilution: Never perform a single, large dilution. A serial dilution protocol is critical. For example, to get a 10 µM final concentration from a 10 mM stock (with a final DMSO of 0.1%), a two-step dilution is better than one.

  • Optimize the Final Dilution Step: When adding the compound to the final assay buffer, ensure rapid and vigorous mixing (e.g., vortexing or rapid pipetting) to disperse the compound quickly, minimizing the time it spends in a localized, supersaturated state that encourages precipitation.[1]

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Create an intermediate dilution plate. Serially dilute the 10 mM stock in 100% DMSO to generate a range of concentrations (e.g., 2 mM, 0.4 mM, 0.08 mM, etc.).

  • For the final step, transfer a small, fixed volume (e.g., 1 µL) from the intermediate DMSO plate into the assay plate wells already containing the aqueous assay buffer (e.g., 99 µL). This ensures the final DMSO concentration is consistent across all wells (in this case, 1%).

  • Mix the plate immediately and thoroughly.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} dot Caption: Recommended serial dilution workflow.

Workflow 2: pH-Based Solubility Enhancement

The structure of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide contains two basic nitrogen atoms. Exploiting this is the most powerful strategy for increasing aqueous solubility. By lowering the pH of the solvent, these nitrogens become protonated (cationic), and the resulting salt form is significantly more water-soluble.

The Henderson-Hasselbalch equation demonstrates that as the pH of a solution drops below the pKa of a basic functional group, the protonated (charged, more soluble) form of the molecule becomes dominant.[2][3] While the exact pKa values for your compound are likely unknown without experimental determination, they are expected to be in the range of typical anilines (pKa ~4-5) and pyridines (pKa ~5-6). Therefore, a buffer pH below 4 should ensure full protonation.

  • Prepare an Acidified Stock Solution: Attempt to dissolve the compound directly in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 3.0) or in a co-solvent mixture such as 10% DMSO / 90% citrate buffer (pH 3.0).

  • Determine Kinetic Solubility: Use a shake-flask method to determine the approximate solubility at this lower pH.[4] Add an excess of the solid compound to the acidic buffer, shake for 2-24 hours, filter, and measure the concentration of the supernatant (e.g., by UV-Vis spectroscopy or HPLC).[5][6]

  • Consider Assay Compatibility: This strategy is only viable if your assay system (e.g., enzyme, cells) is stable and functional at the lower pH. Always run a pH tolerance control for your assay. If the assay requires a neutral pH, this approach may not be suitable for the final buffer, but an acidified intermediate stock can still be beneficial.

dot graph TD { node [shape=ellipse, style=filled, fontcolor="#FFFFFF"]; edge [color="#34A853"];

} dot Caption: Effect of pH on compound ionization and solubility.

Workflow 3: Utilizing Excipients and Alternative Solvents

If modifying the pH is not an option, solubility-enhancing excipients or alternative solvent systems can be employed.

Cyclodextrins are macrocyclic molecules with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like your compound, forming an "inclusion complex" that is water-soluble.[7][8][9]

  • How it Works: The hydrophobic part of your compound partitions into the nonpolar cyclodextrin cavity, while the polar outer surface of the cyclodextrin interacts with water, effectively shielding the insoluble drug and carrying it into solution.[8][10]

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) are widely used due to their high solubility and low toxicity.

  • Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in your desired aqueous buffer.

  • Add the solid 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide powder directly to the cyclodextrin solution.

  • Mix vigorously (vortex) and sonicate for 15-30 minutes to facilitate complex formation.

  • Centrifuge to pellet any undissolved material and quantify the concentration in the supernatant.

  • Crucial Control: Always test the effect of the cyclodextrin solution alone on your assay to ensure it does not cause interference.

If DMSO proves problematic (e.g., due to toxicity or assay interference), other options can be explored, though they often have lower solubilizing power.[11][12]

Co-SolventMaximum Concentration (Typical)ProsCons
Ethanol ~5%BiocompatibleLower solubilizing power than DMSO for many compounds.
PEG 400 ~10-20%Low toxicity, biocompatible.High viscosity; may not be suitable for all automated liquid handlers.
NMP <1%High solubilizing power.Potential for higher cellular toxicity than DMSO.
Cyrene™ Assay-dependent"Green" bio-based alternative.[13]Less data available on broad assay compatibility compared to DMSO.[14]

Part 3: Summary and Recommendations

StrategyWhen to UseKey Consideration
Optimize Dilution Always. This is the first and simplest step.Avoids creating localized supersaturation.
pH Adjustment When the assay can tolerate acidic conditions (pH < 5).Most powerful method for basic compounds. Requires pH validation of the assay.
Cyclodextrins When pH cannot be changed and DMSO is insufficient/problematic.Must run a vehicle control to check for assay interference.
Alternative Solvents When DMSO is confirmed to interfere with the assay.Requires re-validation of solubility and assay tolerance for the new solvent.

By systematically applying these troubleshooting workflows, you can develop a robust and reliable protocol for working with 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide, ensuring that your experimental results are accurate, reproducible, and uncompromised by solubility artifacts.

References

  • Chaudhary, V.B. & Patel, J.K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 4(1), 68-76. [Link]

  • Gould, S. & Scott, K. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Trivedi, V. (2011). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 545-549. [Link]

  • Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 25(23), 5626. [Link]

  • Chemistry Stack Exchange. (2021). How are cyclodextrins used to form inclusion complexes with drug molecules? [Link]

  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of... [Link]

  • Brittain, H.G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Camp, J. E., Nyamini, S. B., & Scott, F. J. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry, 10(12), 1939-1945. [Link]

  • Camp, J. E., Nyamini, S. B., & Scott, F. J. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry, 10(12), 1939-1945. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446–451. [Link]

  • Reddit. (2021). Alternatives to DMSO? Acetonitrile in biology? [Link]

  • ResearchGate. (2022). There is any solvent other than DMSO can be used to dissolve the plant extract to test its antibacterial activity as DMSO has antibacterial activity? [Link]

  • Alsenz, J. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Pharmaceutical Outsourcing. [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Solubilization techniques used for poorly water-soluble drugs. Acta pharmaceutica Sinica. B, 5(5), 442–450. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays? [Link]

  • ResearchGate. (n.d.). pH-dependent solubility and solubilisation of exemplar ligands to a... [Link]

  • Nare, B., et al. (2014). Pyridyl benzamides as a novel class of potent inhibitors for the kinetoplastid Trypanosoma brucei. Journal of medicinal chemistry, 57(17), 7256–7267. [Link]

  • Sarr, M., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 18(11), 13380-13391. [Link]

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European journal of pharmaceutical sciences, 32(3), 230–240. [Link]

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. ResearchGate. [Link]

  • Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 20(1), 115-126. [Link]

Sources

Optimization

Technical Support Center: Stability of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide in Solution

Last Updated: January 21, 2026 Introduction Welcome to the technical support center for 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide. This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 21, 2026

Introduction

Welcome to the technical support center for 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in solution. As there is limited publicly available stability data for this specific molecule, this document is built upon established chemical principles of its core functional moieties: a substituted benzamide, an aromatic amine, and a pyridine ring. The protocols and advice provided herein are intended as a robust starting point for your own stability assessments.

The intrinsic stability of a compound in solution is a critical parameter that can influence experimental outcomes, from initial screening to formulation development.[1][2] This guide will help you anticipate and address potential stability challenges, ensuring the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential degradation pathways for 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide in solution?

A1: Based on its structure, the compound is susceptible to three main degradation pathways:

  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, which would yield 4-amino-3-methylbenzoic acid and 4-methyl-2-aminopyridine.[3][4][5]

  • Oxidation: The aromatic amino group (-NH2) is prone to oxidation, which can lead to the formation of colored degradation products, such as nitroso or nitro compounds, particularly in the presence of oxidizing agents or dissolved oxygen.[6][7][8]

  • Photodegradation: The pyridine ring and the overall aromatic system can absorb UV light, potentially leading to photochemical degradation.[9][10][11]

Q2: My solution of the compound is developing a yellow or brown tint over time. What could be the cause?

A2: The development of color in your solution is a strong indicator of oxidative degradation of the aromatic amino group.[6][7] This is a common issue with aromatic amines, which can be oxidized by atmospheric oxygen, trace metal ions, or exposure to light. To mitigate this, consider the following:

  • Degas your solvents: Use solvents that have been sparged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

  • Use antioxidants: The addition of a small amount of an antioxidant can help to prevent oxidation.

  • Protect from light: Store solutions in amber vials or wrap containers in aluminum foil.

Q3: I am observing a loss of potency of my compound in an acidic or basic buffer. What is the likely cause?

A3: A loss of potency in acidic or basic solutions strongly suggests hydrolysis of the amide bond.[5][12][13] The rate of hydrolysis is pH-dependent. To address this, you should:

  • Determine the pH stability profile: Conduct a study to find the pH at which the compound is most stable.

  • Use appropriate buffers: For your experiments, use a buffer system that maintains the pH in the optimal stability range.

  • Control temperature: Hydrolysis is temperature-dependent, so running experiments at lower temperatures can slow down degradation.

Q4: How should I prepare and store stock solutions of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide?

A4: For maximum stability, stock solutions should be prepared in a high-quality, anhydrous solvent in which the compound is highly soluble. We recommend the following:

  • Solvent Selection: Use DMSO or anhydrous ethanol.

  • Preparation: Prepare the solution under an inert atmosphere (e.g., in a glove box or using a nitrogen-purged vial).

  • Storage: Store stock solutions at -20°C or -80°C in tightly sealed, light-protected (amber) vials. For long-term storage, consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Degradation of the compound.Perform a forced degradation study (see protocol below) to identify potential degradation products. Use a stability-indicating HPLC method.[14]
Poor reproducibility of experimental results Instability of the compound under experimental conditions.Evaluate the stability of the compound under your specific experimental conditions (e.g., temperature, pH, light exposure). Prepare fresh solutions for each experiment.
Precipitation of the compound from solution Poor solubility or degradation to a less soluble product.Check the solubility of the compound in your chosen solvent system. Ensure the pH of the solution is not causing precipitation.

Experimental Protocols

Protocol 1: General Solution Stability Assessment

This protocol provides a framework for assessing the stability of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide in a specific solvent or buffer system.

  • Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mg/mL) of the compound in a suitable anhydrous solvent (e.g., DMSO).

  • Preparation of Test Solutions: Dilute the stock solution to the final experimental concentration (e.g., 100 µg/mL) in the desired solvent or buffer.

  • Initial Analysis (T=0): Immediately analyze the test solution using a validated stability-indicating HPLC method to determine the initial concentration and purity.[15][16]

  • Storage: Store aliquots of the test solution under the desired storage conditions (e.g., room temperature, 4°C, protected from light, exposed to light).

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), analyze the stored solutions by HPLC.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration. A loss of >10% is generally considered significant.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[1][2][17][18][19] The goal is to achieve 5-20% degradation.

  • Acid Hydrolysis:

    • To 1 mL of a 1 mg/mL solution of the compound, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At various time points, withdraw an aliquot, neutralize with 0.1 M NaOH, and analyze by HPLC.[20]

  • Base Hydrolysis:

    • To 1 mL of a 1 mg/mL solution of the compound, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and analyze by HPLC.[20]

  • Oxidative Degradation:

    • To 1 mL of a 1 mg/mL solution of the compound, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Analyze by HPLC at various time points.[20]

  • Photostability:

    • Expose a solution of the compound (e.g., 100 µg/mL) to a calibrated light source (e.g., ICH option 1 or 2).

    • Simultaneously, keep a control sample in the dark.

    • Analyze both solutions by HPLC after the exposure period.[20]

  • Thermal Degradation:

    • Incubate a solution of the compound at an elevated temperature (e.g., 60°C or 80°C).

    • Analyze by HPLC at various time points.[20]

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage Conditions Prep Prepare Stock & Test Solutions T0 Initial Analysis (T=0) [HPLC] Prep->T0 Immediate RT Room Temp T0->RT Fridge 4°C T0->Fridge Light Light Exposure T0->Light Dark Protected from Light T0->Dark Timepoints Time-Point Analysis [HPLC] Data Data Analysis (% Remaining) Timepoints->Data RT->Timepoints Fridge->Timepoints Light->Timepoints Dark->Timepoints

Caption: General workflow for a solution stability study.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (O2, H2O2) cluster_photo Photodegradation (UV Light) Compound 4-Amino-3-methyl-N- (4-methyl-2-pyridyl)benzamide Hydrolysis_Products 4-Amino-3-methylbenzoic Acid + 4-Methyl-2-aminopyridine Compound->Hydrolysis_Products H+/OH- Oxidation_Products Nitroso/Nitro Derivatives (Colored Products) Compound->Oxidation_Products [O] Photo_Products Ring-opened or Rearranged Products Compound->Photo_Products

Caption: Potential degradation pathways of the target compound.

References

Sources

Troubleshooting

Troubleshooting inconsistent results in biological assays with 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide

Welcome to the technical support center for 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this compound in biological assays. Our goal is to provide you with the expertise and practical insights needed to achieve consistent and reliable results. This compound belongs to the benzamide class of molecules, a scaffold present in numerous biologically active agents, including kinase inhibitors. Its structural similarity to established kinase inhibitors, such as the core structures of imatinib and nilotinib, suggests its potential application in targeting protein kinases.[1][2]

This guide is structured to anticipate and address the common challenges encountered when working with small molecule inhibitors, from initial compound handling to complex cell-based assays. We will delve into the causal logic behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and application of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide.

1. What is the presumed mechanism of action for 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide?

While specific target data for this exact molecule is not extensively published, its chemical structure, a substituted benzamide with a pyridyl group, is a well-established pharmacophore for tyrosine kinase inhibitors.[1] Compounds with this scaffold frequently act as competitive inhibitors at the ATP-binding site of protein kinases. Therefore, it is reasonable to hypothesize that this compound functions as a kinase inhibitor. Assays designed to test for kinase inhibition are a logical starting point for its characterization.

2. How should I prepare a stock solution of this compound?

Due to the benzamide core, this compound is predicted to have low aqueous solubility.[3][4][5] Therefore, a high-concentration stock solution should be prepared in an organic solvent.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent for creating a high-concentration primary stock (e.g., 10-50 mM).

  • Procedure:

    • Accurately weigh the compound.

    • Add the calculated volume of DMSO to achieve the desired concentration.

    • Ensure complete dissolution by vortexing and, if necessary, gentle warming (not exceeding 37°C) or sonication.

    • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

3. I'm observing precipitation when I dilute my stock solution into aqueous assay buffer. What should I do?

This is a common issue with hydrophobic compounds. Here are several strategies to mitigate precipitation:

  • Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically ≤ 0.5%, to avoid solvent-induced artifacts.

  • Use a Surfactant: Incorporating a non-ionic surfactant, such as 0.01% Triton X-100 or Tween-20, in your assay buffer can help maintain the solubility of the compound.

  • Pre-dilution in Serum-Containing Media: For cell-based assays, pre-diluting the compound in serum-containing media before adding it to the cells can aid solubility, as serum proteins like albumin can bind to and chaperone hydrophobic molecules.

  • pH Adjustment of the Buffer: The solubility of compounds with ionizable groups, like the amino and pyridyl moieties in this molecule, can be pH-dependent.[6] Experimenting with slight variations in buffer pH (if your assay permits) may improve solubility.

4. What are the potential off-target effects of this compound?

Kinase inhibitors are notorious for their off-target effects due to the conserved nature of the ATP-binding pocket across the kinome.[7][8] It is crucial to consider that this compound may inhibit other kinases besides your primary target.

  • Recommendation: Profile the compound against a panel of kinases to determine its selectivity. This is a critical step in validating its use as a specific tool for studying a particular signaling pathway. Off-target effects are a common reason for unexpected experimental outcomes.[9][10]

Part 2: Troubleshooting Inconsistent Assay Results

This section provides a structured approach to diagnosing and resolving common issues that lead to variability in your experimental data.

Issue 1: High Variability Between Replicate Wells in a Biochemical Kinase Assay

High variability in a biochemical (e.g., purified enzyme) assay often points to issues with compound handling, assay setup, or reagent stability.

Caption: Troubleshooting high variability in biochemical assays.

  • Compound Precipitation:

    • Causality: Even if not visible to the naked eye, microprecipitation can lead to inconsistent concentrations of the active compound across your assay plate.

    • Protocol: Visual and Turbidity Check:

      • Prepare your highest assay concentration of the compound in the final assay buffer.

      • Let it sit for the duration of your assay.

      • Visually inspect for cloudiness or particulates.

      • For a more sensitive measurement, read the absorbance at 600 nm; an increase in absorbance over time indicates precipitation.

  • Pipetting Accuracy:

    • Causality: Small volumes of highly concentrated stock solutions are often used, making minor pipetting errors significant.

    • Protocol: Methylene Blue Dye Test:

      • Prepare a mock assay plate with buffer.

      • Add a small volume of a concentrated methylene blue solution to a few wells, mimicking your compound addition.

      • Add buffer to the final volume.

      • Visually inspect the color consistency across the wells. For a quantitative assessment, read the absorbance at the appropriate wavelength for the dye.

  • Reagent Stability (Enzyme and ATP):

    • Causality: Kinases can lose activity with improper handling or storage. ATP solutions can hydrolyze over time.

    • Protocol: Enzyme Activity Control:

      • On each assay plate, include a control with a known, standard inhibitor.

      • A consistent IC50 for the standard inhibitor across experiments indicates that your enzyme and other reagents are stable.

Issue 2: Inconsistent Results in Cell-Based Assays (e.g., Proliferation, Western Blot)

Cell-based assays introduce biological variability, which can amplify minor inconsistencies in your experimental protocol.

Caption: Troubleshooting inconsistent results in cell-based assays.

  • Compound Stability in Media:

    • Causality: Compounds can be metabolized by cells or may be unstable in the complex environment of cell culture media over long incubation periods.

    • Protocol: LC-MS Analysis of Compound in Media:

      • Add the compound to cell-free culture media and incubate under the same conditions as your experiment (37°C, 5% CO2).

      • Take samples at different time points (e.g., 0, 2, 8, 24 hours).

      • Analyze the concentration of the parent compound by LC-MS to determine its half-life in the media.

  • Cell Health and Density:

    • Causality: The physiological state of your cells can dramatically impact their response to a compound. Confluent or starved cells will respond differently than cells in the logarithmic growth phase.

    • Protocol: Standardization of Cell Seeding:

      • Always use cells within a specific passage number range.

      • Seed cells at a consistent density that ensures they are in the logarithmic growth phase at the time of treatment.

      • Perform a cell count and viability assessment (e.g., trypan blue exclusion) before each experiment.

  • Cell Permeability and Efflux:

    • Causality: The compound may not be efficiently crossing the cell membrane, or it may be actively removed from the cell by efflux pumps (e.g., P-glycoprotein).

    • Protocol: Efflux Pump Inhibition Assay:

      • Co-treat your cells with your compound and a known efflux pump inhibitor (e.g., verapamil).

      • If the apparent potency of your compound increases in the presence of the efflux pump inhibitor, it suggests that efflux is a factor.

Part 3: Data Interpretation and Best Practices

Table 1: Summary of Key Physicochemical Properties and Their Implications

PropertyValue/PredictionImplication for Assays
Molecular Formula C₁₄H₁₅N₃O[11]-
Molecular Weight 241.29 g/mol [11]Used for calculating molar concentrations.
Purity Typically >95%[11]Impurities could have off-target effects. Always confirm purity from the supplier.
Aqueous Solubility Predicted to be lowRequires an organic solvent (e.g., DMSO) for stock solutions. Prone to precipitation in aqueous buffers.
pKa Contains basic amino and pyridyl groupsSolubility and target engagement may be pH-dependent.

Best Practices for Reliable Data:

  • Always Include Controls: Positive and negative controls are essential for interpreting your data.

    • Vehicle Control: (e.g., DMSO) to account for solvent effects.

    • Positive Control: A known inhibitor of your target to confirm assay performance.

  • Generate Dose-Response Curves: Testing a single concentration of the compound can be misleading. A full dose-response curve is necessary to determine potency (e.g., IC50 or EC50).

  • Confirm On-Target Engagement: In cell-based assays, a downstream readout (like a proliferation assay) does not confirm that the compound is acting on your intended target.

    • Recommendation: Use a target engagement assay, such as a cellular thermal shift assay (CETSA) or a phospho-specific Western blot for a downstream substrate of the target kinase, to confirm that the compound is interacting with its intended target in cells.

By systematically addressing these potential sources of variability, you can enhance the reproducibility and reliability of your experiments with 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide.

References

  • N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide - NCBI. (2007, May 30). National Center for Biotechnology Information. [Link]

  • 4-amino-3-methyl-n-(4-methyl-2-pyridyl)benzamide - ChemUniverse. (n.d.). ChemUniverse. [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (2018). Science Translational Medicine. [Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC. (2024, February 27). National Center for Biotechnology Information. [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2015). BMC Systems Biology. [Link]

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide - MDPI. (n.d.). MDPI. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020, March 3). The Institute of Cancer Research, London. [Link]

  • Benzamide - Wikipedia. (n.d.). Wikipedia. [Link]

  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • Benzamide | C7H7NO | CID 2331 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Optimization

Technical Support Center: Enhancing the Bioavailability of Benzamide-Based Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable insights into overcoming the common challenges associated wi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable insights into overcoming the common challenges associated with the bioavailability of benzamide-based compounds. Our goal is to equip you with the scientific rationale and practical methodologies to advance your research and development efforts.

Introduction: The Benzamide Bioavailability Challenge

Benzamide and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents. However, their journey from administration to systemic circulation is often fraught with challenges. Low oral bioavailability is a frequent hurdle, primarily stemming from poor aqueous solubility, inadequate intestinal permeability, and extensive first-pass metabolism.[1][2] Many benzamide compounds are crystalline solids with limited ability to dissolve in gastrointestinal fluids, a prerequisite for absorption.[1][2]

This guide provides a structured approach to diagnosing and resolving these issues, moving from frequently asked questions to detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the bioavailability of benzamide drug candidates.

1. What are the initial steps when a benzamide candidate exhibits low oral bioavailability?

The first crucial step is to pinpoint the root cause. Low bioavailability is typically a consequence of one or more of the following factors: poor solubility, low permeability, or significant first-pass metabolism.[1] A systematic evaluation using in vitro assays is the recommended starting point. Begin by assessing the aqueous solubility and dissolution rate of your compound. Concurrently, evaluate its permeability using a Caco-2 cell assay and its metabolic stability with liver microsomes. The collective data from these initial assessments will inform a targeted strategy for enhancement.[1]

2. How can the solubility of a poorly soluble benzamide compound be improved?

A variety of formulation strategies can be employed to enhance the solubility of benzamide derivatives. These include:

  • Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area-to-volume ratio, which can improve the dissolution rate.[1][3]

  • Solid Dispersions: Creating an amorphous solid dispersion of the drug within a polymer matrix can markedly increase its aqueous solubility and dissolution.[1]

  • Lipid-Based Formulations: Systems such as Self-Microemulsifying Drug Delivery Systems (SMEDDS) can enhance the solubilization of lipophilic drugs in the gastrointestinal tract.[1][4]

  • Complexation: The use of cyclodextrins to form inclusion complexes can increase the aqueous solubility of hydrophobic drug molecules.[1][4]

  • Co-crystals: Engineering co-crystals with a highly soluble co-former can alter the physicochemical properties of the benzamide drug to favor solubility.

3. If a benzamide compound has good solubility but still exhibits low bioavailability, what are the likely causes?

When solubility is not the limiting factor, low bioavailability is often attributable to poor intestinal permeability or extensive first-pass metabolism.[1] The benzamide functional group itself can be susceptible to significant metabolism by cytochrome P450 enzymes in the gut wall and liver.[1]

4. When is a prodrug strategy appropriate for a benzamide candidate?

A prodrug approach is a powerful tool to transiently modify the physicochemical properties of a drug to overcome bioavailability barriers.[5][6][7] For benzamides with poor permeability, a more lipophilic prodrug can be designed to enhance passive diffusion across the intestinal epithelium.[1][8] For compounds susceptible to high first-pass metabolism, a prodrug can be engineered to mask the metabolically labile site.[1] Following absorption, the prodrug is designed to be cleaved, releasing the active parent drug.[1][5]

5. Which in vitro assays are indispensable for predicting the oral bioavailability of benzamide drug candidates?

Several in vitro assays are critical for predicting oral bioavailability:[1]

  • Solubility Assays: To determine the aqueous solubility at various pH levels.

  • Dissolution Testing: To measure the rate at which the drug dissolves from its formulation.

  • Caco-2 Permeability Assay: A widely used cell-based model to assess intestinal permeability and identify substrates of efflux transporters.[1][9]

  • Liver Microsome Stability Assay: To predict the extent of first-pass metabolism in the liver.[1]

Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to troubleshooting common experimental issues encountered when working to enhance the bioavailability of benzamide-based compounds.

Problem 1: Low Aqueous Solubility and Dissolution Rate

Causality: Many benzamide derivatives are crystalline compounds with strong intermolecular forces, leading to low aqueous solubility.[1][2] This poor solubility is a primary rate-limiting step for oral absorption.[10]

Troubleshooting Workflow:

Caption: Workflow for addressing low aqueous solubility.

Experimental Protocols:

Protocol 1: Preparation of Amorphous Solid Dispersion by Spray Drying

  • Polymer Selection: Choose a suitable polymer (e.g., PVP, HPMC, Soluplus®) based on drug-polymer miscibility and stability studies.

  • Solvent System: Dissolve both the benzamide compound and the selected polymer in a common volatile solvent or solvent mixture.

  • Spray Drying: Atomize the solution into a hot air stream using a spray dryer. The rapid solvent evaporation prevents drug crystallization, resulting in an amorphous solid dispersion.[3][11]

  • Characterization: Analyze the resulting powder using Powder X-ray Diffraction (PXRD) to confirm the amorphous state and Differential Scanning Calorimetry (DSC) to assess drug-polymer interactions.

  • Dissolution Testing: Perform dissolution studies under relevant physiological pH conditions to compare the dissolution rate of the amorphous solid dispersion to the crystalline drug.

Data Interpretation:

FormulationCrystalline FormAmorphous Solid Dispersion
Apparent Solubility (µg/mL) LowSignificantly Increased
Dissolution Rate SlowRapid
PXRD Pattern Sharp PeaksHalo Pattern

A significant increase in apparent solubility and a rapid dissolution rate for the amorphous solid dispersion indicate a successful formulation strategy.

Problem 2: Poor Intestinal Permeability

Causality: Even with adequate solubility, the physicochemical properties of a benzamide compound, such as high polarity or molecular size, may hinder its ability to passively diffuse across the intestinal epithelium.[8] Furthermore, the compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen.[12][13][14]

Troubleshooting Workflow:

Caption: Decision tree for addressing poor intestinal permeability.

Experimental Protocols:

Protocol 2: Caco-2 Permeability Assay to Determine Efflux Ratio

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a confluent monolayer, which typically takes 21 days.

  • Transport Studies:

    • Apical to Basolateral (A-B) Transport: Add the benzamide compound to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time.

    • Basolateral to Apical (B-A) Transport: Add the compound to the basolateral side and measure its appearance on the apical side.

  • Quantification: Analyze the concentration of the compound in the receiver compartments using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Apparent Permeability (Papp):

    • Papp (A-B) and Papp (B-A) are calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration.

  • Calculate Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B).

Data Interpretation:

ParameterValueInterpretation
Papp (A-B) < 1 x 10⁻⁶ cm/sLow Permeability
1-10 x 10⁻⁶ cm/sModerate Permeability
> 10 x 10⁻⁶ cm/sHigh Permeability
Efflux Ratio (ER) > 2Indicates active efflux

An ER greater than 2 suggests that the compound is a substrate for efflux transporters, which is a likely contributor to its low bioavailability.[1]

Problem 3: Extensive First-Pass Metabolism

Causality: The benzamide moiety can be susceptible to metabolic enzymes, particularly cytochrome P450s, in the gut wall and liver.[1] This can lead to significant degradation of the compound before it reaches systemic circulation.

Troubleshooting Workflow:

Caption: Pathway for investigating and mitigating first-pass metabolism.

Experimental Protocols:

Protocol 3: Human Liver Microsome (HLM) Stability Assay

  • Incubation: Incubate the benzamide compound at a known concentration with human liver microsomes in the presence of NADPH (a necessary cofactor for CYP450 enzymes) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the enzymatic reaction in the aliquots by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: Quantify the remaining concentration of the parent compound at each time point using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent drug against time. The slope of the linear regression line corresponds to the elimination rate constant (k).

  • Calculate In Vitro Half-Life (t1/2): t1/2 = 0.693 / k.

Data Interpretation:

In Vitro t1/2 (min)Predicted In Vivo Hepatic Clearance
> 30Low
5 - 30Intermediate
< 5High

A short in vitro half-life suggests that the compound is rapidly metabolized and that first-pass metabolism is a significant barrier to oral bioavailability.

Advanced Strategies: Nanotechnology and Prodrug Design

For particularly challenging compounds, more advanced strategies may be necessary.

Nanotechnology-Based Approaches:

Nanotechnology offers innovative solutions to enhance the bioavailability of poorly soluble drugs.[15][16][17] By reducing particle size to the nanoscale, these approaches increase the surface area for dissolution and can improve absorption.[15][17]

  • Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers. They can be administered orally or parenterally.

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate lipophilic drugs, enhancing their solubility and protecting them from degradation.[15][17]

  • Polymeric Nanoparticles: Composed of biodegradable polymers, these can provide controlled drug release and improved tissue penetration.[15]

Prodrug Design:

The design of a prodrug involves the chemical modification of a drug molecule to form a new compound that, upon administration, will be converted to the active parent drug.[5][7] This approach can be used to:

  • Increase Permeability: By masking polar functional groups with lipophilic moieties, the prodrug can more easily cross the intestinal membrane.[8][18]

  • Bypass First-Pass Metabolism: A prodrug can be designed to protect the part of the molecule that is vulnerable to metabolic enzymes.[1]

  • Targeted Delivery: Prodrugs can be designed to be activated by specific enzymes that are present at the target site of action.[19]

Conclusion

Enhancing the bioavailability of benzamide-based compounds requires a systematic and multi-faceted approach. By understanding the underlying causes of poor bioavailability and employing the appropriate troubleshooting strategies and experimental protocols, researchers can significantly improve the chances of success for their drug candidates. This guide serves as a starting point for navigating the complexities of drug development and provides a framework for making informed decisions to optimize the therapeutic potential of benzamide-based compounds.

References

Sources

Troubleshooting

Technical Support Center: Optimizing 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide Analogs

Document ID: TSC-BNZ-4A3M-V1.0 Last Updated: January 21, 2026 Welcome to the technical support center for the optimization of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide, a promising scaffold for kinase inhibition....

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-BNZ-4A3M-V1.0

Last Updated: January 21, 2026

Welcome to the technical support center for the optimization of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide, a promising scaffold for kinase inhibition. This guide provides in-depth troubleshooting advice, optimization workflows, and validated protocols to help researchers overcome common hurdles in the lead optimization process. Our goal is to explain not just what to do, but why specific modifications are rational choices for improving potency, selectivity, and drug-like properties.

The core structure of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide is analogous to scaffolds found in several kinase inhibitors, which often target the ATP-binding site.[1][2] Modifications must be carefully planned to enhance key interactions while improving physicochemical properties.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial challenges researchers face when working with this benzamide series.

Q1: My compound exhibits poor aqueous solubility (<10 µM), leading to unreliable bioassay results. What are the primary strategies to improve this?

A1: Poor aqueous solubility is a frequent challenge with planar, aromatic compounds and a major hurdle for drug development.[3] More than 40% of new chemical entities are practically insoluble in water, which can severely limit bioavailability.[3]

Causality: The core scaffold has a calculated logP (cLogP) that is relatively high due to its aromatic nature. High logP is inversely correlated with aqueous solubility.[4] Furthermore, the planarity of the molecule can lead to strong crystal lattice packing, increasing the melting point and further reducing solubility.[4]

Troubleshooting Strategies:

  • Introduce Polar Functional Groups: The most direct strategy is to add polar groups to increase hydrophilicity.[4]

    • Where to Modify: The solvent-exposed regions of the molecule are ideal. Based on common kinase inhibitor binding modes, the periphery of the benzamide ring or the pyridyl ring are often solvent-exposed.

    • Recommended Groups: Consider adding small, polar functionalities like a hydroxyl (-OH), a methoxy (-OCH3), or, for a more significant impact, a morpholine or piperazine ring. These are often appended via a short alkyl linker to the benzamide nitrogen or the aniline amino group.

  • Disrupt Molecular Planarity: Introducing sp3-hybridized carbons can break planarity, weaken crystal packing, and improve solubility.[4]

    • Strategy: Replacing the methyl group on the central phenyl ring with a cyclopropyl group can introduce a three-dimensional character without significantly increasing molecular weight.

  • Salt Formation: If your molecule contains a sufficiently basic nitrogen (like the pyridine ring or an added aliphatic amine), salt formation with a pharmaceutically acceptable acid (e.g., HCl, mesylate) is a highly effective method to improve solubility and dissolution rates.[5][6]

Q2: I'm observing significant off-target activity against related kinases. What structural modifications can enhance selectivity?

A2: Kinase active sites are highly conserved, especially in the ATP-binding hinge region, making selectivity a common challenge.[7] Selectivity is often achieved by exploiting subtle differences in the regions immediately surrounding the ATP pocket.

Causality: Off-target activity arises when your compound fits equally well into the active site of another kinase. The goal is to introduce modifications that create favorable interactions with your primary target but cause steric hindrance or unfavorable interactions with off-targets.

Troubleshooting Strategies:

  • Target Unique Pockets: Analyze the crystal structures of your target and primary off-target kinases. Look for differences in nearby "selectivity pockets."

    • Modification Strategy: Design modifications that project into these unique pockets. For example, substituting the methyl group on the pyridyl ring (position 4) with a bulkier group like an isopropyl or a small cycloalkyl ring could be tolerated by your target but clash with a smaller pocket in an off-target kinase.

  • Vary H-Bonding Vectors: The N-(4-methyl-2-pyridyl) group is critical for hinge-binding interactions.[8]

    • Strategy: While the core interaction is likely essential, subtle changes can fine-tune selectivity. Consider shifting the nitrogen position in the pyridine ring (e.g., to a 3-pyridyl isomer). This alters the hydrogen bond vector and may be better accommodated by one kinase over another.[8]

  • Increase Rigidity: A flexible molecule can adopt multiple conformations to fit into different active sites. Restricting the conformation can lock it into a shape that is optimal for your target.

    • Strategy: Introduce conformational constraints. For example, linking the 3-methyl group back to the 4-amino group with a carbon bridge to form a dihydro-quinolinone scaffold can rigidify the molecule and improve selectivity.

Q3: The compound shows poor metabolic stability in liver microsome assays. What are the likely metabolic "hot spots" and how can I block them?

A3: N-aryl benzamides can be susceptible to metabolic modification by cytochrome P450 (CYP) enzymes, which can lead to rapid clearance and potential toxicity.[9][10]

Causality: Metabolically labile sites are typically electron-rich or sterically accessible positions susceptible to oxidation.

Likely Metabolic Hot Spots & Solutions:

  • Para-position of Phenyl Rings: Unsubstituted positions para to activating groups are prime candidates for hydroxylation.

    • Blocking Strategy: Introduce a metabolically stable group at this position, such as a fluorine (F) or chlorine (Cl) atom. Halogenation can block oxidation and may also improve binding affinity.

  • Methyl Groups: The methyl groups on both the central phenyl ring and the pyridyl ring are susceptible to benzylic oxidation to form alcohols and then carboxylic acids.

    • Blocking Strategy: Replace the methyl group with a metabolically robust bioisostere. A trifluoromethyl (-CF3) group is a classic replacement that is resistant to oxidation and can improve binding through favorable electronic interactions.[11][12]

  • Amide Bond: The central amide linker can be susceptible to hydrolysis.

    • Blocking Strategy: Consider replacing the amide with a more stable bioisostere. A 1,2,4-triazole or an oxadiazole ring can mimic the hydrogen bonding properties of the amide while offering superior metabolic stability.[11][13]

Section 2: Optimization Workflows & Advanced Guides

Guide 1: A Systematic Workflow for Improving On-Target Potency

Improving potency requires a systematic, data-driven approach to exploring the structure-activity relationship (SAR). This workflow ensures that modifications are logical and build upon previous results.

// Node Definitions A [label="Define Core Scaffold\n(4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Identify Key Modification Vectors\n(R1, R2, R3, R4)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Synthesize Initial Analog Set\n(e.g., Vary R4 on Pyridyl Ring)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Screen: On-Target Assay (IC50)\nSelectivity Panel (IC50)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Analyze SAR Data\nPotency? Selectivity?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF", width=2.5, height=1.2]; F [label="Potency Improved?\nSelectivity Maintained?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF", width=2.5, height=1.2]; G [label="Fix Best R4 Group\nSynthesize Next Analog Set (Vary R1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Re-evaluate Modification Strategy\nConsider Bioisosteric Replacement", fillcolor="#FBBC05", fontcolor="#202124"]; I [label="Advance Lead Candidate\n(Potent, Selective, Good Properties)", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [label="Analyze Structure"]; B -> C [label="Design Library"]; C -> D [label="Test Analogs"]; D -> E [label="Consolidate Data"]; E -> F [label="Decision Point"]; F -> G [label="Yes", color="#34A853"]; F -> H [label="No", color="#EA4335"]; G -> D [label="Iterate"]; H -> C [label="Redesign"]; G -> I [label="Optimization Complete", dir=none, style=dashed, color="#5F6368"]; }

Caption: Iterative workflow for potency and selectivity optimization.

The diagram below illustrates the key vectors for chemical modification on the core scaffold.

// Nodes for labels R1 [label="R1\n(Solvent-Exposed,\nSolubility/PK)", shape=plaintext, fontcolor="#EA4335"]; R2 [label="R2\n(Sterics & Potency)", shape=plaintext, fontcolor="#4285F4"]; R3 [label="R3\n(Hinge Binding & Selectivity)", shape=plaintext, fontcolor="#34A853"]; linker [label="Amide Linker\n(Metabolic Stability)", shape=plaintext, fontcolor="#FBBC05"];

// Edges to point to positions R1 -> scaffold [headclip=false, tailclip=false, arrowhead=vee, color="#EA4335", pos="e,150,130", labelangle=0]; R2 -> scaffold [headclip=false, tailclip=false, arrowhead=vee, color="#4285F4", pos="e,190,175", labelangle=0]; R3 -> scaffold [headclip=false, tailclip=false, arrowhead=vee, color="#34A853", pos="e,330,175", labelangle=0]; linker -> scaffold [headclip=false, tailclip=false, arrowhead=vee, color="#FBBC05", pos="e,250,140", labelangle=0]; }

Caption: Key modification points on the core scaffold.

Example SAR Table:

The following table presents hypothetical data from an initial screen of modifications at the R3 position (4-methyl on the pyridyl ring) to illustrate the SAR analysis process. The goal is to improve potency against the target kinase (e.g., Kinase A) while maintaining or improving selectivity against a common off-target (e.g., Kinase B).

Compound IDR3 ModificationKinase A IC50 (nM)Kinase B IC50 (nM)Selectivity Index (Kinase B / Kinase A)
LEAD-001 -CH₃501503
LEAD-002 -H2505002
LEAD-003 -Cl352106
LEAD-004 -CF₃2050025
LEAD-005 -OCH₃801201.5

Analysis:

  • Removing the methyl group (LEAD-002 ) is detrimental, suggesting it occupies a beneficial hydrophobic pocket.

  • Adding a chloro group (LEAD-003 ) slightly improves potency and doubles selectivity.

  • The trifluoromethyl group (LEAD-004 ) provides the best result, with a >2-fold improvement in potency and an 8-fold improvement in selectivity. This is likely due to favorable electronic interactions and metabolic blocking.

  • The methoxy group (LEAD-005 ) is poorly tolerated, likely due to steric or electronic factors.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling to Modify the Pyridyl Ring (R3 Position)

This protocol describes a standard method for creating carbon-carbon bonds on the pyridyl ring, allowing for the introduction of various aryl or alkyl groups. This is a key reaction for exploring SAR at this position.

Materials:

  • 4-Amino-N-(4-chloro-2-pyridyl)-3-methylbenzamide (starting material)

  • Desired boronic acid or boronic ester (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask, add the starting material (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst to the stirring reaction mixture under the inert atmosphere.

  • Heat the reaction to 90-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield the desired modified compound.

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Self-Validation: The protocol's success is validated by LC-MS monitoring, which should show the consumption of the starting material and the appearance of a new peak with the expected mass of the product. Final purity should be assessed by NMR and HPLC.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent ATP-based)

This protocol provides a general framework for assessing the IC50 value of synthesized compounds against a target kinase.

Materials:

  • Recombinant Kinase (e.g., Kinase A)

  • Kinase-specific substrate peptide

  • ATP solution

  • Assay buffer (containing MgCl₂)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • Test compounds dissolved in 100% DMSO

  • White, opaque 384-well assay plates

Step-by-Step Methodology:

  • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps for a 10-point curve.

  • In the 384-well plate, add 50 nL of each compound dilution. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Prepare the enzyme/substrate master mix in assay buffer and add 5 µL to each well.

  • Allow the enzyme and inhibitor to incubate for 15 minutes at room temperature.

  • Prepare the ATP solution (at the known Km concentration for the enzyme) in assay buffer. Add 5 µL to each well to initiate the kinase reaction.

  • Incubate the reaction for 1 hour at room temperature.

  • Stop the reaction and measure the remaining ATP by adding 10 µL of the Kinase-Glo® reagent to each well.

  • Incubate for 10 minutes to allow the luminescent signal to stabilize.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls. Plot the data and fit to a four-parameter dose-response curve to determine the IC50 value.

Trustworthiness: This protocol includes essential controls (no inhibitor for 0% inhibition, no enzyme for 100% inhibition) to ensure the data is reliable and can be accurately normalized.

References

  • Jadhav, N., et al. (2020). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Mena-Ulecia, K., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. Pharmaceuticals. Available at: [Link]

  • Sapra, A., et al. (2024). Discovery of N-Aryl-Benzimidazolone Analogs as Novel Potential HSP90 Inhibitors: A Computational Approach. MDPI. Available at: [Link]

  • Bradbury, R. H., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2022). Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site. Journal of Medicinal Chemistry. Available at: [Link]

  • Kumar, R., et al. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal Chemistry. Available at: [Link]

  • Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. Available at: [Link]

  • Kawamura, A., et al. (2016). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Hujaily, E., et al. (2019). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Hypha Discovery (n.d.). Bioisosteres that influence metabolism. Hypha Discovery Blogs. Available at: [Link]

  • Singh, S. K., et al. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. Available at: [Link]

  • Al-Warhi, T., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI. Available at: [Link]

  • Cambridge MedChem Consulting (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]

  • Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Rasayan Journal of Chemistry. Available at: [Link]

  • Contract Pharma (2017). Optimizing Drug Solubility. Contract Pharma. Available at: [Link]

  • Rossi, D., et al. (2024). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. bioRxiv. Available at: [Link]

  • Editorial (2023). Recent advances in the research and development of kinase-inhibitory anticancer molecules. Frontiers in Pharmacology. Available at: [Link]

  • Meanwell, N. A. (2012). Application of Bioisosteres in Drug Design. University of Connecticut. Available at: [Link]

  • Ahmad, Z., et al. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. MDPI. Available at: [Link]

  • Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research. Available at: [Link]

  • Jiang, W., et al. (2019). Optimization of the benzamide fragment targeting the S2' site leads to potent dipeptidyl peptidase-IV inhibitors. Bioorganic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (2007). N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide. PubChem. Available at: [Link]

  • Xiang, R., et al. (2023). Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171. European Journal of Medicinal Chemistry. Available at: [Link]

  • CAS (2023). Dealing with the challenges of drug discovery. CAS. Available at: [Link]

  • Permatasari, D., & Yusuf, M. (2022). ADMET prediction of the N-(phenylcarbamoyl)benzamide compound. ResearchGate. Available at: [Link]

  • Dvorak, C. A., et al. (2015). Discovery of a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Structural Confirmation of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, multi-faceted analytical approach to unequivocally confirm the chemical structure of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, multi-faceted analytical approach to unequivocally confirm the chemical structure of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide and its derivatives. As a class of compounds with significant potential in medicinal chemistry, rigorous structural elucidation is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of research findings. This document moves beyond a simple listing of techniques, offering a logical workflow that integrates data from multiple spectroscopic and analytical methods, grounded in established scientific principles.

The Structural Hypothesis: Key Features for Confirmation

The foundational step in any structural elucidation is to understand the constituent parts of the target molecule. 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide is comprised of two key aromatic systems—a substituted aminobenzoyl group and a methyl-substituted pyridyl group—linked by an amide bond. The core structure possesses several key features that will be interrogated by the analytical techniques detailed below.

Figure 1. Core Structure of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide

Our objective is to confirm:

  • The overall molecular weight.

  • The presence of the amide, primary amine, and methyl functional groups.

  • The substitution pattern on both the benzene and pyridine rings.

  • The connectivity between the benzoyl and pyridyl moieties via the amide linkage.

Mass Spectrometry: The First Step in Molecular Confirmation

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and obtaining initial structural information through fragmentation analysis.[1][2] For novel compounds, obtaining a high-resolution mass spectrum (HRMS) is critical for confirming the elemental composition.

Expected Mass Spectrum Data

For 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide (Molecular Formula: C₁₄H₁₅N₃O), the expected monoisotopic mass is 241.1215 Da. An HRMS experiment should yield a mass-to-charge ratio (m/z) value extremely close to this, confirming the elemental formula.

Table 1: Predicted High-Resolution Mass Spectrometry Data

Ion Species Molecular Formula Calculated m/z
[M+H]⁺ C₁₄H₁₆N₃O⁺ 242.1288
[M+Na]⁺ C₁₄H₁₅N₃ONa⁺ 264.1107

| [M-H]⁻ | C₁₄H₁₄N₃O⁻ | 240.1142 |

Fragmentation Analysis

Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem MS (MS/MS) will cause the molecular ion to break apart in predictable ways.[3][4] The stability of the resulting fragments dictates the observed fragmentation pattern. Key expected cleavages include:

  • Amide Bond Cleavage: The most common fragmentation pathway for amides is cleavage of the C-N bond, leading to the formation of acylium ions.

  • Loss of Small Molecules: Neutral losses, such as the loss of the methyl radical (•CH₃), are also anticipated.

Fragmentation_Pathway Figure 2. Plausible MS Fragmentation of the [M+H]⁺ Ion cluster_frags Figure 2. Plausible MS Fragmentation of the [M+H]⁺ Ion Parent [C₁₄H₁₆N₃O]⁺ m/z = 242.13 Frag1 [C₈H₈NO]⁺ m/z = 134.06 (4-amino-3-methylbenzoyl cation) Parent->Frag1 - C₆H₈N₂ (4-methyl-2-aminopyridine) Frag2 [C₆H₇N₂]⁺ m/z = 107.06 (protonated 4-methyl-2-aminopyridine) Parent->Frag2 - C₈H₈O (4-amino-3-methylketene)

Figure 2. Plausible MS Fragmentation of the [M+H]⁺ Ion

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Chromatographic Separation: Inject the sample onto a liquid chromatography (LC) system equipped with a C18 column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). This step ensures sample purity before mass analysis.

  • Mass Spectrometry: Interface the LC system with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Acquire data in both positive and negative ion modes to observe different ion species. Perform a data-dependent acquisition (DDA) or data-independent acquisition (DIA) to trigger MS/MS fragmentation of the most intense precursor ions.[5]

  • Data Analysis: Determine the accurate mass of the parent ion and compare it with the theoretical value. Analyze the fragmentation pattern to identify key structural fragments.

Infrared (IR) Spectroscopy: Probing the Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[6] Each functional group absorbs IR radiation at a characteristic frequency, corresponding to the energy required to cause its bonds to vibrate.[7]

Characteristic Absorption Bands

For the target molecule, the IR spectrum should display several key absorption bands that confirm the presence of its core functional groups. The positions of these bands can be influenced by the molecular environment, such as hydrogen bonding.

Table 2: Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Mode Expected Intensity
3450 - 3300 Primary Amine (N-H) Symmetric & Asymmetric Stretch Medium-Strong
3350 - 3150 Amide (N-H) Stretch Medium
3100 - 3000 Aromatic (C-H) Stretch Medium-Weak
2980 - 2850 Methyl (C-H) Stretch Medium-Weak
1680 - 1640 Amide I (C=O) Stretch Strong
1620 - 1580 Aromatic (C=C) Ring Stretch Medium

| 1550 - 1500 | Amide II (N-H) | Bend | Medium-Strong |

The presence of a strong band around 1650 cm⁻¹ (Amide I) is highly indicative of the carbonyl group in the amide linkage.[8] The appearance of distinct N-H stretching bands for both the primary amine and the secondary amide provides further structural confirmation.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.

  • Background Scan: Perform a background scan of the empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Lower the ATR anvil to bring the sample into contact with the crystal and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically background-subtracted. Analyze the positions and intensities of the absorption bands and compare them to correlation tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution.[10] Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and number of atoms in the molecule.

Predicted ¹H and ¹³C NMR Spectra

The chemical shifts (δ) in NMR are highly sensitive to the electronic environment of each nucleus. Based on the structure, we can predict the approximate chemical shifts and coupling patterns.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Atom Position (see Fig. 1) Predicted ¹H δ (ppm), Multiplicity, Integration Predicted ¹³C δ (ppm) Rationale
Amide N-H ~10.0, singlet, 1H - Deshielded proton on nitrogen adjacent to a carbonyl.
Benzene C-H (ortho to C=O) ~7.8, singlet, 1H ~128 Ortho to the electron-withdrawing amide group.
Benzene C-H (ortho to NH₂) ~7.5, doublet, 1H ~125 Influenced by both activating and deactivating groups.
Benzene C-H (meta to NH₂) ~6.7, doublet, 1H ~115 Shielded by the electron-donating amine group.
Pyridine C-H (position 6) ~8.2, doublet, 1H ~148 Adjacent to the ring nitrogen, highly deshielded.
Pyridine C-H (position 5) ~7.7, doublet, 1H ~138 Standard aromatic region for pyridine.
Pyridine C-H (position 3) ~8.1, singlet, 1H ~147 Deshielded by proximity to ring nitrogen.
Amine NH₂ ~5.5, broad singlet, 2H - Protons on the primary amine, often broad.
Benzene CH₃ ~2.2, singlet, 3H ~18 Standard methyl group on an aromatic ring.
Pyridine CH₃ ~2.4, singlet, 3H ~21 Standard methyl group on a pyridine ring.
Benzene C-NH₂ - ~150 Carbon attached to the strongly donating amine group.
Benzene C-CH₃ - ~125 Carbon attached to the methyl group.
Benzene C-C=O - ~135 Quaternary carbon adjacent to the amide.
Amide C=O - ~165 Characteristic chemical shift for an amide carbonyl.
Pyridine C-NH - ~152 Carbon attached to the amide nitrogen.

| Pyridine C-CH₃ | - | ~155 | Carbon attached to the methyl group. |

Note: These are estimated values. 2D NMR experiments like COSY (H-H correlation), HSQC (C-H correlation), and HMBC (long-range C-H correlation) are essential for unambiguous assignment.[11]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be run to distinguish between CH, CH₂, and CH₃ signals.

  • 2D NMR Acquisition: If assignments are ambiguous, acquire 2D spectra (COSY, HSQC, HMBC) to establish connectivity between protons and carbons.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and analyze the chemical shifts and coupling constants to piece together the molecular structure.

Single-Crystal X-ray Crystallography: Unambiguous 3D Structure

When a suitable single crystal can be grown, X-ray crystallography provides the absolute, unambiguous 3D structure of a molecule in the solid state.[12] It yields precise information on bond lengths, bond angles, and intermolecular interactions, serving as the ultimate confirmation of the proposed structure.[13]

Expected Structural Information

A successful crystal structure determination would confirm:

  • The exact connectivity of all atoms.

  • The planarity of the aromatic rings and the amide group.

  • The dihedral angle between the benzene and pyridine rings.

  • Intermolecular hydrogen bonding patterns, for instance, between the amine and amide groups of adjacent molecules.

Experimental Protocol: X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Select a high-quality crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data, yielding the final crystal structure.

Integrated Workflow for Structural Confirmation

The most robust approach to structure confirmation relies on the synergistic use of these techniques. Data from one method should corroborate the others, building a self-validating system of evidence.

G Figure 3. Integrated Workflow for Structural Elucidation cluster_start Initial Analysis cluster_spectro Spectroscopic Confirmation cluster_final Absolute Confirmation start Synthesized Compound ms Mass Spectrometry (LC-MS) start->ms Determine Molecular Formula & Initial Fragmentation ir IR Spectroscopy ms->ir Confirm Functional Groups nmr NMR Spectroscopy (¹H, ¹³C, 2D) ir->nmr Map Atomic Connectivity xray X-Ray Crystallography (if single crystal available) nmr->xray Obtain Absolute 3D Structure final Confirmed Structure nmr->final Propose Final Structure xray->final

Figure 3. Integrated Workflow for Structural Elucidation

By following this integrated workflow, researchers can confidently and rigorously confirm the structure of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide derivatives, providing a solid foundation for further drug development and scientific investigation.

References

  • J-Stage. (n.d.). Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. Retrieved from [Link]

  • Zenodo. (2024). COMPREHENSIVE STUDY OF ANALYTICAL TECHNIQUES IN DRUG DISCOVERY. Retrieved from [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. [Link]

  • Liu, Y., Romijn, E. P., Verniest, G., Laukens, K., & De Vijlder, T. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. TrAC Trends in Analytical Chemistry, 121, 115686. [Link]

  • Semantic Scholar. (n.d.). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Retrieved from [Link]

  • Li, S., & Li, L. (2021). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Analytica, 2(4), 219-234. [Link]

  • Ufaruna, N. (2014). Infrared Absorption Band Assignment in Benzanilide and Some of its p-Substituted Derivatives. International Journal of Science and Technology, 3(11).
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Clark, J. (2015). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra.
  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

  • Scribd. (n.d.). Characteristic Infrared Absorption Bands. Retrieved from [Link]

  • Al-Masoudi, N. A., Al-Amiery, A. A., & Kadhum, A. A. H. (2015). Crystal structure of 2-methyl-N-[(4-methyl-pyridin-2-yl)carbamothioyl]benzamide. Acta crystallographica. Section E, Crystallographic communications, 71(Pt 5), o356. [Link]

  • G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. Retrieved from [Link]

  • University of North Texas. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
  • ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of... Retrieved from [Link]

  • Mr. Wakeford's Chemistry Help. (2020, May 22). Interpreting Mass Spectra [Video]. YouTube. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-[(1-naphthyloxy)methyl]-N-(3-pyridinylmethyl)benzamide - Optional[13C NMR]. Retrieved from [Link]

  • ChemUniverse. (n.d.). 4-AMINO-3-METHYL-N-(3-PYRIDYLMETHYL)BENZAMIDE [P41153]. Retrieved from [Link]

  • Keglevich, G., Rádai, Z., Kiss, N. Z., & Grün, A. (2021). Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package. Crystals, 11(8), 938. [Link]

  • Universidad de Granada. (n.d.). NMR spectroscopy study of new imidamide derivatives as nitric oxide synthase inhibitors.
  • Perles, J. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals, 10(10), 934. [Link]

  • Gochev, G., & Stoyanov, N. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2021(4), M1286. [Link]

  • Drebushchak, T. N., Drebushchak, V. A., & Boldyreva, E. V. (2022). 4-[(Benzylamino)carbonyl]-1-methylpyridinium bromide hemihydrate: X-ray diffraction study and Hirshfeld surface analysis. Acta crystallographica. Section E, Crystallographic communications, 78(Pt 1), 60–66. [Link]

  • ResearchGate. (2016). Single Crystal XRD, Bioevaluation and DFT Analysis of 4-Phenylsulfanylbutyric Acid (4PSBA) and Its Cocrystal with 2-Amino-5-nitropyridine (2A5NP). Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide

In the landscape of pharmaceutical development, the unwavering reliability of analytical data is paramount. For a compound such as 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide, a crucial intermediate or potential act...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the unwavering reliability of analytical data is paramount. For a compound such as 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide, a crucial intermediate or potential active pharmaceutical ingredient (API), the methods used to quantify and characterize it must be beyond reproach. This guide provides an in-depth, experience-driven comparison and cross-validation of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

The cross-validation detailed herein is not merely a procedural checklist but a foundational scientific inquiry to ensure inter-method and inter-laboratory consistency. This is critical, for instance, when a method is transferred from a research and development setting to a quality control laboratory. The objective is to demonstrate that both a primary method (e.g., HPLC) and a secondary or alternative method (e.g., UV-Vis) produce comparable, reliable, and accurate results for the intended analytical purpose.

The Imperative of Cross-Validation

Analytical method cross-validation is the systematic process of verifying that a validated analytical method produces consistent and reliable results across different laboratories, with different analysts, or using different equipment.[1] This process is a cornerstone of good manufacturing practice (GMP) and is essential for regulatory compliance, as underscored by guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4][5][6] The ultimate goal is to ensure the integrity of data throughout the lifecycle of a drug product.[6]

For 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide, a robust analytical framework ensures accurate quantification in various matrices, be it during synthesis, in stability studies, or as part of final product release testing. This guide will focus on a common scenario: cross-validating a highly specific, stability-indicating HPLC method with a more rapid, but potentially less specific, UV-Vis spectrophotometric method.

Experimental Design & Rationale

The cross-validation study is designed to compare the performance of a validated reversed-phase HPLC (RP-HPLC) method against a newly developed UV-Vis spectrophotometric method for the quantification of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide. The core validation parameters, as stipulated by ICH Q2(R1) and the more recent Q2(R2) guidelines, will be assessed for both methods.[2][4][7][8][9][10]

Analytical Methods Under Comparison
  • Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : This is often the gold-standard for pharmaceutical analysis due to its high resolving power and specificity.[11][12][13] It can separate the analyte of interest from impurities and degradation products.

  • Secondary Method: UV-Vis Spectrophotometry : A simpler, faster, and more cost-effective technique, ideal for routine analysis and high-throughput screening.[14] Its primary limitation is potential interference from other UV-absorbing species in the sample matrix.[15]

Key Cross-Validation Parameters

The following parameters will be evaluated to ensure the methods are equivalent for their intended purpose:

  • Specificity/Selectivity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[16]

  • Linearity and Range : The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[12]

  • Accuracy : The closeness of test results obtained by the method to the true value.[3]

  • Precision (Repeatability and Intermediate Precision) : The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[12]

  • Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]

Visualizing the Cross-Validation Workflow

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Data Evaluation & Comparison cluster_conclusion Phase 4: Conclusion & Reporting P1 Define Analytical Requirements (e.g., Assay, Impurity) P2 Select Primary & Secondary Methods (HPLC vs. UV-Vis) P1->P2 P3 Develop & Validate Secondary Method (UV-Vis) P2->P3 P4 Establish Cross-Validation Protocol & Acceptance Criteria P3->P4 E1 Prepare Standard & Sample Sets (Identical Batches) P4->E1 E2 Analyze Samples by Both Methods (HPLC & UV-Vis) E1->E2 D1 Compare Specificity (Peak Purity vs. Spectral Scan) E2->D1 D2 Assess Linearity & Range E2->D2 D3 Evaluate Accuracy (% Recovery) E2->D3 D4 Analyze Precision (%RSD) E2->D4 D5 Statistical Analysis (e.g., t-test, F-test) D1->D5 D2->D5 D3->D5 D4->D5 C1 Determine Comparability of Methods D5->C1 C2 Document Results in Cross-Validation Report C1->C2 MethodSelection Method Selection Logic start Start Analysis q1 Is this a stability or purity test? start->q1 hplc Use HPLC Method uv_vis Use UV-Vis Method q1->hplc Yes q2 Are interfering substances absent? q1->q2 No q2->hplc No / Unknown q2->uv_vis Yes

Sources

Validation

A Senior Application Scientist's Guide to Reproducible Biological Activity of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide

Executive Summary In the landscape of preclinical drug discovery, the reproducibility of experimental data is the bedrock upon which successful therapeutic development is built.[1][2][3] This guide provides an in-depth a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of preclinical drug discovery, the reproducibility of experimental data is the bedrock upon which successful therapeutic development is built.[1][2][3] This guide provides an in-depth analysis of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide, a compound of interest within the benzamide class of molecules. While this specific molecule is not extensively characterized in public literature, its structural motifs are present in compounds investigated for a range of biological activities, including insecticidal, fungicidal, and kinase inhibition.[4][5][6] To provide a robust framework for evaluation, this guide will treat the compound, hereafter referred to as "Cmpd-X," as a hypothetical inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis and a validated target in oncology.[7][8][9]

This guide will compare Cmpd-X to well-established, clinically approved VEGFR-2 inhibitors, Sorafenib and Sunitinib.[8][10][11] We will detail the essential biochemical and cell-based assays required to characterize its activity, emphasizing the principles of rigorous assay design, validation, and data interpretation to ensure high-quality, reproducible results.[3][12][13] Our objective is to equip researchers, scientists, and drug development professionals with the necessary tools and insights to confidently assess the biological activity of novel chemical entities like Cmpd-X.

Introduction to Cmpd-X and the Importance of Reproducibility

Chemical Identity:

  • Compound Name: 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide (Cmpd-X)

  • Molecular Formula: C₁₄H₁₅N₃O[14]

  • CAS Number: 1019398-78-7[14]

Hypothetical Biological Target: VEGFR-2

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[7][9] In cancer, tumors exploit VEGFR-2 signaling to establish a blood supply, which is crucial for their growth and metastasis.[7][9] Inhibiting VEGFR-2 is a proven anti-cancer strategy, with several small-molecule tyrosine kinase inhibitors (TKIs) approved for clinical use.[8][10] These inhibitors typically compete with ATP at the kinase's catalytic domain, blocking downstream signaling pathways like MAPK/ERK and PI3K/AKT that promote cell proliferation and survival.[8]

The Crisis of Irreproducibility

Comparative Analysis: Cmpd-X vs. Standard VEGFR-2 Inhibitors

To contextualize the performance of Cmpd-X, it must be benchmarked against established standards. We have selected Sorafenib and Sunitinib, both multi-kinase inhibitors that target VEGFR-2 and are used in cancer therapy.[8][10][11]

A reproducible biological assessment hinges on consistent performance across multiple experimental runs. The table below presents hypothetical, yet realistic, data from biochemical and cell-based assays, illustrating how one might compare these compounds. The key metrics are the half-maximal inhibitory concentration (IC50), which measures potency, and the standard deviation (SD), which indicates the precision and reproducibility of the measurements.

CompoundBiochemical VEGFR-2 IC50 (nM)Cellular Anti-Proliferation IC50 (nM) (HUVEC Cells)
Cmpd-X (Test) 85 ± 9.2450 ± 55.1
Sorafenib (Control) 90 ± 10.5[11]250 ± 30.8
Sunitinib (Control) 80 ± 8.8[11]215 ± 28.4

Data are representative means ± standard deviation from N=3 independent experiments.

Interpretation: In this hypothetical scenario, Cmpd-X demonstrates biochemical potency against VEGFR-2 that is comparable to the established inhibitors Sorafenib and Sunitinib. However, its potency is lower in the cell-based assay. This common discrepancy highlights the importance of cellular assays, which account for factors like cell permeability, metabolism, and engagement of the target in a more physiologically relevant environment.[3] The tight standard deviations for all compounds suggest that the underlying assays are robust and reproducible.

Protocols for Ensuring Reproducible Assessment

To achieve the data quality shown above, rigorous and well-controlled experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for the key assays.

Protocol 1: Biochemical VEGFR-2 Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified VEGFR-2. Luminescence-based assays that quantify ATP consumption (via ADP production) are a modern, robust, and scalable alternative to traditional radioactive methods.[15][16]

Causality Behind Experimental Choices:

  • Assay Platform: The ADP-Glo™ Kinase Assay (Promega) is selected for its high sensitivity, low susceptibility to compound interference, and its universality across different kinases.[16]

  • ATP Concentration: ATP is used at its Km value (the concentration at which the enzyme reaches half of its maximum velocity). This ensures the assay is sensitive to competitive inhibitors.

  • Controls: Including a "no enzyme" control (for background) and a "vehicle" control (e.g., DMSO, for 100% activity) is critical for data normalization. Sunitinib serves as the positive control inhibitor to validate assay performance on a per-plate basis.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X solution of VEGFR-2 enzyme and the appropriate substrate peptide in kinase assay buffer.

    • Serially dilute Cmpd-X and control compounds (Sorafenib, Sunitinib) in DMSO, then dilute into assay buffer to create 4X compound solutions.

  • Reaction Setup (384-well plate):

    • Add 5 µL of 4X compound solution to the appropriate wells.

    • Add 5 µL of assay buffer with 1% DMSO to "vehicle" control wells.

    • Initiate the kinase reaction by adding 10 µL of the 2X enzyme/substrate solution to all wells.

  • Incubation:

    • Mix the plate gently and incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to convert the generated ADP back into ATP, which drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle and no-enzyme controls.

    • Fit the data to a four-parameter dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection P1 Prepare 4X Compound Dilution Series R1 Add 5µL Compound to Plate P1->R1 P2 Prepare 2X Enzyme/ Substrate Solution R2 Add 10µL Enzyme Mix to Initiate Reaction P2->R2 R3 Incubate 60 min at Room Temp R2->R3 D1 Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) R3->D1 D2 Incubate 40 min D1->D2 D3 Add Kinase Detection Reagent (Convert ADP to ATP, Drive Luciferase) D2->D3 D4 Incubate 30 min D3->D4 D5 Read Luminescence D4->D5

Caption: Workflow for the Biochemical Kinase Inhibition Assay.

Protocol 2: Cell-Based Angiogenesis (Tube Formation) Assay

This assay assesses a compound's ability to inhibit a key step in angiogenesis in a more complex biological setting. Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used as they spontaneously form capillary-like structures (tubes) when cultured on an extracellular matrix like Matrigel.[17][18]

Causality Behind Experimental Choices:

  • Cell Model: HUVECs are a well-established and physiologically relevant primary cell model for studying angiogenesis.[17]

  • Matrix: Matrigel provides the necessary extracellular matrix components to induce endothelial cell morphogenesis and tube formation.[18]

  • Endpoint: Quantifying the total tube length provides a robust and automatable measure of angiogenic activity.[19] This is more objective than counting branch points.

  • Controls: A known angiogenesis inhibitor (Sunitinib) is used as a positive control. A vehicle control (DMSO) establishes the baseline for maximal tube formation.

Step-by-Step Methodology:

  • Plate Preparation:

    • Thaw Matrigel on ice. Add 50 µL to each well of a chilled 96-well plate.

    • Incubate the plate at 37°C for 30 minutes to allow the gel to solidify.

  • Cell Seeding:

    • Harvest HUVECs and resuspend them in media containing VEGF (to stimulate angiogenesis) to a concentration of 2 x 10⁵ cells/mL.

    • Prepare 2X serial dilutions of Cmpd-X and control compounds in the same media.

    • Add 50 µL of the 2X compound solutions to the appropriate wells.

    • Add 50 µL of the HUVEC cell suspension to each well (final cell density of 10,000 cells/well).

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 6-18 hours. The optimal time should be determined empirically.

  • Imaging and Analysis:

    • Stain the cells with a live-cell dye (e.g., Calcein AM).

    • Acquire images of the tube network using an automated microscope or high-content imager.

    • Use image analysis software to quantify the total tube length per well.

  • Data Analysis:

    • Normalize the tube length data to the vehicle control (100%) and a "no cell" control (0%).

    • Fit the data to a dose-response curve to calculate the IC50 value.

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates RAS RAS VEGFR2->RAS Phosphorylates AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR-2 Signaling Cascade.

Data Interpretation and Best Practices for Reproducibility

  • Statistical Rigor: Always perform experiments in at least triplicate to calculate standard deviations and ensure statistical significance. A result is only reliable if it is repeatable.[13]

  • Orthogonal Assays: Never rely on a single assay. Confirming a hit from a biochemical screen in a cell-based assay is a critical step.[1] Discrepancies, as shown in the hypothetical data, provide valuable insights into a compound's properties.

  • Reference Standards: The consistent use of approved drugs like Sorafenib and Sunitinib as controls is non-negotiable. They serve as a constant benchmark for assay performance and allow for cross-experimental validation.

  • Embrace Automation: Wherever possible, use automated liquid handlers and plate readers. This minimizes human error, a significant source of variability.[13]

  • Document Everything: Maintain a detailed record of all experimental parameters, including reagent lot numbers, cell passage numbers, and instrument settings. This is crucial for troubleshooting irreproducible results.

Conclusion

Evaluating the biological activity of a novel compound like 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide requires a systematic and rigorous approach. By contextualizing its performance against established standards and employing validated, robust biochemical and cellular assays, researchers can generate high-quality, reproducible data. The detailed protocols and best practices outlined in this guide provide a comprehensive framework for assessing potential VEGFR-2 inhibitors. Adherence to these principles of scientific integrity not only builds confidence in the experimental findings but also accelerates the challenging journey of drug discovery.[1][2]

References

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (n.d.). MDPI. [Link]

  • VEGFR-2 inhibitor. (n.d.). Grokipedia. [Link]

  • VEGFR-2 inhibitor. (n.d.). Wikipedia. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). Journal of Biomolecular Structure and Dynamics. [Link]

  • The Role of Assay Development and Validation in Drug Discovery. (2024). PeploBio. [Link]

  • Cell Angiogenesis Assays. (n.d.). Creative Bioarray. [Link]

  • In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. (2009). Seminars in Thrombosis and Hemostasis. [Link]

  • Angiogenesis Assay Service for Drug Discovery. (n.d.). Reaction Biology. [Link]

  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]

  • Identification of Angiogenesis Inhibitors Using a Co-culture Cell Model in a High-Content and High-Throughput Screening Platform. (2018). ASSAY and Drug Development Technologies. [Link]

  • Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. (2024). Dispendix. [Link]

  • Achieve Robust and Reproducible Assays to Ride the Drug Discovery Pipeline. (2021). Society for Laboratory Automation and Screening (SLAS). [Link]

  • KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2024). Celtarys Research. [Link]

  • Assay Guidance Manual for Drug Discovery: Robust or Go Bust. (2022). SLAS Discovery. [Link]

  • 4-amino-N-(4-methyl-3-pyridinyl)benzamide. (n.d.). PubChem. [Link]

  • N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide. (2007). Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020). Molecules. [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020). MDPI. [Link]

  • biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. (2024). ResearchGate. [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020). ResearchGate. [Link]

  • 4-amino-3-methyl-n-(4-methyl-2-pyridyl)benzamide. (n.d.). ChemUniverse. [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1, 2, 3 - TRIAZOLE LINKED PYRAZOLINES. (n.d.). ResearchGate. [Link]

  • 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide. (n.d.). PubChem. [Link]

Sources

Comparative

A Comparative Efficacy Analysis of Novel Benzamide-based Compounds as Potential Histone Deacetylase Inhibitors

This guide provides a comprehensive comparison of the putative Histone Deacetylase (HDAC) inhibitor, 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide, with two well-characterized benzamide-based HDAC inhibitors: Mocetino...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the putative Histone Deacetylase (HDAC) inhibitor, 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide, with two well-characterized benzamide-based HDAC inhibitors: Mocetinostat (MGCD0103) and Entinostat (MS-275). This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and epigenetic research.

The structural similarity of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide to known HDAC inhibitors, particularly those of the benzamide class, suggests its potential as a modulator of histone acetylation. This guide will therefore proceed under the working hypothesis that it functions as an HDAC inhibitor. To establish a robust framework for efficacy comparison, we will evaluate it against Mocetinostat, a Class I and IV HDAC inhibitor, and Entinostat, a Class I-selective HDAC inhibitor. The comparative analysis will be based on established in vitro and in vivo experimental models designed to assess HDAC inhibition, cellular effects, and preclinical antitumor activity.

The Rationale for HDAC Inhibition in Oncology

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression of associated genes. In many cancers, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes and promoting uncontrolled cell proliferation and survival.[1]

HDAC inhibitors counteract this by preventing the deacetylation of histones, which leads to a more open chromatin state and the re-expression of silenced tumor suppressor genes. This can induce a variety of anti-cancer effects, including cell cycle arrest, apoptosis, and inhibition of angiogenesis.[1] The benzamide class of HDAC inhibitors has shown significant promise, with several compounds progressing into clinical trials.[2]

Comparative Compounds

For the purpose of this guide, we will compare the hypothetical efficacy of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide with the following established compounds:

  • Mocetinostat (MGCD0103): An orally available, isotype-selective HDAC inhibitor that targets HDAC isoforms 1, 2, 3 (Class I) and 11 (Class IV).[1][3] It has demonstrated broad-spectrum antitumor activity in both in vitro and in vivo models.[4]

  • Entinostat (MS-275): An orally bioavailable, selective inhibitor of Class I HDACs, particularly HDAC1 and HDAC3.[5][6] It has shown anti-tumor activity in various cancer models and is being investigated in clinical trials, often in combination with other therapies.[2][7]

Experimental Design for Comparative Efficacy

To objectively compare the efficacy of these compounds, a series of standardized in vitro and in vivo assays are proposed. The causality behind the selection of these experiments is to build a comprehensive profile of each compound, from direct target engagement to cellular and whole-organism effects.

Part 1: In Vitro Efficacy Assessment

Direct Target Engagement: HDAC Isoform Selectivity

Rationale: The initial and most critical assessment is the direct inhibitory effect of the compounds on their intended targets. Determining the half-maximal inhibitory concentration (IC50) against a panel of HDAC isoforms is essential to understand the potency and selectivity of each compound. A more selective inhibitor may offer a better therapeutic window by minimizing off-target effects.

Experimental Protocol: Fluorometric HDAC Inhibition Assay

This protocol outlines a common method for determining the IC50 of inhibitors against specific HDAC isoforms.

  • Reagent Preparation:

    • Prepare a stock solution of each test compound (4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide, Mocetinostat, Entinostat) in DMSO.

    • Prepare serial dilutions of each compound in assay buffer.

    • Reconstitute recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 6, 8, 11) in assay buffer.

    • Prepare the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) and developer solution.

  • Assay Procedure:

    • In a 96-well black plate, add the recombinant HDAC enzyme, assay buffer, and the test compound at various concentrations.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and develop the fluorescent signal by adding the developer solution.

    • Measure the fluorescence intensity using a fluorescence plate reader (e.g., Ex/Em = 360/460 nm).[8]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Data: HDAC Isoform Selectivity (IC50, µM)

CompoundHDAC1HDAC2HDAC3HDAC11
4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide TBDTBDTBDTBD
Mocetinostat (MGCD0103) 0.150.291.660.59
Entinostat (MS-275) 0.2430.4530.248>100

Data for Mocetinostat and Entinostat are compiled from published literature.[3][6][9][10] TBD (To Be Determined) indicates that experimental data for 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide is required.

Cellular Activity: Anti-proliferative Effects

Rationale: Following direct target inhibition, it is crucial to assess the compound's effect on cancer cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cellular metabolic activity, which is an indicator of cell viability.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture:

    • Culture human cancer cell lines (e.g., A549 lung carcinoma, HCT116 colon carcinoma, K562 leukemia) in appropriate media.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[11][12]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to a vehicle-treated control.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) for each compound in each cell line.

Comparative Data: Anti-proliferative Activity (GI50, µM)

CompoundA549 (Lung)HCT116 (Colon)K562 (Leukemia)
4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide TBDTBDTBD
Mocetinostat (MGCD0103) ~1.0~0.5~0.1
Entinostat (MS-275) ~2.5~1.5~0.5

Approximate GI50 values for Mocetinostat and Entinostat are based on published data and may vary depending on experimental conditions.[2][3] TBD indicates the need for experimental determination.

Part 2: In Vivo Efficacy Assessment

Preclinical Antitumor Activity: Tumor Xenograft Model

Rationale: To evaluate the therapeutic potential of the compounds in a whole-organism context, a human tumor xenograft model in immunocompromised mice is the standard preclinical approach. This model allows for the assessment of a compound's ability to inhibit tumor growth in vivo.

Experimental Protocol: Human Tumor Xenograft Model

  • Animal Model:

    • Use immunodeficient mice (e.g., athymic nude or SCID mice).

    • Subcutaneously implant a suspension of human cancer cells (e.g., HCT116) into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment groups (vehicle control, 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide, Mocetinostat, Entinostat).

    • Administer the compounds orally or via intraperitoneal injection at predetermined doses and schedules.[13][14][15]

  • Efficacy Evaluation:

    • Measure tumor volume and body weight regularly (e.g., twice weekly).

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blot for histone acetylation).

  • Data Analysis:

    • Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Assess the statistical significance of the observed antitumor effects.

Comparative Data: In Vivo Antitumor Efficacy

CompoundTumor ModelDosing Regimen (Oral)Tumor Growth Inhibition (%)
4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide TBDTBDTBD
Mocetinostat (MGCD0103) A54980 mg/kg, daily~90%
Entinostat (MS-275) BBN96312 mg/kg, in chow~90% (in immunocompetent mice)

In vivo efficacy data is highly model and dose-dependent. The values presented are from specific published studies.[9][16] TBD indicates the need for experimental determination.

Part 3: Pharmacokinetic Profile

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical for its development as a therapeutic agent. A favorable pharmacokinetic profile ensures that an effective concentration of the drug reaches the tumor tissue for a sufficient duration.

Experimental Protocol: Pharmacokinetic Study in Mice

  • Compound Administration:

    • Administer a single dose of each compound to mice via intravenous (IV) and oral (PO) routes.

  • Sample Collection:

    • Collect blood samples at multiple time points post-administration.

    • Process the blood to obtain plasma.[17]

  • Bioanalysis:

    • Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).

Comparative Data: Pharmacokinetic Parameters in Mice

CompoundHalf-life (t1/2, hours)Oral Bioavailability (%F)
4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide TBDTBD
Mocetinostat (MGCD0103) ~2-4Good
Entinostat (MS-275) ~8-12Moderate

Pharmacokinetic data can vary significantly based on the formulation and mouse strain. The information provided is a general representation from available literature.[17][18] TBD indicates the need for experimental determination.

Visualizing the Scientific Workflow

The following diagrams illustrate the key experimental workflows and the underlying biological pathway.

HDAC_Inhibition_Pathway cluster_0 Cellular State cluster_1 Gene Expression Histones Histones Acetylated Histones Acetylated Histones Histones->Acetylated Histones Acetylation Condensed Chromatin Condensed Chromatin Histones->Condensed Chromatin Acetylated Histones->Histones Deacetylation Open Chromatin Open Chromatin Acetylated Histones->Open Chromatin HDACs HDACs HATs HATs Gene Silencing Gene Silencing Condensed Chromatin->Gene Silencing Gene Expression Gene Expression Open Chromatin->Gene Expression HDAC_Inhibitor HDAC Inhibitor (e.g., 4-Amino-3-methyl-N- (4-methyl-2-pyridyl)benzamide) HDAC_Inhibitor->HDACs Inhibits

Caption: Mechanism of HDAC Inhibition.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Studies HDAC_Assay HDAC Inhibition Assay (IC50 Determination) Cell_Viability Cell Viability Assay (MTT) (GI50 Determination) HDAC_Assay->Cell_Viability Informs Xenograft Tumor Xenograft Model (Tumor Growth Inhibition) Cell_Viability->Xenograft Informs PK_Study Pharmacokinetic Study (Bioavailability, Half-life) Xenograft->PK_Study Correlates with Test_Compound Test Compound Test_Compound->HDAC_Assay Test_Compound->Cell_Viability

Caption: Comparative Efficacy Workflow.

Discussion and Future Directions

This guide outlines a systematic approach to comparing the efficacy of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide with the established HDAC inhibitors, Mocetinostat and Entinostat. The proposed experiments will generate a comprehensive dataset to evaluate its potential as a novel therapeutic agent.

The initial focus should be on confirming the hypothesized HDAC inhibitory activity and determining the isoform selectivity profile of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide. This will be crucial in understanding its potential mechanism of action and predicting its biological effects. A strong inhibitory activity against Class I HDACs, similar to the comparator compounds, would warrant further investigation into its anti-proliferative effects across a panel of cancer cell lines.

Positive in vitro results would provide a strong rationale for progressing to in vivo studies. The tumor xenograft model will be a critical step in assessing the compound's therapeutic potential in a preclinical setting. Concurrently, a pharmacokinetic study will provide essential information on its drug-like properties.

Should 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide demonstrate promising efficacy and a favorable pharmacokinetic profile, further studies could explore its potential in combination therapies, a strategy that has shown significant promise for other HDAC inhibitors.[7]

References

  • Batty, N., & Malouf, G. G. (2017). A phase 2 study of mocetinostat, a histone deacetylase inhibitor, in relapsed or refractory lymphoma. eJHaem, 8(2), 43-50.
  • Khathayer, F., & Mikael, M. H. (2024). Mocetinostat as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G. Molecular and Cellular Biochemistry, 479(4), 2695-2710.
  • Fournel, M., et al. (2008). MGCD0103, a novel isotype-selective histone deacetylase inhibitor, has broad spectrum antitumor activity in vitro and in vivo. Molecular Cancer Therapeutics, 7(4), 759-768.
  • Exclusive Chemistry Ltd. (2019). Mocetinostat - CAS 726169-73-9 - HDAC Inhibitor. Retrieved from [Link]

  • Christensen, J. G., et al. (2017). The class I/IV HDAC inhibitor mocetinostat increases tumor antigen presentation, decreases immune suppressive cell types and augments checkpoint inhibitor therapy. Cancer Immunology, Immunotherapy, 66(11), 1381-1392.
  • Kaya Cakır, H., & Eroglu, O. (2021). Investigation of the synergic effect of mocetinostat and capecitabine in a triple-negative breast neoplasms mouse model. Journal of BUON, 26(5), 1897-1904.
  • Ma, A., et al. (2020). Antiproliferative activity of entinostat.
  • Witham, T., et al. (2012). The Histone Deacetylase Inhibitor, MS-275 (Entinostat), Downregulates c-FLIP, Sensitizes Osteosarcoma Cells to FasL, and Induces the Regression of Osteosarcoma Lung Metastases. Clinical Cancer Research, 18(24), 6744-6755.
  • Reed, D. R., et al. (2017). Evaluation of entinostat alone and in combination with standard-of-care cytotoxic agents against rhabdomyosarcoma xenograft models. Oncotarget, 8(49), 85694-85708.
  • Khathayer, F. H., & Mikael, M. H. (2024). Mocetinostat as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G. PubMed Central.
  • Spectral Instruments Imaging. (n.d.). Xenograft Tumor Model: Tips to Consider for Imaging. Retrieved from [Link]

  • O'Connor, O. A., et al. (2009). Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents.
  • Chauhan, S., et al. (2024). Entinostat as a combinatorial therapeutic for rhabdomyosarcoma.
  • Fournel, M., et al. (2008). IC50s of MGCD0103, its inactive analogue (compound A) and SAHA in vitro in MTT assays using various human cultured cell lines.
  • Cross, J. M., et al. (2022). A 'click' chemistry approach to novel entinostat (MS-275) based class I histone deacetylase proteolysis targeting chimeras. RSC Medicinal Chemistry, 13(11), 1634-1639.
  • Simion, V., et al. (2015). GI50 values for antiproliferative effect of AZD5363 in relation to PTEN, PI3KCA and HER2 status in endocrine-resistant and -sensitive breast cancer cell lines.
  • Gurbind, S., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101789.
  • Topper, M. J., et al. (2021). Entinostat induces antitumor immune responses through immune editing of tumor neoantigens.
  • Wang, Y., et al. (2021). Isoform-selective HDAC Inhibitor Mocetinostat (MGCD0103) Alleviates Myocardial Ischemia/Reperfusion Injury via Mitochondrial Protection through the HDACs/CREB/PGC-1α Signaling Pathway. Journal of Cardiovascular Pharmacology, 78(6), e838-e848.
  • BPS Bioscience. (n.d.). HDAC Fluorogenic Assay Kit (Green). Retrieved from [Link]

  • Zitzmann, K., et al. (2007). Antiproliferative and proapoptotic effects of histone deacetylase inhibitors on gastrointestinal neuroendocrine tumor cells. International Journal of Cancer, 121(7), 1594-1602.
  • Carol, H., et al. (2014). Quisinostat activity in vivo against individual solid tumor xenografts.
  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from [Link]

  • Orillion, A., et al. (2017). Entinostat neutralizes myeloid derived suppressor cells and enhances the antitumor effect of PD-1 inhibition in murine models of lung and renal cell carcinoma. OncoImmunology, 6(11), e1356983.
  • Bio-protocol. (2005). Xenograft Tumor Model Protocol. Retrieved from [Link]

  • Chauhan, S., et al. (2024). Concentration–time profiles of entinostat in mice (n = 3) treated with multiple doses of 4 mg/kg administered orally once daily.
  • Buglio, D., et al. (2011). The histone deacetylase inhibitor entinostat (SNDX-275) induces apoptosis in Hodgkin lymphoma cells and synergizes with Bcl-2 family inhibitors. Blood, 117(11), 3288-3297.
  • Epigentek. (n.d.). HDAC Activity/Inhibition Assay Kit (Fluorometric). Retrieved from [Link]

  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152.
  • Antolin, A. A., et al. (2020). Synergistic Cytotoxicity of Histone Deacetylase and Poly-ADP Ribose Polymerase Inhibitors and Decitabine in Breast and Ovarian Cancer Cells: Implications for Novel Therapeutic Combinations. International Journal of Molecular Sciences, 21(18), 6886.
  • Wang, A. Z., et al. (2015). Nanoparticle formulations of histone deacetylase inhibitors for improving cancer radiotherapy.
  • Bio-protocol. (n.d.). Xenograft Tumor Assay Protocol. Retrieved from [Link]

  • Yakan, B., et al. (2025). Evaluation of the antiproliferative effect of histone deacetylase inhibitor (HDACi) CI-994 and Liposomal Cisplatin LipoPlatin on MCF-7 and MDA-MB-231 cells as monotherapy and combined therapy. Cellular and Molecular Biology.

Sources

Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Substituted Benzamides: A Comparative Analysis of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide Analogs and their Therapeutic Potential

Welcome to an in-depth exploration of the structure-activity relationships (SAR) governing a promising class of bioactive molecules: substituted benzamides. This guide is tailored for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to an in-depth exploration of the structure-activity relationships (SAR) governing a promising class of bioactive molecules: substituted benzamides. This guide is tailored for researchers, scientists, and drug development professionals, offering a nuanced comparison of analogs related to the 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide scaffold. We will dissect the intricate connections between chemical structure and biological function, supported by experimental data and field-proven insights. Our journey will take us through the synthetic strategies, biological evaluations, and the subtle molecular modifications that can unlock potent and selective therapeutic agents.

The Benzamide Scaffold: A Privileged Structure in Medicinal Chemistry

The benzamide moiety is a cornerstone in modern drug discovery, forming the structural core of a multitude of approved drugs and clinical candidates. Its prevalence stems from its ability to engage in key hydrogen bonding interactions with biological targets, its synthetic tractability, and its favorable physicochemical properties. While the specific compound, 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide, is not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active molecules. This guide will, therefore, focus on the broader class of substituted benzamides, drawing parallels and predicting the therapeutic potential of analogs of the title compound. A prime example of a highly successful benzamide-containing drug is Imatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers.[1] The structural elements of the user's query are reminiscent of the building blocks of such potent therapeutic agents.

Decoding the Structure-Activity Relationship: A Comparative Analysis

The therapeutic efficacy of benzamide analogs is exquisitely sensitive to the nature and position of substituents on both the benzoyl and the aniline/pyridine rings. Understanding these relationships is paramount for rational drug design.

The Significance of the Amino and Methyl Groups on the Benzoyl Ring

The 4-amino and 3-methyl substitution pattern on the benzoyl ring of the title compound is a critical determinant of its potential biological activity. The amino group can act as a hydrogen bond donor and acceptor, crucial for anchoring the molecule within a target's binding site. The methyl group, in contrast, can provide beneficial hydrophobic interactions and influence the overall conformation of the molecule.

The Role of the Pyridyl Moiety

The N-(4-methyl-2-pyridyl) portion of the molecule introduces a heterocyclic ring system that can significantly impact a compound's properties. The pyridine nitrogen can act as a hydrogen bond acceptor and a basic center, influencing solubility and potential off-target interactions. The position of the methyl group on the pyridine ring is also a key variable in the SAR.

Comparative Analysis of Benzamide Analogs

To illustrate the principles of SAR in this class of compounds, let's consider a comparative analysis of hypothetical and known benzamide derivatives.

Compound IDBenzoyl Ring SubstitutionsAmide Linker SubstituentBiological Activity (Hypothetical Target)Key SAR Insights
Lead Compound 4-Amino, 3-Methyl4-Methyl-2-pyridylModerate Inhibition (IC50 = 500 nM)Baseline activity for comparison.
Analog A 4-Nitro, 3-Methyl4-Methyl-2-pyridylDecreased Activity (IC50 > 10 µM)Replacement of the electron-donating amino group with an electron-withdrawing nitro group is detrimental, suggesting the importance of the hydrogen-bonding capability of the amino group.
Analog B 4-Amino, 3-Chloro4-Methyl-2-pyridylIncreased Activity (IC50 = 100 nM)Replacing the methyl group with a more electronegative and larger chlorine atom may lead to more favorable interactions within the binding pocket.
Analog C 4-Amino, 3-Methyl2-pyridylSimilar Activity (IC50 = 450 nM)Removal of the methyl group from the pyridine ring has a minimal effect, suggesting this position is not critical for binding.
Analog D 4-Amino, 3-MethylPhenylDecreased Activity (IC50 = 2 µM)Replacement of the pyridyl ring with a phenyl ring reduces activity, highlighting the importance of the pyridine nitrogen for target engagement.

This table presents hypothetical data for illustrative purposes, based on established principles of medicinal chemistry.

Quantitative Structure-Activity Relationship (QSAR) studies on various substituted benzamides have demonstrated that antimicrobial and other biological activities can be modeled using topological descriptors and molecular connectivity indices.[2] These computational approaches can be invaluable in predicting the activity of novel analogs and prioritizing synthetic efforts.

Experimental Protocols: A Foundation for Discovery

The synthesis and biological evaluation of novel benzamide analogs are the cornerstones of any successful SAR study. Here, we provide a generalized, yet detailed, experimental workflow.

General Synthetic Protocol for 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide Analogs

The synthesis of the title compound and its analogs can be readily achieved through a standard amide coupling reaction.

Step 1: Synthesis of the Benzoyl Chloride Intermediate

  • To a solution of 4-amino-3-methylbenzoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a chlorinating agent such as oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess chlorinating agent under reduced pressure to yield the crude 4-amino-3-methylbenzoyl chloride.

Step 2: Amide Coupling

  • Dissolve the crude 4-amino-3-methylbenzoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • To this solution, add the corresponding amine (e.g., 2-amino-4-methylpyridine) (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or diisopropylethylamine (1.5 eq).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired benzamide analog.

The synthesis of various substituted benzamides often involves multi-step reactions including esterification, cyanation, cyclization, and aminolysis.[3]

Biological Evaluation: In Vitro Kinase Inhibition Assay

Given the structural similarities to known kinase inhibitors, a primary biological evaluation would involve assessing the inhibitory activity of the synthesized analogs against a panel of protein kinases.

  • Kinase Enzyme and Substrate Preparation : Prepare a solution of the target kinase and its specific substrate in the appropriate assay buffer.

  • Compound Preparation : Prepare serial dilutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Assay Procedure :

    • Add the kinase enzyme to the wells of a microplate.

    • Add the test compounds at various concentrations.

    • Initiate the kinase reaction by adding ATP and the substrate.

    • Incubate the plate at the optimal temperature for a defined period.

  • Detection : Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be achieved using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis : Determine the half-maximal inhibitory concentration (IC50) for each compound by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Path Forward: Diagrams for Deeper Understanding

Visual representations are indispensable tools for comprehending complex scientific concepts.

Generalized Structure-Activity Relationship

SAR_General cluster_scaffold Benzamide Scaffold cluster_R1 Benzoyl Substituents (R1) cluster_R2 Pyridyl Substituents (R2) Scaffold R1-Benzoyl-CO-NH-Pyridyl-R2 Methyl_Py 4-Methyl (Steric/Electronic effects) Scaffold->Methyl_Py Other_R2 Other Substituents Scaffold->Other_R2 Activity Biological Activity Scaffold->Activity Amino 4-Amino (H-bond donor/acceptor) Amino->Scaffold Crucial for Potency Methyl 3-Methyl (Hydrophobic pocket) Methyl->Scaffold Other_R1 Other Substituents (e.g., Cl, NO2) Other_R1->Scaffold

Caption: Key structural features influencing the biological activity of benzamide analogs.

Experimental Workflow for SAR Studies

Workflow start Hypothesis: Substituted benzamides as kinase inhibitors synthesis Synthesis of Analogs (Amide Coupling) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening In Vitro Biological Screening (Kinase Inhibition Assay) purification->screening data_analysis Data Analysis (IC50 Determination) screening->data_analysis sar Establish Structure-Activity Relationship (SAR) data_analysis->sar optimization Lead Optimization (Iterative Design & Synthesis) sar->optimization

Caption: A typical workflow for conducting SAR studies on novel chemical entities.

Simplified Tyrosine Kinase Inhibition Pathway

TK_Inhibition GF Growth Factor Receptor Tyrosine Kinase Receptor GF->Receptor ADP ADP Receptor->ADP Substrate Substrate Protein Receptor->Substrate Phosphorylation ATP ATP ATP->Receptor pSubstrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Survival) pSubstrate->Downstream Inhibitor Benzamide Inhibitor (e.g., Imatinib) Inhibitor->Receptor Binds to ATP binding site

Caption: Mechanism of action of a tyrosine kinase inhibitor, a potential target for benzamide analogs.

Conclusion and Future Directions

The 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide scaffold represents a promising starting point for the development of novel therapeutic agents. Through systematic SAR studies, guided by the principles outlined in this guide, researchers can navigate the complex chemical space to identify analogs with enhanced potency, selectivity, and drug-like properties. The journey from a lead compound to a clinical candidate is arduous, but a deep understanding of the structure-activity relationship is the compass that directs this critical endeavor. Future work should focus on expanding the diversity of substituents at key positions, exploring different heterocyclic replacements for the pyridine ring, and employing computational tools to refine the design of next-generation benzamide-based therapeutics.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5291, Imatinib. [Link]

  • MDPI. N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17748019, Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. [Link]

  • MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

  • Kumar, A., Narasimhan, B., & Kumar, D. (2007). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Bioorganic & medicinal chemistry, 15(12), 4113–4124. [Link]

Sources

Comparative

A Comparative Benchmarking Guide to 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide Against Established Tyrosine Kinase Inhibitors

This guide presents a comprehensive benchmarking analysis of the novel compound, 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide, against a panel of well-characterized tyrosine kinase inhibitors. This document is intend...

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comprehensive benchmarking analysis of the novel compound, 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide, against a panel of well-characterized tyrosine kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new targeted cancer therapeutics.

Introduction: The Rationale for a New Tyrosine Kinase Inhibitor

Tyrosine kinases are a class of enzymes that play a pivotal role in intracellular signal transduction pathways, regulating critical cellular processes such as growth, differentiation, and survival.[1][2] Dysregulation of tyrosine kinase activity, often due to genetic mutations, is a hallmark of numerous cancers.[3][4] This has led to the successful development of tyrosine kinase inhibitors (TKIs) as a major class of targeted cancer therapies.[5][6][7]

The chemical scaffold of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide shares structural similarities with established ATP-competitive kinase inhibitors, particularly those targeting the Bcr-Abl, c-Kit, and Platelet-Derived Growth Factor Receptor (PDGFR) kinases.[8] This structural homology provides a strong impetus to hypothesize that this novel compound may exert its biological effects through the inhibition of one or more of these key oncogenic drivers. This guide outlines a rigorous comparative framework to evaluate the potency, selectivity, and cellular efficacy of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide against industry-standard TKIs.

Selected Comparators: A Panel of Established Tyrosine Kinase Inhibitors

To provide a robust benchmark, 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide is compared against the following well-established TKIs:

  • Imatinib: A first-generation TKI that targets Bcr-Abl, c-Kit, and PDGFR.[5][8] It is a frontline therapy for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[8]

  • Dasatinib: A second-generation TKI with potent activity against Bcr-Abl and Src family kinases.[6][9]

  • Nilotinib: Another second-generation Bcr-Abl inhibitor with higher potency than Imatinib.[1]

  • Sunitinib: A multi-targeted TKI that inhibits VEGFRs, PDGFRs, and c-Kit.[4][10]

  • Sorafenib: A multi-kinase inhibitor targeting Raf kinases, VEGFRs, and PDGFRs.[11][12]

Comparative Efficacy: A Multi-faceted Approach

The comprehensive evaluation of a novel TKI requires a combination of in vitro biochemical assays and cell-based functional assays. This dual approach allows for the determination of direct target engagement and potency, as well as an assessment of the compound's activity in a more physiologically relevant cellular context.

In Vitro Biochemical Potency: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor against its purified kinase target.[13] Lower IC50 values are indicative of higher potency.[14]

A common method for determining the IC50 of a kinase inhibitor is a radiometric or fluorescence-based kinase activity assay.[15][16]

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the target kinase. The presence of an inhibitor reduces the rate of this reaction.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer containing appropriate concentrations of Tris-HCl, MgCl2, and DTT.

    • Dilute the purified recombinant target kinase (e.g., Bcr-Abl, c-Kit, PDGFR) to the desired concentration in the reaction buffer.

    • Prepare a solution of the kinase-specific substrate (e.g., a synthetic peptide).

    • Prepare a solution of ATP, including a radiolabeled ATP (e.g., [γ-33P]ATP) for radiometric assays or a fluorescently-labeled ATP analog for fluorescence-based assays.

    • Prepare serial dilutions of the test compound (4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide) and the comparator inhibitors.

  • Kinase Reaction:

    • In a microplate, add the kinase, substrate, and inhibitor solutions.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection:

    • Radiometric Assay: Stop the reaction and spot the mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-33P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

    • Fluorescence-Based Assay: Measure the fluorescence signal, which is modulated by the extent of substrate phosphorylation.

  • Data Analysis:

    • Calculate the percentage of kinase activity for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[17]

Table 1: Comparative In Vitro IC50 Values (Hypothetical Data)

CompoundBcr-Abl (nM)c-Kit (nM)PDGFRβ (nM)
4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide 15 25 30
Imatinib250100100
Dasatinib<179-
Nilotinib20--
Sunitinib-22
Sorafenib-6857

Note: The IC50 values presented are for illustrative purposes and should be determined experimentally under identical assay conditions for a direct comparison.

Cellular Potency: Inhibition of Target Phosphorylation

To assess the activity of the inhibitors within a cellular environment, it is crucial to measure their ability to inhibit the phosphorylation of the target kinase and its downstream substrates.[18]

A widely used method for this is an in-cell Western assay or a traditional Western blot.[19][20]

Principle: This assay quantifies the level of phosphorylated target protein in cells treated with the inhibitor.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line known to have activated signaling of the target kinase (e.g., K562 for Bcr-Abl, GIST-T1 for c-Kit).

    • Seed the cells in a multi-well plate and allow them to adhere.

    • Treat the cells with serial dilutions of the test compound and comparator inhibitors for a specified time.

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • Detection:

    • Western Blot:

      • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

      • Block the membrane and probe with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-Bcr-Abl).

      • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

      • Strip and re-probe the membrane with an antibody for the total (pan) form of the kinase to normalize for protein loading.

    • In-Cell Western:

      • Fix and permeabilize the cells directly in the multi-well plate.

      • Incubate with primary antibodies against the phosphorylated and total kinase.

      • Incubate with fluorescently labeled secondary antibodies.

      • Quantify the fluorescence signals using a plate reader or imager.[20]

  • Data Analysis:

    • Quantify the band intensities (Western blot) or fluorescence signals (In-cell Western).

    • Normalize the phospho-protein signal to the total protein signal.

    • Calculate the percentage of inhibition of phosphorylation for each inhibitor concentration relative to the vehicle control.

    • Determine the cellular IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.

Table 2: Comparative Cellular IC50 Values for Inhibition of Target Phosphorylation (Hypothetical Data)

CompoundCell LineTarget PhosphorylationCellular IC50 (nM)
4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide K562 p-Bcr-Abl 50
ImatinibK562p-Bcr-Abl300
DasatinibK562p-Bcr-Abl2
4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide GIST-T1 p-c-Kit 80
SunitinibGIST-T1p-c-Kit10

Note: Cellular IC50 values are dependent on cell type and assay conditions.

Visualizing Key Pathways and Workflows

To better understand the context of this benchmarking study, the following diagrams illustrate the targeted signaling pathway and the experimental workflows.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Kit, PDGFR) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) RTK->Downstream Activation Bcr_Abl Bcr-Abl (Cytosolic Tyrosine Kinase) Bcr_Abl->Downstream Activation Transcription Gene Transcription Downstream->Transcription Regulation Cell_Outcomes Cell Proliferation, Survival, Angiogenesis Transcription->Cell_Outcomes Leads to Inhibitor 4-Amino-3-methyl-N- (4-methyl-2-pyridyl)benzamide & Comparators Inhibitor->RTK Inhibition Inhibitor->Bcr_Abl Inhibition

Caption: Targeted Tyrosine Kinase Signaling Pathways.

Experimental_Workflow cluster_biochemical Biochemical Assay (IC50) cluster_cellular Cellular Assay (IC50) b1 Prepare Kinase, Substrate, ATP b2 Add Inhibitor (Serial Dilutions) b1->b2 b3 Incubate & Measure Kinase Activity b2->b3 b4 Calculate IC50 b3->b4 c1 Culture & Treat Cells with Inhibitor c2 Lyse Cells c1->c2 c3 Measure Phospho-protein & Total Protein c2->c3 c4 Calculate Cellular IC50 c3->c4 start Start Benchmarking cluster_biochemical cluster_biochemical start->cluster_biochemical cluster_cellular cluster_cellular start->cluster_cellular end Comparative Analysis cluster_biochemical->end cluster_cellular->end

Caption: Benchmarking Experimental Workflow.

Conclusion and Future Directions

This guide provides a foundational framework for the comprehensive benchmarking of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide against a panel of established tyrosine kinase inhibitors. The hypothetical data presented suggests that this novel compound exhibits potent inhibitory activity against Bcr-Abl, c-Kit, and PDGFR, with favorable in vitro and cellular IC50 values compared to some first-generation inhibitors.

Further studies are warranted to fully elucidate the inhibitory profile of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide. This should include a broader kinase selectivity screen to assess off-target effects, in vivo efficacy studies in relevant animal models of cancer, and detailed pharmacokinetic and pharmacodynamic analyses. The data generated from these future investigations will be critical in determining the therapeutic potential of this promising new compound.

References

  • Abbaspour Babaei, M., Kamalidehghan, B., & Saleem, M. (2016). Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells. Drug Design, Development and Therapy, 10, 2443–2459. [Link]

  • Berge, T., et al. (2010). Platelet-derived growth factor receptor tyrosine kinase inhibitors: a review of the recent patent literature. Expert Opinion on Therapeutic Patents, 20(2), 179-194. [Link]

  • Wikipedia contributors. (2023, October 29). Bcr-Abl tyrosine-kinase inhibitor. In Wikipedia, The Free Encyclopedia. [Link]

  • Drugs.com. (2023). List of BCR-ABL tyrosine kinase inhibitors. [Link]

  • Jabbour, E., & Kantarjian, H. (2016). BCR-ABL1 tyrosine kinase inhibitors for the treatment of chronic myeloid leukemia. Journal of the National Comprehensive Cancer Network, 14(1), 121-134. [Link]

  • Taylor & Francis Online. (n.d.). Bcr-Abl tyrosine-kinase inhibitors – Knowledge and References. [Link]

  • Quintás-Cardama, A., & Cortes, J. (2009). BCR-ABL tyrosine kinase inhibitors in the treatment of Philadelphia chromosome positive chronic myeloid leukemia: a review. Leukemia & Lymphoma, 50(1), 3-15. [Link]

  • Abassi, Y. A., et al. (2005). Label-free and real-time cell-based kinase assay for screening selective and potent receptor tyrosine kinase inhibitors using microelectronic sensor array. Journal of Biomolecular Screening, 10(4), 309-317. [Link]

  • Patsnap Synapse. (2024, June 21). What are c-Kit inhibitors and how do they work? [Link]

  • Levis, M. (2013). Inhibition of c-Kit by tyrosine kinase inhibitors. Haematologica, 98(7), 989-992. [Link]

  • Wollin, L., et al. (2019). Use of multitarget tyrosine kinase inhibitors to attenuate platelet-derived growth factor signalling in lung disease. European Respiratory Review, 28(153), 190035. [Link]

  • OncLive. (2021, May 25). Next Generation of PDGFR Inhibitors Makes Headway in GIST. [Link]

  • Buchdunger, E., et al. (1997). Inhibition of platelet-derived growth factor receptor tyrosine kinase inhibits vascular smooth muscle cell migration and proliferation. The FASEB Journal, 11(13), 1119-1126. [Link]

  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. [Link]

  • Medicine Innovates. (2023). Shining a Light on Cancer Therapy: Benchmarking DFT Functionals for Enhanced Optical Probing of Tyrosine Kinase Inhibitors. [Link]

  • DiscoveRx. (2017, September 22). Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • Kaufmann, J., et al. (2021). A bead-based GPCR phosphorylation immunoassay for high-throughput ligand profiling and GRK inhibitor screening. Scientific Reports, 11(1), 1-15. [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • 7TM Antibodies. (n.d.). 7TM Phosphorylation Assay Protocol. [Link]

  • Creative Bioarray. (n.d.). Cellular Phosphorylation Assays. [Link]

  • Eurofins DiscoverX. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. [Link]

  • Amer, A. M., et al. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. Proceedings of the American Association for Cancer Research, 46, 1234. [Link]

  • DataHorizzon Research. (2025, October 8). Transforming Cancer Care: The Growing Role of Tyrosine Kinase Inhibitors in Modern Medicine. [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. [Link]

  • Davidson College. (n.d.). IC50 Determination. [Link]

  • BiochemSphere. (2025, November 26). Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. [Link]

  • Gao, J., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 223, 115166. [Link]

  • MBL Life Science. (n.d.). Tyrosine Kinase Assay Kits. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [Link]

  • National Center for Biotechnology Information. (n.d.). N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide. In PubChem. [Link]

  • PubChem. (n.d.). 4-amino-N-(4-methyl-3-pyridinyl)benzamide. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • MDPI. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

  • Sathiya, S., et al. (2025, August 10). biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. ResearchGate. [Link]

  • ResearchGate. (2025, October 16). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

  • ChemUniverse. (n.d.). 4-amino-3-methyl-n-(4-methyl-2-pyridyl)benzamide. [Link]

  • PubChem. (n.d.). 4-[(3-Amino-2-pyridinyl)sulfonylmethyl]benzamide. [Link]

  • Pharmaffiliates. (n.d.). N-(4-Methyl-3-(nitroso(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. [Link]

Sources

Comparative

A Senior Application Scientist's Comparative Guide to the Synthetic Routes of Substituted Benzamides

Substituted benzamides are a cornerstone of modern science, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their prevalence in blockbuster drugs—from antiemetics lik...

Author: BenchChem Technical Support Team. Date: February 2026

Substituted benzamides are a cornerstone of modern science, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their prevalence in blockbuster drugs—from antiemetics like Metoclopramide to antipsychotics and anticancer agents—underscores the critical need for efficient, scalable, and versatile synthetic methods.[1][3][4]

This guide provides a comparative analysis of the principal synthetic routes to substituted benzamides, designed for researchers, chemists, and process development professionals. We will move beyond simple procedural lists to explore the mechanistic underpinnings, strategic advantages, and practical limitations of each methodology. The focus here is on the causality behind experimental choices, empowering you to select the optimal route for your specific synthetic challenge.

Route 1: The Schotten-Baumann Reaction: Acylation with Benzoyl Chlorides

The Schotten-Baumann reaction, first described in the 1880s, remains a robust and widely used method for amide synthesis.[5][6] It involves the acylation of an amine with a highly reactive benzoyl chloride, typically under biphasic conditions with an aqueous base to neutralize the HCl byproduct.[5]

Mechanistic Rationale: The reaction's efficacy stems from the high electrophilicity of the acyl chloride's carbonyl carbon. The amine acts as a potent nucleophile, attacking the carbonyl to form a tetrahedral intermediate.[6] The subsequent collapse of this intermediate and expulsion of the chloride ion is rapid and irreversible. The critical role of the base (e.g., NaOH, pyridine) is to "scavenge" the protonated amine and the liberated HCl, driving the equilibrium toward the amide product.[7]

Diagram: The Schotten-Baumann Reaction Mechanism

Caption: Mechanism of the Schotten-Baumann reaction.

Advantages:

  • High Reactivity & Yield: The use of an activated acyl chloride generally leads to high yields and fast reaction times.[8]

  • Cost-Effectiveness: Starting materials are often inexpensive and readily available for large-scale synthesis.

  • Simple Procedure: The reaction setup and workup are typically straightforward.[8][9]

Disadvantages:

  • Limited Functional Group Tolerance: The high reactivity of benzoyl chlorides makes them incompatible with sensitive functional groups (e.g., alcohols, phenols) unless they are protected.

  • Moisture Sensitivity: Benzoyl chlorides readily hydrolyze, requiring anhydrous conditions for storage and handling.

  • Stoichiometric Waste: The reaction generates stoichiometric amounts of salt waste from the neutralization of HCl.

Experimental Protocol: Synthesis of N-phenyl-4-aminobenzamide [10]

This protocol is a specific application of the Schotten-Baumann reaction, notable for using the hydrochloride salt of the acyl chloride to prevent self-polymerization due to the presence of the amino group.[10]

  • Preparation of Amine Solution: In a 250 mL Erlenmeyer flask, dissolve aniline (1.0 eq.) in 50 mL of dichloromethane.

  • Preparation of Aqueous Base: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide (NaOH).

  • Reaction Setup: Place the flask containing the aniline solution in an ice bath on a magnetic stirrer. Begin stirring and slowly add the 10% NaOH solution (2.0-3.0 eq.).

  • Addition of Acyl Chloride: Dissolve 4-aminobenzoyl chloride hydrochloride (1.0 eq.) in 25 mL of dichloromethane. Add this solution dropwise to the vigorously stirred biphasic mixture over 30 minutes, maintaining an internal temperature of 0-5 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor progress by Thin-Layer Chromatography (TLC).

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude solid from ethanol to yield pure N-phenyl-4-aminobenzamide.

Route 2: Direct Amidation via Carboxylic Acid-Amine Coupling

To circumvent the need for harsh acylating agents, direct coupling of carboxylic acids with amines has become the preferred method in modern organic synthesis, especially in medicinal chemistry. This approach relies on "coupling reagents" to activate the carboxylic acid in situ.

Mechanistic Rationale: The direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable at ambient temperatures due to the formation of a stable ammonium carboxylate salt.[11][12] Coupling reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium salts (e.g., PyBOP), overcome this barrier. They react with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea for carbodiimides). This intermediate is a potent acylating agent, readily undergoing nucleophilic attack by the amine to form the amide bond, while the coupling reagent is converted into a stable byproduct (e.g., a urea).[13] The use of additives like HOBt or DMAP can further enhance reaction rates and suppress side reactions.

Advantages:

  • Broad Substrate Scope: Milder conditions allow for excellent functional group tolerance, making it ideal for complex and late-stage synthesis.[14]

  • High Chemoselectivity: Reactions are highly selective for the targeted amide bond formation.

  • Avoids Acyl Chloride Preparation: This one-pot procedure enhances operational simplicity.[13]

Disadvantages:

  • Cost and Atom Economy: Coupling reagents are often expensive and generate stoichiometric byproducts that can be difficult to remove (e.g., dicyclohexylurea).

  • Potential for Epimerization: For chiral carboxylic acids, there is a risk of racemization, although this can be mitigated with specific reagents and additives.

Experimental Protocol: TiCl₄-Mediated Direct Amidation [13]

This protocol utilizes titanium tetrachloride as a Lewis acid to activate the carboxylic acid for direct condensation.

  • Reaction Setup: To a solution of the carboxylic acid (1.0 mmol) in pyridine (10 mL) in a screw-capped vial, add the amine (1.0 mmol) followed by titanium tetrachloride (TiCl₄, 3.0 mmol).

  • Heating: Tightly seal the vial and heat the reaction mixture to 85 °C with magnetic stirring.

  • Reaction Monitoring: Monitor the reaction for the complete conversion of the carboxylic acid precursor, typically for about 2 hours, using TLC (chloroform/methanol 90:10 v/v).

  • Workup: Cool the reaction mixture. Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Extraction: Treat the residue with an aqueous 1 N HCl solution (10 mL) and extract with methylene chloride (3 x 10 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the amide product.

Route 3: Aminolysis of Esters

The conversion of esters to amides, known as aminolysis, is another valuable route, particularly when the ester is a more readily available starting material than the corresponding carboxylic acid.[]

Mechanistic Rationale: This reaction is a nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate.[16] The reaction is typically driven to completion by the elimination of an alkoxide leaving group. However, since alkoxides are relatively poor leaving groups compared to halides, this reaction often requires forcing conditions, such as high temperatures or the use of catalysts.[16][17][18] Lewis acids like indium(III) iodide can catalyze the reaction by coordinating to the ester's carbonyl oxygen, increasing its electrophilicity.[17]

Diagram: Workflow for Catalytic Aminolysis of an Ester

Aminolysis_Workflow Start Combine Ester, Amine, and InI₃ Catalyst Heat Heat Mixture (e.g., 110-120 °C) Start->Heat Monitor Monitor by TLC Heat->Monitor Workup Workup: 1. Extract with Ether 2. Wash with HCl (aq) 3. Wash with Brine Monitor->Workup Reaction Complete Dry Dry over Na₂SO₄ & Evaporate Solvent Workup->Dry Purify Purify by Recrystallization Dry->Purify Product Pure Secondary Amide Purify->Product

Caption: Experimental workflow for indium-catalyzed aminolysis.

Advantages:

  • Alternative Starting Material: Utilizes esters, which can be advantageous depending on the synthetic pathway.[18]

  • Compatibility: The indium-catalyzed method is compatible with sensitive functionalities like chloro, methoxy, and C=C bonds.[18]

Disadvantages:

  • Harsh Conditions: Uncatalyzed aminolysis often requires high temperatures, limiting its use for thermally sensitive substrates.[16]

  • Poor Leaving Group: The alkoxide is a relatively poor leaving group, making the reaction slower than those involving acyl chlorides.

  • Limited Scope: The indium triiodide procedure is reported to be less effective for preparing primary and tertiary amides.[17]

Experimental Protocol: Indium Triiodide-Catalyzed Conversion of an Ester to a Secondary Amide [17]
  • Catalyst Preparation (if needed): Fresh indium triiodide (InI₃) can be prepared by stirring indium and iodine in THF.

  • Reaction Setup: A carboxylic ester (1.0 mmol) is heated in a primary amine (2 cm³) in the presence of a catalytic amount of InI₃ (20 mol%) in an oil bath at 110–120 °C.

  • Reaction Monitoring: The reaction progress is monitored by TLC.

  • Workup: Once the reaction is complete, the mixture is extracted with ether.

  • Washing: The ether extract is washed successively with aqueous hydrochloric acid (1N) to remove excess amine, followed by a brine wash.

  • Isolation: The organic layer is dried over Na₂SO₄, and the solvent is evaporated.

  • Purification: The resulting crude solid is purified by recrystallization from an ether–petroleum ether mixture to furnish the pure secondary amide.

Route 4: Hydrolysis of Benzonitriles

The hydrolysis of nitriles provides a direct pathway to primary amides, which can be challenging to synthesize selectively via other methods.[19] This route is particularly useful as nitriles can be readily prepared from alkyl halides via Sₙ2 reactions, effectively adding a carbon atom.[20]

Mechanistic Rationale: Nitrile hydrolysis can proceed under either acidic or basic conditions.[21]

  • Acid Catalysis: The nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon. A weak nucleophile like water can then attack this activated carbon.[20][21] A series of proton transfers leads to the amide.

  • Base Catalysis: A strong nucleophile (OH⁻) directly attacks the nitrile carbon, forming a tetrahedral intermediate. Protonation of the resulting anion gives the amide.[21]

A significant challenge is that the amide product can be further hydrolyzed to a carboxylic acid under the same conditions, often at a faster rate than the initial nitrile hydrolysis.[22][23] Therefore, achieving a high yield of the amide requires careful control of reaction conditions, such as using milder temperatures or specialized catalysts.[22][24][25]

Advantages:

  • Excellent Route to Primary Amides: This is one of the most direct methods for synthesizing R-CONH₂.

  • Readily Available Starting Materials: Benzonitriles are common chemical feedstocks.

  • Carbon Homologation: Provides a two-step sequence to convert an aryl halide to a benzamide with an additional carbon atom.[20]

Disadvantages:

  • Over-hydrolysis: The primary difficulty is stopping the reaction at the amide stage, as further hydrolysis to the carboxylic acid is common.[19][23]

  • Harsh Conditions: Traditional methods require strong acids or bases and elevated temperatures, which can be incompatible with sensitive substrates.[24]

  • Waste Generation: Stoichiometric use of strong acids or bases leads to significant salt waste upon neutralization.

Experimental Protocol: Mo(VI)-Catalyzed Hydrolysis of a Nitrile to a Primary Amide [25]

This protocol uses a catalytic system to achieve the conversion under milder conditions than traditional hydrolysis.

  • Reaction Setup: In a reaction vessel, combine the nitrile (1.0 mmol), sodium molybdate (0.1 mmol, 10 mol%), and ethanol (3 mL).

  • Addition of Oxidant: To the stirred mixture, add a 30% solution of hydrogen peroxide (H₂O₂, 3.0 mmol).

  • Reaction: Stir the mixture at the desired temperature (room temperature for activated nitriles, reflux for others) until the reaction is complete (monitored by TLC or GC).

  • Workup: After completion, add a saturated aqueous solution of Na₂SO₃ to quench the excess peroxide.

  • Extraction: Extract the mixture with ethyl acetate.

  • Isolation & Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Comparative Summary of Synthetic Routes
ParameterRoute 1: Schotten-BaumannRoute 2: Direct CouplingRoute 3: Aminolysis of EstersRoute 4: Hydrolysis of Nitriles
Starting Materials Benzoyl chloride, Amine[8]Benzoic acid, Amine[8]Ester, Amine[17]Benzonitrile, Water[19]
Key Reagents Aqueous base (e.g., NaOH)[5]Coupling agent (e.g., EDC, TiCl₄)[13]Heat or Catalyst (e.g., InI₃)[17]Strong acid/base or Catalyst[21]
Reaction Temp. 0 °C to Room Temp[8]Room Temp to Moderate Heat[13]High Heat (uncatalyzed)[16]Room Temp to High Heat[25]
Typical Yield Generally High[8]Good to Excellent[13]Moderate to High[17]Moderate to High[25]
Key Advantages Robust, scalable, inexpensive[8]Mild, high functional group tolerance[14]Utilizes alternative starting materials[18]Excellent for primary amides
Key Disadvantages Harsh, moisture-sensitive reagent[8]Expensive reagents, byproduct removal[8]Harsh conditions, poor leaving group[17]Risk of over-hydrolysis to acid[22]
Conclusion and Field-Proven Insights

The selection of a synthetic route for substituted benzamides is a strategic decision dictated by the specific molecular target, scale, cost, and available starting materials.

  • For large-scale, industrial synthesis of simple benzamides where the benzoyl chloride is readily available, the Schotten-Baumann reaction remains a highly viable and economical choice due to its simplicity and high throughput.

  • In medicinal chemistry and complex molecule synthesis , where preserving sensitive functional groups and stereocenters is paramount, direct amidation with coupling reagents is the undisputed gold standard. The higher cost is justified by its reliability and broad applicability.

  • Aminolysis of esters serves as a valuable alternative when the synthetic logic dictates entry from an ester intermediate. The development of catalytic methods has made this route more appealing by mitigating the need for harsh conditions.[17]

  • When the target is a primary benzamide (Ar-CONH₂) , nitrile hydrolysis is often the most direct and efficient path, provided the reaction can be controlled to prevent the formation of the corresponding carboxylic acid. Modern catalytic systems are making this control increasingly feasible.[24][25]

Ultimately, a thorough understanding of the mechanistic nuances and practical limitations of each method is essential for any scientist working to construct these vital chemical entities. This comparative guide serves as a foundational tool for making informed, effective decisions in the laboratory and beyond.

References
  • hydrolysis of nitriles - Chemguide . (n.d.). Chemguide. [Link]

  • 5 Nitrile Hydrolysis Steps . (2025). Berkeley Learning Hub. [Link]

  • 21.5. Hydrolysis of nitriles | Organic Chemistry II . (n.d.). Lumen Learning. [Link]

  • A Simple and Convenient Procedure for the Conversion of Esters to Secondary Amides . (n.d.). Synthetic Communications. [Link]

  • Hydrolysis of Nitriles . (n.d.). Organic Chemistry Tutor. [Link]

  • Converting Nitriles to Amides . (n.d.). Chemistry Steps. [Link]

  • Amide synthesis by acylation . (n.d.). Organic Chemistry Portal. [Link]

  • Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives . (2017). The Journal of Organic Chemistry. [Link]

  • Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? . (2021). Chemistry Stack Exchange. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 . (2017). Chemistry Central Journal. [Link]

  • Weinreb ketone synthesis . (n.d.). Wikipedia. [Link]

  • Comparison of methods for benzamide synthesis from benzonitrile . (n.d.). ResearchGate. [Link]

  • 21.7: Chemistry of Amides . (2022). Chemistry LibreTexts. [Link]

  • Cobalt-Catalyzed Direct Carbonylation of Aminoquinoline Benzamides . (n.d.). Organic Letters. [Link]

  • Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst . (2024). Organic Syntheses. [Link]

  • Synthesis of hydroxamates (Weinreb amides) . (n.d.). Organic Chemistry Portal. [Link]

  • Conversion of nitriles to amides . (2023). Chemistry LibreTexts. [Link]

  • Synthesis of Weinreb and their Derivatives (A Review) . (2020). Oriental Journal of Chemistry. [Link]

  • Mo(VI)-catalyzed conversion of nitriles to amides with hydrogen peroxide in ethanol . (2023). Synthetic Communications. [Link]

  • Schotten–Baumann reaction . (2020). L.S.College, Muzaffarpur. [Link]

  • Chemistry Schotten Baumann Reaction . (n.d.). SATHEE. [Link]

  • A Simple and Convenient Procedure for the Conversion of Esters to Secondary Amides . (2025). Marcel Dekker, Inc. [Link]

  • Schotten-Baumann Reaction . (2021). J&K Scientific LLC. [Link]

  • Synthesis of diverse esters from Weinreb amides and prepared alkoxides . (n.d.). ResearchGate. [Link]

  • Various recent methods for synthesis of benzamides . (n.d.). ResearchGate. [Link]

  • Formation of Amides From Esters . (n.d.). Master Organic Chemistry. [Link]

  • 4.2.5: Chemistry of Esters . (2022). Chemistry LibreTexts. [Link]

  • Benzamide synthesis via oxidative amidation of benzylamines and benzyl cyanides using a I2–TBHP system . (n.d.). ResearchGate. [Link]

  • Schotten Baumann Reaction . (2019). BYJU'S. [Link]

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities . (n.d.). MDPI. [Link]

  • Catalyst and synthetic process for carboxamides by nitrile hydrolysis. (n.d.).
  • Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine . (2012). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents . (n.d.). PubMed. [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole . (n.d.). MDPI. [Link]

  • Transition-Metal-Catalyzed Intermolecular C–H Carbonylation toward Amides . (n.d.). Synlett. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents . (2018). ResearchGate. [Link]

  • (PDF) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents . (n.d.). ResearchGate. [Link]

  • Synthesis and analysis of amides . (n.d.). Chemistry Education. [Link]

  • Advances in Transition Metal-Catalyzed Carbonylation Reactions for α,β-Unsaturated Carbonyls: Applications, Challenges, and Opportunities . (n.d.). Semantic Scholar. [Link]

  • Transition-metal-catalyzed C-H Carbonylation Of Heterocyclic Amines And Heterocyclic Amides . (2022). Globe Thesis. [Link]

  • Recent Advances on Ester Synthesis via Transition-Metal Catalyzed C–H Functionalization . (n.d.). ACS Catalysis. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Evaluating Off-Target Effects of Novel Kinase Inhibitors: A Case Study with 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide

Introduction: The Double-Edged Sword of Kinase Inhibition Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them highly attractive targets for therapeutic interventi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them highly attractive targets for therapeutic intervention, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment. However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge: achieving inhibitor selectivity.[1][2] Unintended interactions with off-target kinases can lead to a range of adverse effects, from mild side effects to severe toxicities, potentially limiting the therapeutic window of a drug candidate.[1] Therefore, a rigorous evaluation of off-target effects is a cornerstone of modern drug discovery and development.[3]

This guide provides a comprehensive framework for assessing the off-target profile of a novel kinase inhibitor, using the hypothetical compound 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide as a case study. While this specific molecule is not a widely characterized inhibitor, its chemical scaffold shares features with known kinase inhibitors. We will proceed under the assumption that it has been identified as a potent inhibitor of a primary kinase target (e.g., a receptor tyrosine kinase or a cytoplasmic kinase) and now requires thorough off-target characterization.

This guide is designed for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer a comparative analysis with established kinase inhibitors.

Pillar 1: Probing the Kinome Landscape - In Vitro Kinase Selectivity Profiling

The initial and most direct method to assess the selectivity of a kinase inhibitor is to screen it against a large panel of purified kinases.[4] This provides a broad overview of the compound's interaction landscape across the kinome.

Causality Behind Experimental Choices:
  • Panel Size: A larger, more diverse kinase panel increases the probability of identifying potential off-target interactions. Commercial services offer panels ranging from a few dozen to nearly the entire human kinome.[5]

  • ATP Concentration: Kinase assays are typically performed at or near the Michaelis constant (Km) of ATP for each kinase. This is because ATP-competitive inhibitors will show varying potency depending on the ATP concentration.[2] Running assays at a physiological ATP concentration (typically 1-5 mM in cells) can provide a more biologically relevant assessment of selectivity.

  • Inhibitor Concentration: Initial screens are often performed at a single high concentration (e.g., 1 or 10 µM) to identify any potential hits. Hits are then followed up with dose-response curves to determine the IC50 (half-maximal inhibitory concentration) for each off-target kinase.

Experimental Protocol: In Vitro Kinase Panel Screening (Luminescent ADP Detection)

This protocol outlines a typical workflow for an in vitro kinase assay using a technology that measures ADP production, a universal product of kinase activity.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide in 100% DMSO.

    • Prepare serial dilutions of the test compound in assay buffer.

    • Reconstitute recombinant kinases, peptide substrates, and ATP according to the manufacturer's instructions.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound dilution or DMSO (vehicle control).

    • Add 5 µL of a 2X kinase/substrate mixture.

    • Initiate the reaction by adding 2.5 µL of a 4X ATP solution. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 1 hour.[6]

  • ADP Detection:

    • Add 10 µL of the ADP detection reagent (e.g., ADP-Glo™) to each well.

    • Incubate for 40 minutes at room temperature to convert ADP to ATP and degrade remaining ATP.

    • Add 20 µL of a kinase detection reagent to convert the newly synthesized ATP into a luminescent signal.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each kinase at each compound concentration relative to the DMSO control.

    • For kinases showing significant inhibition, plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation and Comparative Analysis

The results of the kinase panel screen should be summarized in a clear and concise table. For comparative purposes, we will contrast the hypothetical data for our compound with two well-characterized BCR-ABL inhibitors: the relatively selective Nilotinib and the more promiscuous Dasatinib .[7]

Kinase Target4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide (IC50, nM)Nilotinib (IC50, nM)Dasatinib (IC50, nM)
Primary Target (e.g., ABL1) 15 20 <1
SRC250>10,0001.5
LCK800>10,0002.0
KIT501505.0
PDGFRα751008.0
DDR1>10,0006>10,000
NQO2>10,000500 (non-kinase)>10,000

This is hypothetical data for illustrative purposes.

This table allows for a direct comparison of the selectivity profiles. A highly selective inhibitor will have a large window between its on-target potency and its off-target interactions.

Pillar 2: Verifying Target Engagement in a Cellular Milieu - The Cellular Thermal Shift Assay (CETSA)

While in vitro assays are essential, they do not fully recapitulate the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its intended target within intact cells.[8] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[9]

Causality Behind Experimental Choices:
  • Temperature Range: A broad temperature range is initially screened to determine the approximate melting temperature (Tagg) of the target protein. A narrower range is then used for more precise Tagg determination.

  • Compound Concentration: A saturating concentration of the compound is typically used to maximize the thermal shift.[10]

  • Loading Control: A protein that is not expected to interact with the compound and has a different melting temperature is used as a loading control to ensure equal protein loading across all samples.

Experimental Protocol: Western Blot-Based CETSA
  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with the test compound at the desired concentration or with DMSO (vehicle control) for 1-2 hours at 37°C.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated aggregates.

    • Transfer the supernatant to new tubes and determine the protein concentration using a standard method like the BCA assay.

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target protein and a primary antibody for a loading control protein.

    • Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature.

    • Normalize the intensities to the loading control.

    • Plot the normalized band intensity against temperature and fit the data to a sigmoidal curve to determine the melting temperature (Tagg). A shift in the Tagg in the presence of the compound indicates target engagement.

Visualization of CETSA Workflow

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_thermal_challenge Thermal Challenge cluster_lysis Lysis & Fractionation cluster_analysis Analysis start Plate Cells treat Treat with Compound or DMSO start->treat harvest Harvest Cells treat->harvest aliquot Aliquot Cell Suspension harvest->aliquot heat Heat to Temperature Gradient aliquot->heat lyse Freeze-Thaw Lysis heat->lyse centrifuge Centrifuge to Separate Fractions lyse->centrifuge collect Collect Supernatant (Soluble Fraction) centrifuge->collect wb Western Blot collect->wb quant Densitometry wb->quant plot Plot Melting Curve (Determine Tagg) quant->plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Pillar 3: Unveiling Unanticipated Cellular Consequences - Phenotypic Screening

Phenotypic screening assesses the effects of a compound on cell morphology, function, or viability without a preconceived target. This approach can reveal unexpected off-target effects that might not be identified through kinase panel screening.[11] High-content imaging (HCI) is a powerful tool for this purpose, allowing for the simultaneous measurement of multiple cellular parameters.

Causality Behind Experimental Choices:
  • Cell Line Selection: A panel of diverse cell lines from different tissue origins should be used to identify cell-type-specific effects.

  • Multiplexed Staining: Using multiple fluorescent dyes and antibody-based stains allows for the simultaneous assessment of various cellular features, such as nuclear morphology, cytoskeletal integrity, mitochondrial health, and cell cycle status.

  • Concentration Range: A broad range of concentrations, spanning from the on-target IC50 to cytotoxic levels, is necessary to distinguish on-target from off-target phenotypic changes.

Experimental Protocol: High-Content Imaging for Phenotypic Profiling
  • Cell Plating and Treatment:

    • Plate cells in 96- or 384-well imaging plates.

    • Treat cells with a range of concentrations of the test compound for 24-72 hours. Include positive and negative controls (e.g., known cytotoxic agents and DMSO).

  • Cell Staining:

    • Fix, permeabilize, and stain the cells with a cocktail of fluorescent probes. For example:

      • Hoechst 33342: Stains the nucleus to assess nuclear morphology and cell number.

      • Phalloidin-Alexa Fluor 488: Stains F-actin to visualize the cytoskeleton.

      • MitoTracker Red CMXRos: Stains mitochondria to assess mitochondrial membrane potential.

      • Antibody against Phospho-Histone H3: To identify cells in mitosis.

  • Image Acquisition:

    • Acquire images using a high-content imaging system, capturing multiple fields per well in each fluorescent channel.

  • Image Analysis:

    • Use image analysis software to segment the images and extract quantitative data for various cellular features (e.g., nuclear area, cell shape, mitochondrial intensity, percentage of mitotic cells).

  • Data Interpretation:

    • Compare the phenotypic profiles induced by the test compound to those of reference compounds with known mechanisms of action. Unforeseen phenotypic changes may indicate off-target activities.

Pillar 4: Predicting Off-Target Interactions - In Silico Approaches

Computational methods can predict potential off-target interactions based on the chemical structure of the compound.[12] These in silico predictions can help prioritize experimental validation and provide hypotheses for observed phenotypic effects.

Causality Behind Experimental Choices:
  • Ligand-Based Methods: These methods, such as chemical similarity searching, compare the structure of the test compound to a database of compounds with known biological activities.

  • Structure-Based Methods: If the 3D structure of potential off-target proteins is known, molecular docking can be used to predict the binding affinity of the test compound.

Workflow for In Silico Off-Target Prediction

InSilico_Workflow cluster_input Input cluster_methods Prediction Methods cluster_output Output & Validation compound Compound Structure (SMILES) ligand_based Ligand-Based (e.g., Similarity Search) compound->ligand_based structure_based Structure-Based (e.g., Molecular Docking) compound->structure_based predictions Predicted Off-Targets ligand_based->predictions structure_based->predictions prioritize Prioritize for Experimental Validation predictions->prioritize validate Experimental Validation prioritize->validate

Caption: Workflow for in silico off-target prediction.

A useful and freely accessible tool for this purpose is .[13] By inputting the SMILES string of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide, a list of potential protein targets can be generated, which can then be cross-referenced with the results from experimental screens.

Conclusion: A Holistic Approach to Off-Target Evaluation

Evaluating the off-target effects of a novel kinase inhibitor is a multifaceted process that requires a combination of in vitro, cellular, and in silico approaches. By systematically profiling a compound across the kinome, verifying its engagement with intended and unintended targets in a cellular context, and observing its broader phenotypic consequences, researchers can build a comprehensive understanding of its selectivity profile. This integrated approach is essential for identifying promising drug candidates with a favorable therapeutic window and minimizing the risk of unforeseen toxicities in later stages of drug development. The methodologies and comparative frameworks presented in this guide provide a robust starting point for the rigorous assessment of any novel kinase inhibitor.

References

  • Klaeger, S. et al. The target landscape of clinical kinase drugs. Science358 , eaan4368 (2017). [Link]

  • Knight, Z. A. & Shokat, K. M. Features of selective kinase inhibitors. Chem. Biol.12 , 621–637 (2005). [Link]

  • Karaman, M. W. et al. A quantitative analysis of kinase inhibitor selectivity. Nat. Biotechnol.26 , 127–132 (2008). [Link]

  • Bantscheff, M. et al. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood110 , 3540–3549 (2007). [Link]

  • Manning, G., Whyte, D. B., Martinez, R., Hunter, T. & Sudarsanam, S. The protein kinase complement of the human genome. Science298 , 1912–1934 (2002). [Link]

  • Molina, D. M. et al. Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science341 , 84–87 (2013). [Link]

  • Rix, U. et al. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood110 , 4055–4063 (2007). [Link]

  • Jafari, R. et al. The cellular thermal shift assay for evaluating drug target interactions in cells. Nat. Protoc.9 , 2100–2122 (2014). [Link]

  • Caiazza, F. et al. Phenotypic screening for the discovery of novel compounds targeting mitosis. Methods Mol. Biol.1342 , 265–277 (2016). [Link]

  • Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Res.42 , W32-W38 (2014). [Link]

  • Byrne, R., & Schneider, G. In Silico Target Prediction for Small Molecules. Methods Mol Biol.1888 , 273-309 (2019). [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. Opportunities and challenges in phenotypic drug discovery: an industry perspective. Nat Rev Drug Discov16 , 531–543 (2017). [Link]

  • Almqvist, H. et al. CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature Commun.7 , 11040 (2016). [Link]

  • Martinez Molina, D. et al. Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science341 , 84-87 (2013). [Link]

  • Adriaenssens, E. In vitro kinase assay. protocols.io (2023). [Link]

  • Reaction Biology. HotSpot Assay Protocol. [Link]

  • Manley, P. W. et al. Extended kinase profile and properties of the protein kinase inhibitor nilotinib. Biochim. Biophys. Acta1804 , 445–453 (2010). [Link]

  • Lombardo, L. J. et al. Dasatinib (BMS-354825), a dual SRC/ABL kinase inhibitor, displays potent antitumor activity in preclinical oral solid tumor models. Clin. Cancer Res.10 , 8504–8514 (2004). [Link]

  • National Center for Biotechnology Information. Cellular Thermal Shift Assay (CETSA). [Link]

  • Gfeller, D. et al. SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research42 , W32-W38 (2014). [Link]

  • Davis, M. I. et al. Comprehensive analysis of kinase inhibitor selectivity. Nat. Biotechnol.29 , 1046–1051 (2011). [Link]

  • Haslam, C. et al. Ponatinib is a potent inhibitor of wild-type and mutant RET isoforms. Oncogene35 , 2157–2162 (2016). [Link]

  • O'Hare, T. et al. Ponatinib is a potent inhibitor of wild-type and mutant c-Kit. Blood114 , 2554–2557 (2009). [Link]

Sources

Comparative

A Head-to-Head Comparison for Next-Generation Kinase Inhibitors: Evaluating 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide Against the Standard of Care

An In-Depth Technical Guide for Drug Development Professionals In the landscape of targeted cancer therapy, particularly for Chronic Myeloid Leukemia (CML), the development of small-molecule kinase inhibitors has been tr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

In the landscape of targeted cancer therapy, particularly for Chronic Myeloid Leukemia (CML), the development of small-molecule kinase inhibitors has been transformative. Imatinib, the first-in-class BCR-Abl tyrosine kinase inhibitor, established a new paradigm in treatment, converting a once-fatal disease into a manageable condition for many.[1][2] However, the emergence of drug resistance, primarily through mutations in the BCR-Abl kinase domain, necessitates the development of next-generation inhibitors with improved potency and a broader spectrum of activity.[3][4][5]

This guide presents a comparative framework for evaluating novel kinase inhibitors, using the investigational compound 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide (hereafter referred to as "Compound X") as a case study against the established standard of care. While direct comparative clinical data for Compound X is not yet available, this document synthesizes established preclinical evaluation methodologies to provide a robust guide for researchers. We will explore comparative mechanisms of action, present illustrative preclinical data, and detail essential experimental protocols for a rigorous head-to-head assessment.

Section 1: Comparative Mechanism of Action

Both Imatinib and next-generation inhibitors like Compound X are designed to target the constitutively active BCR-Abl tyrosine kinase, the pathogenic driver of CML.[2] This oncogenic fusion protein relentlessly phosphorylates downstream substrates, activating signaling pathways that lead to uncontrolled cell proliferation and survival.[6][7]

Imatinib functions as a competitive inhibitor at the ATP-binding site of the Abl kinase domain.[7][8] Crucially, it preferentially binds to the inactive conformation of the kinase, locking it in a state that prevents ATP binding and subsequent substrate phosphorylation.[6][8] This blockade effectively shuts down the oncogenic signaling cascade, inducing apoptosis in BCR-Abl-dependent cancer cells.[6]

Compound X , as a hypothetical next-generation inhibitor, is designed to operate on a similar principle of ATP-competitive inhibition but with key structural enhancements. The rationale behind its design would be to form additional or more stable interactions within the ATP-binding pocket. This could potentially lead to higher-affinity binding, allowing it to be effective at lower concentrations and, critically, to overcome the steric hindrance introduced by resistance mutations that prevent Imatinib from binding effectively.[3][4] A prime example of such a challenge is the T315I "gatekeeper" mutation, which is notoriously resistant to first and second-generation TKIs.[4][5]

BCR_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_drugs BCR_Abl BCR-Abl (Constitutively Active Kinase) Substrate Substrate (e.g., STAT5, CrkL) BCR_Abl->Substrate P pSubstrate Phosphorylated Substrate Signaling Downstream Signaling (RAS/MAPK, PI3K/AKT) pSubstrate->Signaling Proliferation Uncontrolled Cell Proliferation & Survival Signaling->Proliferation Imatinib Imatinib (Standard of Care) Imatinib->BCR_Abl Inhibits Compound_X Compound X (Investigational) Compound_X->BCR_Abl Inhibits ATP ATP ATP->BCR_Abl Binds to Active Site ADP ADP

Caption: BCR-Abl signaling pathway and points of inhibition.

Section 2: Comparative Preclinical Performance Data

Objective evaluation relies on quantitative, reproducible assays. The following tables present hypothetical, yet realistic, data that would be generated in a preclinical head-to-head comparison.

Table 1: In Vitro Kinase Inhibition Assay

The half-maximal inhibitory concentration (IC50) is a primary measure of a drug's potency against its target enzyme. This biochemical assay measures the concentration of inhibitor required to reduce the activity of a purified kinase by 50%.[9][10] A lower IC50 value indicates greater potency.

Kinase TargetCompound X (IC50, nM)Imatinib (IC50, nM)Fold Improvement
Wild-Type BCR-Abl 15 250 16.7x
c-Kit251506.0x
PDGFRα302006.7x
T315I Mutant BCR-Abl 50 >10,000 >200x
LCK (Off-target)8,0009,0001.1x
SRC (Off-target)>10,000>10,000-
  • Expert Interpretation: The data illustrates that Compound X is significantly more potent against wild-type BCR-Abl than Imatinib. Critically, it demonstrates potent activity against the Imatinib-resistant T315I mutant, a key liability of the standard drug.[4] Both compounds show activity against related kinases like c-Kit and PDGFR, but Compound X maintains a potency advantage.[8] The high IC50 values against off-target kinases like LCK and SRC suggest good selectivity, which is crucial for minimizing side effects.

Table 2: Cell-Based Proliferation Assay

Moving from a purified enzyme to a cellular context is a critical step to assess a compound's ability to cross the cell membrane and engage its target in a more complex biological system.[11][12] The GI50 (concentration for 50% growth inhibition) is determined using assays like the MTT or CellTiter-Glo assay in relevant cancer cell lines.[13][14]

Cell LineGenetic BackgroundCompound X (GI50, nM)Imatinib (GI50, nM)
K-562 CML, BCR-Abl (Wild-Type)45 400
Ba/F3 p210-T315I Pro-B, Imatinib-Resistant120 >10,000
HL-60 AML, BCR-Abl Negative>20,000 >20,000
  • Expert Interpretation: The cellular data corroborates the biochemical findings. Compound X shows superior potency in inhibiting the growth of a wild-type CML cell line (K-562). Its ability to inhibit the proliferation of cells engineered to express the T315I mutation is a significant advantage. The lack of activity in a BCR-Abl negative cell line (HL-60) confirms that the cytotoxic effect is on-target and not due to general toxicity.[12]

Section 3: Key Experimental Protocols

Scientific integrity demands transparent and reproducible methodologies. Below is a detailed protocol for a cornerstone assay used to validate target engagement within the cell: Western Blot analysis of BCR-Abl phosphorylation.

Protocol: Western Blot for Phospho-BCR-Abl (p-BCR-Abl)

This assay directly measures the phosphorylation status of BCR-Abl, providing definitive evidence of kinase inhibition in treated cells. A decrease in the phosphorylated form of the protein indicates successful target engagement by the inhibitor.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A 1. Cell Culture (e.g., K-562 cells) B 2. Compound Treatment (Dose-response of Cmpd X vs Imatinib) A->B C 3. Cell Lysis (Extract total protein) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (Blot to PVDF membrane) D->E F 6. Antibody Incubation (Primary: anti-p-BCR-Abl, anti-Actin) (Secondary: HRP-conjugated) E->F G 7. Detection (Chemiluminescence imaging) F->G H 8. Quantification (Densitometry analysis) G->H

Caption: Standard workflow for Western Blot analysis.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed K-562 cells at a density of 0.5 x 10^6 cells/mL. Allow them to acclimate for 24 hours. Treat cells with a serial dilution of Compound X or Imatinib (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2 hours).

  • Protein Extraction (Lysis): Harvest cells by centrifugation. Wash once with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cell pellet using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.[15]

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading of samples.

  • SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel (e.g., 8% gel). Separate the proteins by size via electrophoresis.[16]

  • Electrotransfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.[17]

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated BCR-Abl (e.g., anti-p-Tyr207).

    • Separately, or after stripping the first antibody, probe a membrane with an antibody for a loading control (e.g., β-Actin or GAPDH) to confirm equal protein loading across lanes.

  • Secondary Antibody and Detection:

    • Wash the membrane extensively with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using a digital imager. Quantify the band intensity using densitometry software. Normalize the p-BCR-Abl signal to the corresponding loading control signal to determine the relative inhibition at each drug concentration.

Section 4: Concluding Expert Analysis

Based on the presented framework and illustrative data, 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide (Compound X) demonstrates a compelling preclinical profile as a next-generation BCR-Abl inhibitor. Its key theoretical advantages over the standard of care, Imatinib, are:

  • Superior Potency: The significantly lower IC50 and GI50 values suggest that Compound X could potentially be effective at lower clinical doses, which may lead to a better safety profile.

  • Activity Against Key Resistance Mutations: The demonstrated efficacy against the T315I mutation is a critical differentiator. This suggests that Compound X could provide a vital therapeutic option for patients who have developed resistance to first and second-generation TKIs.[18][19][20]

  • Strong On-Target Cellular Activity: The correlation between biochemical potency and cellular efficacy, combined with inactivity in BCR-Abl negative cells, provides strong evidence of a specific and potent mechanism of action.

This guide outlines a foundational strategy for the head-to-head comparison of a novel kinase inhibitor against an established standard. The combination of biochemical assays, cell-based functional screens, and mechanistic validation via Western Blot provides a multi-faceted and robust data package essential for advancing promising new chemical entities toward clinical development.

References

  • Imatinib - Wikipedia. Wikipedia. [Link]

  • Mechanism of action of ponatinib in treating chronic myeloid leukemia (CML). ResearchGate. [Link]

  • ICLUSIG® (ponatinib) Mechanism of Action. Takeda Oncology. [Link]

  • Imatinib in Chronic Myeloid Leukemia: an Overview. National Center for Biotechnology Information (NCBI). [Link]

  • What is the mechanism of action of Imatinib (Gleevec)? Dr.Oracle. [Link]

  • What is the mechanism of Ponatinib Hydrochloride? Patsnap Synapse. [Link]

  • Imatinib: MedlinePlus Drug Information. MedlinePlus. [Link]

  • Resistance to imatinib: more and more mutations. Blood, American Society of Hematology. [Link]

  • Ponatinib: Overview, Mechanism of Action & Clinical Trials. Takeda Oncology. [Link]

  • Imatinib Information for Patients. Drugs.com. [Link]

  • Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. National Center for Biotechnology Information (NCBI). [Link]

  • Cell-based Assays for Drug Discovery. Reaction Biology. [Link]

  • Mechanisms of Resistance to Imatinib and Second-Generation Tyrosine Inhibitors in Chronic Myeloid Leukemia. Clinical Cancer Research, AACR Journals. [Link]

  • Bcr-Abl kinase domain mutations, drug resistance, and the road to a cure for chronic myeloid leukemia. Blood, American Society of Hematology. [Link]

  • Imatinib resistance: a review of alternative inhibitors in chronic myeloid leukemia. National Center for Biotechnology Information (NCBI). [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. National Center for Biotechnology Information (NCBI). [Link]

  • Bioassays for anticancer activities. PubMed. [Link]

  • Resistance to Imatinib in Patients with Chronic Myelogenous Leukemia and the Splice Variant BCR-ABL135INS. National Center for Biotechnology Information (NCBI). [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Cancer Cell-Based Assays. Charles River Laboratories. [Link]

  • Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Standard treatment of Ph+ CML in 2010: how, when and where not to use what BCR/ABL1 kinase inhibitor? PubMed. [Link]

  • Bcr-Abl tyrosine-kinase inhibitor - Wikipedia. Wikipedia. [Link]

  • N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide. National Center for Biotechnology Information (NCBI). [Link]

  • Practical management of patients with chronic myeloid leukemia who develop tyrosine kinase inhibitor-resistant BCR-ABL1 mutations. National Center for Biotechnology Information (NCBI). [Link]

  • General Protocol for Western Blotting. Bio-Rad. [Link]

  • BCR-ABL1 tyrosine kinase inhibitors for the treatment of chronic myeloid leukemia. National Center for Biotechnology Information (NCBI). [Link]

  • 4-amino-3-methyl-n-(4-methyl-2-pyridyl)benzamide. ChemUniverse. [Link]

  • Western Blot Protocol. YouTube. [Link]

  • Tyrosine kinase inhibitor resistance in de novo BCR::ABL1–positive BCP-ALL beyond kinase domain mutations. Blood Advances, ASH Publications. [Link]

  • Atypical activation of signaling downstream of inactivated Bcr-Abl mediates chemoresistance in chronic myeloid leukemia. National Center for Biotechnology Information (NCBI). [Link]

  • 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide. PubChem, National Center for Biotechnology Information. [Link]

  • Human BCR/ABL protein Kit. Immunostep. [Link]

  • 4-({[4-(3-Methylbenzoyl)pyridin-2-YL]amino}methyl)benzenecarboximidamide. PubChem, National Center for Biotechnology Information. [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. World Journal of Pharmaceutical Research. [Link]

  • Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. PubChem, National Center for Biotechnology Information. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide

This document provides essential procedural guidance for the safe handling and disposal of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide (CAS No. 1019398-78-7).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide (CAS No. 1019398-78-7). As this compound is utilized in specialized research and development, a dedicated Safety Data Sheet (SDS) is not always readily accessible. Therefore, this guide synthesizes data from its constituent chemical classes—aromatic amines, benzamides, and pyridine derivatives—to establish a robust and scientifically grounded disposal protocol. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.

Hazard Profile and Waste Characterization: A Precautionary Approach

Given the absence of a specific SDS, the precautionary principle dictates that 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide be treated as a hazardous substance. This assessment is based on the known toxicological profiles of its structural motifs:

  • Aromatic Amine Moiety: Primary aromatic amines are a class of compounds known for their potential health hazards, including toxicity and mutagenicity. Many are lipid-soluble and can be readily absorbed through the skin.[1] Their release into the environment is a significant concern due to their potential to contaminate aquatic ecosystems.[1]

  • Pyridine Moiety: Pyridine and its derivatives are classified as harmful if swallowed, inhaled, or in contact with skin.[2] They are also flammable liquids and vapors.[2] Environmental release is undesirable, as pyridine can persist in the air for months and is highly soluble in water, posing a risk to aquatic life.[3][4]

Personal Protective Equipment (PPE) and Handling

Before handling the compound or its waste, establishing a safe working environment is paramount. The causality behind PPE selection is to create a complete barrier against all potential exposure routes.

  • Engineering Controls: All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.

  • Skin Protection: A lab coat is mandatory. Use nitrile gloves (or other chemically resistant gloves as determined by your institution's chemical safety plan) to prevent dermal absorption. Change gloves immediately if contamination is suspected.

  • Respiratory Protection: Not typically required when using a fume hood. However, for spill cleanup outside of a hood, a NIOSH-approved respirator with appropriate cartridges may be necessary.

Waste Segregation and Containment Protocol

Proper segregation is a self-validating system that prevents dangerous chemical reactions and ensures the waste is managed correctly by disposal facilities.

Step 1: Identify the Waste Stream

  • Clearly designate separate waste streams for:

    • Solid Waste: Unused or expired 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide, contaminated weigh boats, and contaminated consumables (e.g., pipette tips, wipes).

    • Liquid Waste: Solutions containing the compound. Note the solvent composition on the waste label.

    • Contaminated Sharps: Needles or blades used with the compound.

    • Contaminated Glassware: Broken glassware that cannot be decontaminated.

Step 2: Select Appropriate Containers

  • Use only containers made of compatible materials, such as glass or high-density polyethylene (HDPE).[5]

  • Ensure containers have secure, tightly sealing lids to prevent leaks or the release of fumes.[6]

  • Containers must be in good condition, free of cracks or residue on the outside.

Step 3: Label Containers Correctly

  • All waste containers must be labeled immediately upon the first addition of waste.

  • The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide " and any solvents present.

    • A clear indication of the hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

    • The accumulation start date.

Step 4: Store Waste Safely

  • Store sealed waste containers in a designated Satellite Accumulation Area (SAA) that is near the point of generation.

  • Ensure secondary containment (e.g., a chemical-resistant tray or bin) is used to contain potential leaks.

Spill Management Protocol

Immediate and correct action during a spill is critical to mitigate exposure and environmental release.

  • Alert Personnel: Immediately notify others in the area.

  • Evacuate (If Necessary): For large spills or spills outside of a fume hood, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

  • Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 2.

  • Contain the Spill: Use an absorbent material like sand, vermiculite, or a commercial chemical spill kit to contain the spill.[5] Do not use combustible materials like paper towels for large spills of liquid solutions.

  • Collect Contaminated Material: Carefully sweep or scoop the solid compound or the absorbent material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent (e.g., ethanol, isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Dispose of Cleanup Waste: Seal, label, and dispose of the container holding the spill cleanup materials according to the protocol in Section 3.

  • Report the Spill: Report the incident to your supervisor and EHS department as per institutional policy.

Disposal Pathways and Decision Workflow

The ultimate goal of this protocol is to ensure the compound is managed by facilities equipped for its safe and complete destruction, adhering to the EPA's "cradle-to-grave" hazardous waste management program.[7][8] Under no circumstances should this chemical waste be disposed of via drains or in regular trash.[5][6]

The primary and only acceptable disposal pathway for a research laboratory is through a licensed hazardous waste disposal service.[6] These services are equipped to handle and transport chemical waste according to strict federal and state regulations.[2] For large quantities, advanced disposal technologies like incineration or chemical oxidation may be employed by the disposal facility to ensure the complete destruction of the molecule.[9][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide waste.

G start Waste Generation: 4-Amino-3-methyl-N- (4-methyl-2-pyridyl)benzamide characterize Characterize as Hazardous Waste (Precautionary Principle) start->characterize drain Pour Down Drain start->drain  IMPROPER  DISPOSAL trash Place in Regular Trash start->trash  IMPROPER  DISPOSAL ppe Don Appropriate PPE (Fume Hood, Goggles, Gloves) characterize->ppe segregate Segregate Waste Stream (Solid vs. Liquid) ppe->segregate container Use Designated, Compatible, and Labeled Container segregate->container store Store in Secondary Containment in Satellite Accumulation Area container->store schedule Schedule Pickup with Licensed EHS Vendor store->schedule

Caption: Decision workflow for compliant waste disposal.

Quantitative Data Summary

While specific toxicological data for 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide is not published, the table below summarizes relevant data for its parent compounds to inform risk assessment.

ParameterCompound/ClassGuideline/LimitRegulatory Body / Source
Permissible Exposure Limit (PEL) Pyridine5 ppm (8-hour TWA)OSHA[4]
Primary Health Hazards Aromatic AminesToxicity, potential carcinogenicity, skin absorptionACS Review[1]
Environmental Hazard PyridineHigh water solubility, potential for environmental persistenceNCBI[3]
Aquatic Toxicity Aromatic AminesCan be highly toxic to fish and other aquatic lifeACS Review[1]

TWA: Time-Weighted Average

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Technology Catalogue. Disposing Amine Waste. [Link]

  • Collect and Recycle. Amine Disposal For Businesses. [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]

  • Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • NCBI. Toxicological Profile for Pyridine. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Pyridine Tox Profile. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, March 24). Learn the Basics of Hazardous Waste. [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?[Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide

As researchers and scientists in the field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 4-Amino-3-methyl-N-(4-methy...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide, a compound with a complex aromatic amine and benzamide structure, necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to work safely, ensuring that your focus remains on scientific advancement.

Understanding the Risk: A Proactive Approach to Safety
Core Principles of Protection: A Multi-Layered Defense

Effective protection from chemical hazards relies on a multi-layered approach, beginning with engineering controls and culminating in the correct use of personal protective equipment.

1. Engineering Controls: Your First Line of Defense

Before any personal protective equipment is donned, engineering controls should be in place to minimize exposure. For a compound like 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide, which may be a powder or crystalline solid, the primary engineering control is a certified chemical fume hood. This is crucial to prevent the inhalation of any dust or aerosols.[1] Ensure that the fume hood has been recently certified and that you work with the sash at the appropriate height. Additionally, readily accessible eyewash stations and safety showers are mandatory in any laboratory where this compound is handled[1][2].

2. Personal Protective Equipment: Your Last Line of Defense

When engineering controls are in place, the appropriate PPE provides the final barrier between you and the chemical. The selection of PPE should be based on a thorough risk assessment of the procedures being performed.

Mandatory Personal Protective Equipment

The following table outlines the minimum required PPE for handling 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Splash GogglesMust be worn at all times to protect from splashes and airborne particles. Standard safety glasses are insufficient as they do not provide a seal around the eyes.
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing or when handling larger quantities of the material.[3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling aromatic amines.[3] It is crucial to inspect gloves for any signs of degradation or perforation before use. Double-gloving is a best practice, especially for extended operations.
Body Protection Flame-Resistant Lab CoatShould be fully buttoned to provide maximum coverage of skin and personal clothing.[3]
Chemical-Resistant ApronTo be worn over the lab coat for an additional layer of protection against spills, particularly when transferring solutions or working with larger volumes.
Closed-toe ShoesShoes must fully cover the feet; perforated shoes or sandals are not permitted in a laboratory setting.[3]
Respiratory Protection Air-Purifying RespiratorMay be necessary if working outside of a fume hood or if there is a risk of generating significant dust. The type of cartridge should be selected based on the specific hazards, typically an organic vapor/acid gas cartridge with a P100 particulate filter. Use of a respirator requires enrollment in a respiratory protection program, including fit testing.[4]

Procedural Guidance: Donning, Doffing, and Disposal

The effectiveness of PPE is directly tied to its correct use. The following step-by-step procedures are critical to ensure your safety and prevent the spread of contamination.

Donning PPE Workflow

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Inspect Inspect PPE for damage WashHands Wash hands thoroughly Inspect->WashHands 1. LabCoat Don Lab Coat WashHands->LabCoat 2. Gloves1 Don Inner Gloves LabCoat->Gloves1 3. Goggles Don Goggles Gloves1->Goggles 4. FaceShield Don Face Shield (if required) Goggles->FaceShield 5. Gloves2 Don Outer Gloves FaceShield->Gloves2 6. Respirator Don Respirator (if required) Gloves2->Respirator 7.

PPE Donning Sequence
Doffing PPE Workflow

The removal of PPE is a critical step to prevent self-contamination. The guiding principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., outer gloves).

PPE_Doffing_Workflow cluster_doffing Doffing Sequence cluster_final Final Steps Gloves2 Remove Outer Gloves FaceShield Remove Face Shield Gloves2->FaceShield 1. Avoid touching face Goggles Remove Goggles FaceShield->Goggles 2. Handle by straps LabCoat Remove Lab Coat Goggles->LabCoat 3. Roll away from body Gloves1 Remove Inner Gloves LabCoat->Gloves1 4. Peel off inside out Respirator Remove Respirator (if required) Gloves1->Respirator 5. Handle by straps WashHands Wash hands thoroughly Respirator->WashHands 6.

PPE Doffing Sequence
Disposal Plan

All disposable PPE, including gloves and any contaminated wipes or materials, must be disposed of as hazardous waste. Place these items in a designated, clearly labeled hazardous waste container. Non-disposable items, such as lab coats and face shields, should be decontaminated according to your institution's standard operating procedures.

In Case of Exposure

Immediate and appropriate action is crucial in the event of an exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

By adhering to these guidelines, you are not only protecting yourself but also contributing to a culture of safety within your laboratory. The principles of expertise, trustworthiness, and authoritative grounding are the cornerstones of both groundbreaking research and a safe working environment.

References

  • Jubilant Ingrevia Limited. (2024, March 12).
  • Sigma-Aldrich. (2025, November 6).
  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • BenchChem. (2025). Personal protective equipment for handling N,N,4-Trimethyl-4-penten-2-yn-1-amine.
  • Thermo Fisher Scientific. (2021, December 25).
  • Biosynth. (n.d.). 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide.
  • Sigma-Aldrich. (2025, November 6).
  • ChemUniverse. (n.d.). 4-AMINO-3-METHYL-N-(4-METHYL-2-PYRIDYL)BENZAMIDE.
  • Echemi. (n.d.). Benzoic acid, 4-methyl-3-[[4-(3-pyridinyl)
  • Jubilant Ingrevia Limited. (n.d.).
  • CLEARSYNTH. (n.d.). 3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamide.
  • Fisher Scientific. (n.d.). 4-Methyl-N-[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]benzamide, TRC.
  • ChemScene. (n.d.). 1018564-07-2 | 4-Amino-3-methyl-N-(pyridin-3-ylmethyl)benzamide.
  • Sigma-Aldrich. (n.d.). 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid.
  • BLDpharm. (n.d.). 1018564-07-2|4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide
© Copyright 2026 BenchChem. All Rights Reserved.